Product packaging for Z-Leu-OSu(Cat. No.:CAS No. 3397-35-1)

Z-Leu-OSu

Cat. No.: B554379
CAS No.: 3397-35-1
M. Wt: 362.4 g/mol
InChI Key: YHZUOMRURVTBMO-UHFFFAOYSA-N
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Description

Z-Leu-OSu is a protected amino acid derivative where the leucine amine group is safeguarded by a carboxybenzyl (Z) group, and the carboxylic acid is activated as an N-hydroxysuccinimide (OSu) ester. This configuration is specifically designed for efficient peptide bond formation. The OSu active ester is a key feature that reacts readily with the amino group of another amino acid, facilitating the synthesis of peptide chains with minimal racemization, which is a common challenge in peptide chemistry . This reagent is particularly valuable in the construction of complex peptides and protein-mimetic molecules for research applications. Its mechanism involves the pre-activation of the carboxyl group, making it a highly effective building block for both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. The stable, isolable nature of OSu esters allows for their purification and characterization before use, contributing to the high fidelity and reproducibility of synthetic peptide sequences . Researchers utilize this compound in the development of novel peptides for various biomedical research areas, including the exploration of targeted therapies and the study of protein-protein interactions. This product is For Research Use Only and is not intended for diagnostic or medical purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N2O6 B554379 Z-Leu-OSu CAS No. 3397-35-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6/c1-12(2)10-14(17(23)26-20-15(21)8-9-16(20)22)19-18(24)25-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,24)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZUOMRURVTBMO-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3397-35-1
Record name N-[(Phenylmethoxy)carbonyl]-L-leucine 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3397-35-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (S)-[1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-3-methylbutyl]carbamate
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Foundational & Exploratory

The Strategic Role of the Benzyloxycarbonyl (Z) Group in Z-Leu-OSu: A Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive analysis of the role of the benzyloxycarbonyl (Z or Cbz) group in N-Benzyloxycarbonyl-L-leucine N-hydroxysuccinimide ester (Z-Leu-OSu), a critical reagent in peptide synthesis and bioconjugation. We will delve into the core function of the Z group, present quantitative data on relevant reactions, and provide detailed experimental protocols for the synthesis and application of this compound.

The Core Function of the Z Group: A Shield for Precise Chemistry

The "Z" in this compound stands for benzyloxycarbonyl (Cbz), a well-established and widely used protecting group for the α-amino functionality of amino acids.[1][2][3] Its primary role is to act as a temporary shield, preventing the nucleophilic amino group of leucine from engaging in unwanted side reactions during the formation of a peptide bond.[2][3] By masking the amine, the Z group ensures that the carboxyl group of another amino acid reacts specifically with the intended amino group of a different amino acid or peptide chain, allowing for the controlled, stepwise assembly of peptides.

The Z group is introduced by reacting the amino acid with benzyl chloroformate under basic conditions. This transforms the highly reactive amine into a much less reactive carbamate, which is stable under the conditions required for peptide coupling.[3] One of the key advantages of the Z group is its stability in moderately acidic and basic environments, providing a robust yet selectively removable protecting group.[2]

Quantitative Data and Reaction Parameters

The efficiency of peptide synthesis relies on high yields and purity at each step. While specific quantitative data for this compound is not always published in standardized formats, we can extrapolate from similar Z-protected amino acid N-hydroxysuccinimide esters and related peptide coupling reactions.

Table 1: Representative Quantitative Data for the Synthesis and Application of Z-Amino Acid-OSu Esters

ParameterRepresentative Value/RangeNotes
Synthesis of this compound
Crude Product Yield80-95%Yield after initial work-up, before purification. Dependent on coupling agent and reaction conditions.
Purified Product Yield65-85%Yield after recrystallization or chromatography.
Purity (Post-Purification)>98%As determined by HPLC and/or NMR analysis.
Peptide Coupling using this compound
Coupling Reaction Time2-12 hoursMonitored by TLC or HPLC to ensure completion.
Dipeptide Crude Yield75-90%Yield of the protected dipeptide after work-up.
Dipeptide Purified Yield66-84%Yield after purification.[1]
Z Group Deprotection
Deprotection Time (Hydrogenolysis)1-4 hoursReaction progress should be monitored by TLC.
Deprotection Yield>90%Yield of the deprotected peptide after work-up.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its subsequent use in a peptide coupling reaction. These protocols are based on established procedures for similar compounds and can be adapted by experienced researchers.

Synthesis of this compound

This protocol describes the synthesis of this compound from Z-L-leucine (Z-Leu-OH) using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

  • Z-L-leucine (Z-Leu-OH)

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Diethyl Ether or Hexane

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve Z-L-leucine (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or EtOAc.

  • Activation: Cool the solution to 0°C in an ice bath with continuous stirring. In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of the same anhydrous solvent.

  • Reaction: Slowly add the DCC solution to the Z-L-leucine/NHS mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the reaction to stir at 0°C for 1-2 hours and then let it warm to room temperature, stirring overnight.

  • Work-up: After the reaction is complete, cool the mixture again to 0°C to further precipitate the DCU. Filter the mixture to remove the DCU precipitate and wash the filter cake with a small amount of cold, anhydrous solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude this compound can be purified by recrystallization. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate) and add a non-solvent (e.g., hexane) until turbidity is observed. Cool the solution to induce crystallization.

  • Characterization: Collect the crystals by filtration, wash with cold non-solvent, and dry under vacuum. The purity of the final product should be assessed by HPLC, and its identity confirmed by NMR spectroscopy.

Peptide Coupling using this compound

This protocol outlines the coupling of this compound with a free amino acid ester (e.g., Glycine methyl ester, H-Gly-OMe) in solution.

Materials:

  • This compound

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • A tertiary base (e.g., N,N-Diisopropylethylamine - DIPEA, or Triethylamine - TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Free Amine: Dissolve H-Gly-OMe·HCl (1.0 equivalent) in anhydrous DCM or DMF. Cool the solution to 0°C and add the tertiary base (1.1 equivalents) dropwise to generate the free amine. Stir for 15-20 minutes at 0°C.

  • Coupling Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent. Add this solution to the freshly prepared free amine solution. Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with the solvent. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide (Z-Leu-Gly-OMe).

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure protected dipeptide.

Visualizing the Chemical Pathway

The following diagrams, generated using the DOT language, illustrate the key chemical transformations involving this compound.

synthesis_of_Z_Leu_OSu Z_Leu_OH Z-Leu-OH Z_Leu_OSu This compound Z_Leu_OH->Z_Leu_OSu Activation NHS N-Hydroxysuccinimide (NHS) NHS->Z_Leu_OSu DCC DCC DCU Dicyclohexylurea (DCU) (byproduct) DCC->DCU Forms

Synthesis of this compound from Z-L-leucine.

peptide_coupling_and_hydrolysis cluster_main_reaction Peptide Bond Formation (Aminolysis) cluster_side_reaction Competing Side Reaction (Hydrolysis) Z_Leu_OSu This compound Dipeptide Protected Dipeptide (Z-Leu-NH-R') Z_Leu_OSu->Dipeptide Desired Reaction Z_Leu_OH Z-Leu-OH (Hydrolysis Product) Z_Leu_OSu->Z_Leu_OH Undesired Reaction Amino_Acid Amino Acid Ester (R'-NH2) Amino_Acid->Dipeptide Water Water (H2O) Water->Z_Leu_OH NHS NHS (byproduct)

Peptide coupling using this compound and the competing hydrolysis reaction.

Conclusion

The benzyloxycarbonyl group in this compound plays a pivotal role in modern peptide synthesis by providing robust protection of the amino group, thereby enabling the specific and efficient formation of peptide bonds. The N-hydroxysuccinimide ester moiety provides the necessary activation for the carboxyl group to react readily with a free amine. A thorough understanding of the reaction conditions, including the potential for hydrolysis, is crucial for maximizing yields and obtaining high-purity peptides. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and peptide chemistry.

References

Z-Leu-OSu in Peptide Coupling: A Technical Guide to Its Mechanism and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action and practical application of Z-Leu-OSu (N-α-Benzyloxycarbonyl-L-leucine N-succinimidyl ester) in peptide coupling reactions. A cornerstone reagent in classical peptide synthesis, this compound offers a robust method for the incorporation of a protected leucine residue, particularly in solution-phase synthesis strategies.

Introduction to this compound and its Role in Peptide Synthesis

This compound is a derivative of the amino acid L-leucine, strategically modified for efficient peptide bond formation. It features two key components that dictate its function:

  • The Benzyloxycarbonyl (Z) Group: This protecting group caps the α-amino group of leucine, rendering it unreactive during the coupling process. The Z-group is notably stable under various conditions but can be cleanly removed via catalytic hydrogenation, a method orthogonal to the acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups commonly used in solid-phase peptide synthesis (SPPS).[1][2][3]

  • The N-hydroxysuccinimide (OSu) Ester: The carboxyl group of leucine is activated as an N-hydroxysuccinimide ester. This transformation converts the carboxylic acid into a highly reactive species, susceptible to nucleophilic attack by a primary amine. NHS esters are widely used because they are relatively stable, highly reactive with amines, and significantly reduce the risk of racemization at the α-carbon during coupling.[4][5][6]

The combination of a stable, orthogonally removable protecting group and a highly reactive ester makes this compound a valuable tool for the synthesis of short to medium-length peptides and for the preparation of peptide fragments for convergent synthesis strategies.[7]

Mechanism of Action in Peptide Coupling

The formation of a peptide bond using this compound proceeds via a nucleophilic acyl substitution reaction. The process can be broken down into two primary stages: activation (which is pre-prepared in the form of this compound) and coupling.

Step 1: Carboxyl Group Activation (Pre-reaction)

The Z-Leucine is activated by reacting its carboxylic acid group with N-hydroxysuccinimide (NHS), typically in the presence of a carbodiimide coupling agent like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC). This forms the stable this compound active ester.

Step 2: The Coupling Reaction

The core of the mechanism involves the reaction of the pre-activated this compound with the free N-terminal amine of an amino acid or a growing peptide chain.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the OSu ester in this compound.

  • Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, and the N-hydroxysuccinimide anion departs as a stable leaving group.

  • Peptide Bond Formation: The result is the formation of a new, stable amide (peptide) bond between the leucine residue and the N-terminal residue of the reacting partner, with N-hydroxysuccinimide as a byproduct.

This reaction is typically carried out in an appropriate organic solvent, such as Dichloromethane (DCM) or Dimethylformamide (DMF).

Z-Leu-OSu_Mechanism ZLeuOSu This compound (Activated Amino Acid) Dipeptide Z-Leu-NH-Peptide (New Peptide Bond) ZLeuOSu->Dipeptide Nucleophilic Attack by Peptide Amino Group NHS N-Hydroxysuccinimide (Byproduct) ZLeuOSu->NHS NHS is a Good Leaving Group Peptide H₂N-Peptide (Nucleophile) Peptide->Dipeptide

Caption: Mechanism of peptide bond formation using this compound.

Quantitative Data on Peptide Coupling

While specific kinetic data for this compound is not extensively tabulated in comparative literature, the performance of NHS ester-mediated couplings is well-documented. The following table summarizes typical performance parameters associated with this class of reagents in both solution-phase and solid-phase synthesis.

ParameterZ-Protected (Solution-Phase)Fmoc-Protected (Solid-Phase)Notes
Typical Per-Step Coupling Yield Good to ExcellentExcellent (>99%)[2]Losses in solution-phase are primarily due to purification steps.
Racemization Risk Low[4][5]LowNHS esters are known to suppress racemization compared to other activation methods.
Reaction Time 2-4 hours (or longer)[8]Minutes to a few hours[9]Solid-phase synthesis often benefits from higher effective concentrations and can be accelerated with microwave irradiation.
Byproduct Removal Labor-intensive (e.g., extraction, crystallization)Simple washing and filtration[2]The solid support in SPPS simplifies purification significantly.

Experimental Protocols

The following are detailed methodologies for key experiments involving Z-protected amino acids and NHS ester couplings.

Protocol 1: Solution-Phase Coupling of this compound

This protocol describes the coupling of this compound to an amino acid ester in solution.

Materials:

  • This compound

  • Amino acid or peptide ester (e.g., H-Gly-OEt·HCl)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware, magnetic stirrer

Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the amino acid or peptide ester (1.0 equivalent) in anhydrous DCM. If using a hydrochloride salt, add DIPEA (1.1 equivalents) to neutralize the salt and stir for 10-15 minutes at room temperature.

  • Coupling Reaction: Add this compound (1.05 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude dipeptide by column chromatography or recrystallization.

Protocol 2: On-Resin Deprotection of the Z-Group (Catalytic Transfer Hydrogenation)

This protocol outlines the selective removal of the N-terminal Z-group on a resin-bound peptide, which is orthogonal to standard Fmoc-SPPS side-chain protecting groups.[8]

Materials:

  • Z-Leu-peptide-resin

  • Palladium on carbon (Pd/C, 10%)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrogen source (e.g., hydrogen balloon or cyclohexene as a transfer agent)

  • Solid-phase synthesis vessel

Methodology:

  • Resin Preparation: Swell the Z-Leu-peptide-resin in anhydrous THF within the reaction vessel.

  • Catalyst Addition: In a separate flask, carefully suspend Pd/C (0.2 equivalents by weight relative to the peptide-resin) in anhydrous THF.[8] Add this suspension to the reaction vessel containing the resin.

  • Hydrogenation:

    • Method A (H₂ Gas): Purge the vessel with an inert gas (e.g., Argon), then introduce hydrogen gas via a balloon and stir the suspension vigorously.

    • Method B (Transfer Hydrogenation): Add a hydrogen donor like cyclohexene or 1,4-cyclohexadiene to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the deprotection by taking a small sample of resin beads and performing a ninhydrin (Kaiser) test. A positive result (blue beads) indicates the presence of a free primary amine.

  • Washing: Once the reaction is complete, filter the resin to remove the catalyst and wash it thoroughly with THF, DCM, and DMF to prepare it for the next coupling step.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for incorporating a Z-protected amino acid into a peptide chain in a solution-phase context, followed by deprotection.

Experimental_Workflow start Start: Amino Acid Ester (H-AA-OR) coupling Step 1: Peptide Coupling Add this compound & Base (DIPEA) in DCM/DMF start->coupling monitoring1 Step 2: Reaction Monitoring (TLC) coupling->monitoring1 workup Step 3: Aqueous Work-up & Purification (Extraction, Chromatography) monitoring1->workup protected_peptide Intermediate: Protected Dipeptide (Z-Leu-AA-OR) workup->protected_peptide deprotection Step 4: Z-Group Deprotection (Catalytic Hydrogenation, H₂/Pd-C) protected_peptide->deprotection monitoring2 Step 5: Reaction Monitoring (TLC/Ninhydrin Test) deprotection->monitoring2 final_peptide Product: Dipeptide (H-Leu-AA-OR) monitoring2->final_peptide

Caption: Solution-phase workflow for this compound coupling and deprotection.

Conclusion

This compound remains a highly effective and reliable reagent for peptide synthesis, particularly within the realm of solution-phase and fragment condensation strategies. Its mechanism of action, centered on the highly reactive N-hydroxysuccinimide ester, ensures efficient peptide bond formation with minimal racemization. The stability and orthogonal deprotection of the benzyloxycarbonyl group provide critical flexibility for the synthesis of complex peptides. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals to effectively leverage this compound in their synthetic endeavors.

References

Z-L-Leucine N-hydroxysuccinimide ester (Z-Leu-OSu): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-L-Leucine N-hydroxysuccinimide ester (Z-Leu-OSu) is a key building block in the field of peptide chemistry and drug development. As an N-terminally protected amino acid with an activated carboxyl group, it facilitates the efficient formation of peptide bonds, making it a valuable reagent in the synthesis of peptides and peptidomimetics. The benzyloxycarbonyl (Z) group provides robust protection of the amino terminus, while the N-hydroxysuccinimide (OSu) ester is an excellent leaving group, enabling clean and high-yield coupling reactions under mild conditions. This technical guide provides an in-depth overview of the chemical properties, structure, and applications of this compound, tailored for professionals in research and development.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data is readily available from commercial suppliers, specific experimental values for properties such as melting point and solubility are not consistently reported for this compound itself. In such cases, data for its isomers, Z-L-isoleucine N-hydroxysuccinimide ester and Z-L-norleucine N-hydroxysuccinimide ester, which share the same molecular formula and weight, are provided as close approximations.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 3397-35-1N/A
Molecular Formula C₁₈H₂₂N₂O₆[1]
Molecular Weight 362.38 g/mol [1]
Appearance White to off-white powder[2]
Melting Point 77-85 °C (for Z-L-norleucine N-hydroxysuccinimide ester) 111-112 °C (for Z-L-isoleucine N-hydroxysuccinimide ester)[1][2]
Solubility Soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile.[3] Slightly soluble in water.[4]
Storage Temperature 0-8°C[2]
Purity (Typical) ≥98% (HPLC)[2]
Optical Rotation [α]D20 = -20 ± 2º (c=1 in DMF) (for Z-L-norleucine N-hydroxysuccinimide ester)[2]
Structural Information
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show characteristic signals for the aromatic protons of the benzyl group, the protons of the leucine side chain, the α-proton, and the protons of the N-hydroxysuccinimide ring. ¹³C NMR would display distinct peaks for the carbonyl carbons of the carbamate, the ester, and the succinimide, in addition to the aromatic and aliphatic carbons.[4]

  • Infrared (IR) Spectroscopy : The IR spectrum would feature strong absorption bands corresponding to the C=O stretching vibrations of the urethane, ester, and imide functionalities, as well as N-H stretching and bending vibrations.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry would confirm the exact molecular weight of the compound, consistent with its molecular formula.

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of Z-L-Leucine N-hydroxysuccinimide ester.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are not extensively published. However, the following sections provide generalized and well-established methodologies for its preparation and use in peptide synthesis, based on procedures for analogous compounds.[4][5]

Synthesis of this compound

The synthesis of this compound typically involves the activation of the carboxylic acid of Z-L-Leucine (Z-Leu-OH) with a coupling reagent in the presence of N-hydroxysuccinimide (NHS).

Materials:

  • Z-L-Leucine (Z-Leu-OH)

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Ice bath

Procedure:

  • Dissolution: Dissolve Z-Leu-OH (1 equivalent) and NHS (1.1-1.2 equivalents) in anhydrous DCM or DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Activation: Cool the solution to 0°C in an ice bath. Add the coupling reagent (DCC or EDC, 1.1-1.2 equivalents) portion-wise to the cooled solution while stirring.

  • Reaction: Allow the reaction mixture to stir at 0°C for 2-4 hours, and then let it warm to room temperature and stir overnight.

  • Work-up: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Remove the DCU by filtration. If EDC is used, the urea byproduct is water-soluble and can be removed by aqueous work-up.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Z_Leu_OH Z-Leu-OH Mixing Dissolve Z-Leu-OH and NHS in solvent Z_Leu_OH->Mixing NHS N-hydroxysuccinimide NHS->Mixing Coupling_Reagent DCC or EDC Activation Add Coupling Reagent Coupling_Reagent->Activation Solvent Anhydrous DCM or DMF Solvent->Mixing Cooling Cool to 0°C Mixing->Cooling Cooling->Activation Stirring Stir at 0°C, then room temperature overnight Activation->Stirring Filtration Filter to remove urea byproduct Stirring->Filtration Concentration Concentrate filtrate Filtration->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Peptide Coupling using this compound

This compound is primarily utilized in solution-phase peptide synthesis. The activated OSu group readily reacts with the free amino group of another amino acid or peptide to form a stable amide bond.

Materials:

  • This compound

  • Amino acid or peptide with a free N-terminus (e.g., H-Gly-OMe)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Tertiary base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)), if the amino component is a salt.

  • Stirring apparatus

Procedure:

  • Dissolution: Dissolve the amino component (1 equivalent) in anhydrous DMF or DCM. If the amino component is a hydrochloride or trifluoroacetate salt, add 1-1.2 equivalents of a tertiary base to neutralize it.

  • Coupling: Add this compound (1-1.2 equivalents) to the solution of the amino component.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude dipeptide is then purified, typically by extraction and/or recrystallization or column chromatography, to remove any unreacted starting materials and byproducts.

Peptide_Coupling cluster_reactants Reactants cluster_reaction Coupling Reaction cluster_products Products & Byproducts Z_Leu_OSu This compound Add_Z_Leu_OSu Add this compound Z_Leu_OSu->Add_Z_Leu_OSu Amino_Component Amino Acid/Peptide (e.g., H-AA₂-OR) Dissolve_Amino Dissolve Amino Component in Solvent (add base if necessary) Amino_Component->Dissolve_Amino Solvent Anhydrous DMF or DCM Solvent->Dissolve_Amino Dissolve_Amino->Add_Z_Leu_OSu Stir Stir at Room Temperature Add_Z_Leu_OSu->Stir Dipeptide Protected Dipeptide (Z-Leu-AA₂-OR) Stir->Dipeptide NHS_byproduct N-hydroxysuccinimide Stir->NHS_byproduct

Caption: Workflow for a typical peptide coupling reaction using this compound.

Applications in Research and Drug Development

This compound is a versatile reagent with several applications in the synthesis of peptides and related molecules for research and pharmaceutical development:

  • Peptide Synthesis: It serves as a fundamental building block for the incorporation of a protected leucine residue into a peptide sequence.[6] Leucine is a common amino acid in many biologically active peptides.

  • Fragment Condensation: Protected peptide fragments can be synthesized using this compound for subsequent ligation in convergent solid-phase or solution-phase peptide synthesis strategies.[5]

  • Synthesis of Peptidomimetics: this compound can be used in the synthesis of modified peptides and peptidomimetics where the leucine residue is important for biological activity.

  • Bioconjugation: Following the coupling reaction and subsequent deprotection of the Z-group, the newly introduced leucine residue can potentially be a site for further modification or conjugation, although the side chain itself is not typically used for direct conjugation.

Safety and Handling

This compound should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Z-L-Leucine N-hydroxysuccinimide ester is a valuable and efficient reagent for the incorporation of a Z-protected leucine residue in peptide synthesis. While a comprehensive public dataset of its specific experimental properties is limited, its chemical identity and utility are well-established. This guide provides a summary of the available information and generalized protocols to aid researchers in its safe and effective use. For critical applications, it is recommended to perform in-house characterization to confirm the properties of the specific batch being used.

References

Applications of Z-Leu-OSu in Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyloxycarbonyl-L-leucine N-hydroxysuccinimide ester (Z-Leu-OSu) is a versatile amino acid derivative widely employed in synthetic chemistry. Its pre-activated N-hydroxysuccinimide (OSu) ester functionality makes it a highly efficient acylating agent for primary and secondary amines, facilitating the formation of stable amide bonds. The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group of the leucine residue, which is stable under various reaction conditions and can be selectively removed, typically by catalytic hydrogenation. This combination of properties makes this compound a valuable building block in several key areas of synthetic chemistry, most notably in peptide synthesis, but also in bioconjugation and the development of enzyme inhibitors and probes. This technical guide provides an in-depth overview of the core applications of this compound, complete with detailed experimental protocols and quantitative data to support its use in research and development.

Core Applications

The primary applications of this compound stem from its ability to readily form peptide bonds with high efficiency and minimal racemization.[1]

  • Peptide Synthesis : this compound is a key reagent in both solution-phase and solid-phase peptide synthesis (SPPS) for the introduction of a leucine residue into a peptide sequence.[1] The activated OSu group ensures rapid and clean coupling reactions.

  • Bioconjugation : The reactivity of this compound with amine groups allows for its use in conjugating the Z-leucine moiety to proteins, antibodies, or other biomolecules. This can be used to modify the properties of the target molecule or to introduce a handle for further functionalization after deprotection of the Z-group.

  • Synthesis of Enzyme Inhibitors and Probes : Leucine residues are often found in the active sites of enzymes, particularly proteases. This compound can be used as a starting material for the synthesis of peptide-based enzyme inhibitors and activity-based probes.[1]

Data Presentation: Quantitative Analysis of a Model Coupling Reaction

The following table summarizes representative quantitative data for the solution-phase synthesis of a model dipeptide, Z-Leu-Gly-OMe, using this compound and Glycine methyl ester hydrochloride. These values are based on established protocols for similar Z-protected amino acid-OSu esters and serve as a benchmark for expected outcomes. Actual results may vary depending on the specific reaction conditions and scale.

ParameterRepresentative Value/RangeNotes
Coupling Reaction Time 2 - 12 hoursMonitored by Thin Layer Chromatography (TLC) to ensure completion.
Crude Product Yield 85 - 95%Yield after initial aqueous work-up, before purification.
Purified Product Yield 70 - 85%Yield after silica gel column chromatography. Highly dependent on purification efficiency.
Purity (Post-Purification) >98%As determined by High-Performance Liquid Chromatography (HPLC) and/or Nuclear Magnetic Resonance (NMR) analysis.
Z-Group Deprotection Time 1 - 4 hoursFor catalytic transfer hydrogenation. Reaction progress should be monitored by TLC.
Deprotection Yield >90%Yield of the deprotected dipeptide after work-up and purification.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Solution-Phase Synthesis of a Dipeptide (Z-Leu-Gly-OMe)

This protocol describes the coupling of this compound with glycine methyl ester to form the dipeptide Z-Leu-Gly-OMe.

Materials:

  • This compound

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Neutralization of Amino Acid Ester:

    • Suspend glycine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine or DIPEA (1.1 equivalents) dropwise to the stirred suspension.

    • Stir the mixture at 0 °C for 20-30 minutes to ensure complete neutralization and formation of the free amino acid ester.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.

    • Add the this compound solution to the neutralized glycine methyl ester solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

    • Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude Z-Leu-Gly-OMe by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Combine the fractions containing the pure product and evaporate the solvent to yield the purified dipeptide.

  • Z-Group Deprotection (Catalytic Hydrogenation):

    • Dissolve the purified Z-Leu-Gly-OMe (1.0 equivalent) in methanol or ethanol.

    • Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10% by weight of the peptide).

    • Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature for 1-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with additional methanol or ethanol.

    • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected dipeptide, H-Leu-Gly-OMe.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating a Z-Leu residue into a peptide chain on a solid support, typically in the context of a Boc/Bzl protection strategy.

Materials:

  • Appropriate solid support (e.g., Merrifield resin, Wang resin) pre-loaded with the C-terminal amino acid.

  • This compound

  • Deprotection reagent (e.g., Trifluoroacetic acid (TFA) in DCM for Boc-SPPS)

  • Neutralization base (e.g., DIPEA in DCM or DMF)

  • Solvents: DCM, DMF

  • Washing solvents: DCM, DMF, Methanol

  • Cleavage cocktail (e.g., HF or TFMSA for cleavage from Merrifield resin)

Procedure:

  • Resin Swelling: Swell the peptide-resin in an appropriate solvent (e.g., DCM or DMF) for 30-60 minutes.

  • N-α-Deprotection: Remove the N-terminal protecting group (e.g., Boc) from the resin-bound peptide using the appropriate deprotection reagent and protocol.

  • Washing: Thoroughly wash the resin with alternating washes of DMF and DCM to remove residual reagents.

  • Neutralization: Neutralize the resin-bound amine with a solution of DIPEA in DCM or DMF.

  • Coupling:

    • Dissolve this compound (2-3 equivalents relative to the resin loading) in DMF.

    • Add the this compound solution to the swollen, deprotected, and neutralized resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test for primary amines). A negative test indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

  • Repeat Cycle: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: After the final coupling step, cleave the peptide from the resin and remove the side-chain protecting groups (and the N-terminal Z-group if desired) using a strong acid cleavage cocktail (e.g., anhydrous HF or TFMSA).

Visualizations

Solution-Phase Dipeptide Synthesis Workflow

Solution_Phase_Synthesis cluster_neutralization Step 1: Neutralization cluster_coupling Step 2: Coupling cluster_workup Step 3: Work-up cluster_purification Step 4: Purification H_Gly_OMe_HCl H-Gly-OMe·HCl in DCM Free_Amine Free H-Gly-OMe in DCM H_Gly_OMe_HCl->Free_Amine Stir at 0°C TEA TEA or DIPEA TEA->Free_Amine Coupling_Reaction Coupling Reaction (Stir 2-12h at RT) Free_Amine->Coupling_Reaction Z_Leu_OSu This compound in DCM Z_Leu_OSu->Coupling_Reaction Aqueous_Wash Aqueous Wash (HCl, NaHCO₃, Brine) Coupling_Reaction->Aqueous_Wash Drying Dry over Na₂SO₄ Aqueous_Wash->Drying Crude_Product Crude Z-Leu-Gly-OMe Drying->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Z-Leu-Gly-OMe Column_Chromatography->Pure_Product

Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.

General Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle Start Start: Peptide-Resin Deprotection N-α-Deprotection Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Neutralization Neutralization (DIPEA) Wash1->Neutralization Coupling Coupling with This compound Neutralization->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Next_Cycle Start Next Cycle or Final Cleavage Wash2->Next_Cycle Next_Cycle->Deprotection Elongate Chain

Caption: The iterative cycle of solid-phase peptide synthesis for incorporating a Z-Leu residue.

References

Z-Leu-OSu: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of N-α-Cbz-L-leucine N-hydroxysuccinimide ester (Z-Leu-OSu), a key reagent in synthetic chemistry, particularly in the field of peptide synthesis. This document outlines its chemical properties, provides detailed experimental protocols for its use, and illustrates relevant chemical transformations.

Core Compound Data

This compound is a derivative of the amino acid L-leucine, featuring a benzyloxycarbonyl (Z) protecting group on the α-amino group and an N-hydroxysuccinimide (OSu) ester activating the carboxyl group. This dual functionality makes it a valuable building block for the controlled formation of peptide bonds.

PropertyValueCitations
Chemical Name N-α-Cbz-L-leucine N-hydroxysuccinimide ester
Synonyms This compound, Cbthis compound
CAS Number 3397-35-1[1]
Molecular Formula C₁₈H₂₂N₂O₆[1]
Molecular Weight 362.38 g/mol [1]
Appearance White to off-white crystalline powder[2]

Synthesis of this compound

The synthesis of this compound from its precursor, Z-Leu-OH, is a standard procedure in organic chemistry involving the activation of the carboxylic acid with a coupling reagent in the presence of N-hydroxysuccinimide.

Synthesis_of_Z_Leu_OSu Z_Leu_OH Z-Leu-OH Reaction_Node Activation (0°C to RT) Z_Leu_OH->Reaction_Node NHS N-Hydroxysuccinimide (NHS) NHS->Reaction_Node Coupling_Reagent Coupling Reagent (e.g., DCC, EDC) Coupling_Reagent->Reaction_Node Solvent Anhydrous Solvent (e.g., DCM, DMF) Solvent->Reaction_Node Z_Leu_OSu This compound Byproduct Byproduct (e.g., DCU) Reaction_Node->Z_Leu_OSu Reaction_Node->Byproduct

Figure 1: General synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound from Z-Leu-OH

This protocol describes a general method for the synthesis of this compound using dicyclohexylcarbodiimide (DCC) as the coupling agent.

Methodology:

  • Dissolution: Dissolve Z-Leu-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise.

  • Reaction: Stir the reaction mixture at 0°C for 2-4 hours and then allow it to warm to room temperature. Continue stirring overnight.

  • Work-up: The dicyclohexylurea (DCU) byproduct will precipitate out of the solution and can be removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Peptide Coupling using this compound (Solution-Phase)

This protocol outlines the use of this compound to form a peptide bond with a free amine in a solution-phase synthesis.

Methodology:

  • Dissolution: Dissolve the amino acid or peptide with a free amino group (amine component, 1 equivalent) in a suitable solvent such as DMF or DCM.[1]

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1-2 equivalents), to the solution to neutralize any amine salts and to scavenge the acidic N-hydroxysuccinimide byproduct.[1]

  • Coupling: Add a solution of this compound (1-1.2 equivalents) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then redissolved in an organic solvent (e.g., ethyl acetate) and washed successively with a weak acid solution (e.g., 5% citric acid), a weak base solution (e.g., 5% sodium bicarbonate), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude peptide can be purified by column chromatography or recrystallization.

Peptide_Coupling_Workflow Z_Leu_OSu This compound Coupling_Node Peptide Bond Formation (Room Temperature) Z_Leu_OSu->Coupling_Node Amine_Component Amine Component (R-NH2) Amine_Component->Coupling_Node Base Base (e.g., TEA, DIPEA) Base->Coupling_Node Solvent Solvent (e.g., DMF, DCM) Solvent->Coupling_Node Dipeptide Z-Leu-NH-R NHS_byproduct N-Hydroxysuccinimide Coupling_Node->Dipeptide Coupling_Node->NHS_byproduct

Figure 2: Workflow for peptide coupling using this compound.

Applications in Drug Development and Research

This compound is primarily utilized as a building block in the synthesis of peptides.[3] The N-hydroxysuccinimide ester provides a highly reactive carboxyl group that readily couples with the amino group of another amino acid or peptide chain, forming a stable amide bond.[3] The benzyloxycarbonyl (Z) group protects the α-amino group from unwanted side reactions during the coupling process. This protecting group is stable under a variety of conditions and can be removed by methods such as catalytic hydrogenation.

The controlled, stepwise addition of amino acids is fundamental in the synthesis of therapeutic peptides and in the development of peptide-based drugs. The use of activated esters like this compound is a well-established and reliable method in both solution-phase and solid-phase peptide synthesis.[3]

Safety and Handling

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. As with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. The compound should be stored in a cool, dry, and well-ventilated area.

References

An In-depth Technical Guide to the Synthesis and Purification of Z-Leu-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Benzyloxycarbonyl-L-leucine N-hydroxysuccinimide ester (Z-Leu-OSu), a critical reagent in peptide synthesis and bioconjugation. This document outlines the detailed methodologies for its preparation and subsequent purification, presenting key quantitative data in a structured format.

Overview

This compound is an activated ester of Z-L-leucine, where the benzyloxycarbonyl (Z) group protects the α-amino group of leucine. The N-hydroxysuccinimide (OSu) ester is a highly reactive functional group that readily couples with primary amines under mild conditions to form stable amide bonds. This property makes this compound a valuable building block for the incorporation of a protected leucine residue in both solution-phase and solid-phase peptide synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the activation of the carboxylic acid of N-Benzyloxycarbonyl-L-leucine (Z-Leu-OH) with a coupling agent in the presence of N-hydroxysuccinimide (NHS). A common and effective coupling agent for this transformation is N,N'-dicyclohexylcarbodiimide (DCC).

Reaction Principle

The reaction proceeds via the DCC-mediated activation of the carboxyl group of Z-Leu-OH, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide, leading to the formation of the desired this compound and the byproduct, N,N'-dicyclohexylurea (DCU), which precipitates from the reaction mixture.

G Z_Leu_OH Z-Leu-OH O_acylisourea O-Acylisourea Intermediate Z_Leu_OH->O_acylisourea + DCC DCC DCC->O_acylisourea Z_Leu_OSu This compound O_acylisourea->Z_Leu_OSu + DCU DCU (precipitate) O_acylisourea->DCU NHS NHS NHS->Z_Leu_OSu

Caption: Synthesis of this compound via DCC/NHS coupling.

Experimental Protocol: Synthesis

Materials:

  • N-Benzyloxycarbonyl-L-leucine (Z-Leu-OH)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • In a clean, dry round-bottom flask, dissolve N-Benzyloxycarbonyl-L-leucine (Z-Leu-OH) (1.0 equivalent) and N-Hydroxysuccinimide (NHS) (1.1-1.2 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • In a separate container, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1-1.2 equivalents) in a minimal amount of the same anhydrous solvent.

  • Slowly add the DCC solution dropwise to the cooled solution of Z-Leu-OH and NHS over a period of 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

  • Gradually warm the reaction mixture to room temperature and continue stirring overnight (approximately 12-16 hours). A white precipitate of dicyclohexylurea (DCU) will form during this time.

Quantitative Data: Synthesis
ParameterValue
Reactants
Z-Leu-OH1.0 equivalent
N-Hydroxysuccinimide (NHS)1.1 - 1.2 equivalents
Dicyclohexylcarbodiimide (DCC)1.1 - 1.2 equivalents
Reaction Conditions
SolventAnhydrous DCM or THF
Temperature0 °C to Room Temperature
Reaction Time13 - 18 hours
Product Information
Molecular FormulaC18H22N2O6
Molecular Weight362.38 g/mol
CAS Number3397-35-1

Purification of this compound

Purification of the crude product is essential to remove the DCU byproduct and any unreacted starting materials. Recrystallization is the most common and effective method for obtaining pure this compound.

Experimental Protocol: Purification

Work-up Procedure:

  • After the reaction is complete, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of the reaction solvent to recover any entrained product.

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure to obtain the crude this compound as a solid or viscous oil.

Recrystallization Procedure:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent. Common solvent systems for recrystallization of Z-protected amino acid NHS esters include ethanol, or a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.

  • Once the crude product is fully dissolved, allow the solution to cool slowly to room temperature.

  • For further crystallization, the flask can be placed in a refrigerator or an ice bath.

  • Collect the resulting crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Dry the purified this compound crystals under vacuum.

G Crude Crude this compound (contains DCU) Dissolve Dissolve in minimal hot solvent Crude->Dissolve Cool Slow Cooling (Room Temp -> Cold) Dissolve->Cool Filter Vacuum Filtration Cool->Filter Pure Pure this compound Crystals Filter->Pure

Caption: Purification workflow for this compound.

Quantitative Data: Purification and Characterization
ParameterValue
Purification Method Recrystallization
Recrystallization Solvents Ethanol, Ethyl Acetate/Hexanes
Typical Yield >85%
Appearance White to off-white crystalline solid
Melting Point 114-116 °C

Storage and Handling

This compound is sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). For long-term storage, it is recommended to keep it at -20°C. When handling, appropriate personal protective equipment, including gloves and safety glasses, should be worn.

Conclusion

The synthesis and purification of this compound via the DCC/NHS coupling method is a robust and efficient procedure for obtaining this valuable peptide synthesis reagent. Careful control of reaction conditions and a straightforward recrystallization protocol can yield a high-purity product suitable for demanding applications in research and drug development.

Stability and Storage of Z-Leu-OSu: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for Z-Leu-OSu (N-benzyloxycarbonyl-L-leucine N-hydroxysuccinimide ester). Understanding the chemical stability of this reagent is critical for its effective use in research and development, particularly in applications such as peptide synthesis and bioconjugation. This document outlines the primary degradation pathways, recommended storage conditions, and handling procedures to ensure the integrity and reactivity of this compound.

Chemical Stability and Degradation Pathway

The utility of this compound, like other N-hydroxysuccinimide (NHS) esters, is intrinsically linked to its reactivity, which also makes it susceptible to degradation. The primary mechanism of degradation is hydrolysis.

Hydrolysis: The Primary Degradation Pathway

This compound is highly susceptible to hydrolysis, a chemical reaction in which water cleaves the ester bond, yielding N-benzyloxycarbonyl-L-leucine and N-hydroxysuccinimide (NHS). This reaction is irreversible and renders the compound inactive for its intended purpose of reacting with primary amines.

The rate of hydrolysis is significantly influenced by the pH of the environment. In aqueous solutions, the hydrolysis of NHS esters is accelerated at neutral to alkaline pH. Hydroxide ions act as a catalyst for this degradation. Therefore, maintaining a low-pH environment is crucial when working with this compound in aqueous media, although this can be challenging as the desired reaction with amines (aminolysis) is typically more efficient at a slightly alkaline pH (7.2-8.5).

G Z_Leu_OSu This compound Degradation_Products Degradation Products: N-benzyloxycarbonyl-L-leucine + N-hydroxysuccinimide Z_Leu_OSu->Degradation_Products Hydrolysis H2O Water (H₂O) H2O->Degradation_Products

Caption: Primary degradation pathway of this compound via hydrolysis.

Recommended Storage Conditions

Proper storage is paramount to preserving the shelf-life and reactivity of this compound. The key to successful storage is minimizing exposure to moisture and high temperatures.

Solid Form

For long-term storage, this compound should be kept as a solid powder. The following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C is ideal. Storage at 2-8°C is acceptable for shorter periods.Low temperatures slow down the rate of any potential degradation reactions.
Atmosphere Store under an inert, dry atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture, which can cause hydrolysis.
Container Tightly sealed, opaque container.Protects from moisture and light.
Dessicant Store in a desiccator or with a desiccant.Actively removes any residual moisture from the storage environment.
In Solution

Stock solutions of this compound should be prepared in anhydrous (water-free) organic solvents.

ParameterRecommended ConditionRationale
Solvent Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).These polar aprotic solvents are excellent for dissolving this compound and, when anhydrous, prevent hydrolysis.
Temperature -20°C. Some sources suggest -80°C for very long-term storage.Significantly reduces the rate of any potential degradation.
Handling Prepare fresh solutions for each use whenever possible. If storing, aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction to the main stock.Minimizes degradation and contamination.

Handling Procedures

Due to its sensitivity to moisture, specific handling procedures should be followed to maintain the integrity of this compound.

General Handling
  • Work Environment: Handle the solid compound in a dry environment, such as a glove box or under a stream of dry inert gas.

  • Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Weigh the required amount of this compound quickly and in a low-humidity environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this or any chemical reagent.

Experimental Workflow for Use

The following workflow is recommended when using this compound in a reaction, for example, the labeling of a primary amine-containing molecule.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Post-Reaction Equilibrate Equilibrate this compound to Room Temperature Dissolve Dissolve this compound in Anhydrous Solvent Equilibrate->Dissolve Prepare_Solvent Prepare Anhydrous Organic Solvent (e.g., DMF) Prepare_Solvent->Dissolve Add_Solution Add this compound Solution to Reaction Mixture Dissolve->Add_Solution Prepare_Reactant Prepare Amine-Containing Reactant in Reaction Buffer (pH 7.2-8.5) Prepare_Reactant->Add_Solution Incubate Incubate Reaction Add_Solution->Incubate Quench Quench Reaction (e.g., with Tris or Glycine) Incubate->Quench Purify Purify Conjugate Quench->Purify

Caption: Recommended experimental workflow for using this compound.

Experimental Protocols

Protocol: Determination of NHS Ester Hydrolysis Rate by UV-Vis Spectrophotometry

This method relies on the fact that the hydrolysis of an NHS ester releases N-hydroxysuccinimide, which has a characteristic absorbance at 260 nm.

Materials:

  • This compound

  • Anhydrous DMF or DMSO

  • Aqueous buffers of varying pH (e.g., pH 7.0, 8.0, 9.0)

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical concentration is 10-20 mM.

  • Set up the spectrophotometer to measure absorbance at 260 nm at a constant temperature (e.g., 25°C).

  • Establish a baseline by adding the reaction buffer to a cuvette and zeroing the instrument.

  • Initiate the reaction by adding a small, known volume of the this compound stock solution to the buffer in the cuvette. Mix quickly and thoroughly. The final concentration of the organic solvent should be kept low (e.g., <5%) to minimize its effect on the reaction rate.

  • Monitor the absorbance at 260 nm over time. The rate of increase in absorbance corresponds to the rate of NHS release and thus the rate of hydrolysis.

  • Calculate the half-life (t½) of the NHS ester at each pH by fitting the absorbance data to a first-order rate equation.

This protocol can be repeated at different temperatures to determine the temperature dependence of the hydrolysis rate.

Conclusion

The stability of this compound is critically dependent on environmental conditions, with hydrolysis being the primary degradation pathway. To ensure the integrity and reactivity of this valuable reagent, it is imperative to store it under cold, dry, and inert conditions. When preparing solutions, the use of anhydrous organic solvents is essential. By following the storage and handling guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can maximize the shelf-life and performance of this compound in their applications.

Solubility of Z-Leu-OSu in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-benzyloxycarbonyl-L-leucine N-hydroxysuccinimide ester (Z-Leu-OSu), a critical parameter for its effective use in peptide synthesis and other bioconjugation applications. Due to a lack of extensive, publicly available quantitative data, this guide focuses on providing a summary of qualitative solubility information, a detailed experimental protocol for determining precise solubility, and logical workflows to guide laboratory practices.

Understanding the Solubility of this compound

This compound is an amino acid derivative widely used as a building block in peptide synthesis. The benzyloxycarbonyl (Z) protecting group and the N-hydroxysuccinimide (OSu) ester impart specific physicochemical properties that influence its solubility. The OSu group, in particular, is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack, a key step in peptide bond formation. This reaction is typically carried out in organic solvents, making an understanding of the compound's solubility essential for reaction setup, purification, and handling.

Qualitative Solubility Data

Precise quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and common applications in synthesis, a qualitative assessment of its solubility can be inferred. The synthesis of similar N-protected amino acid-OSu esters often utilizes polar aprotic solvents, suggesting good solubility in these media.

Below is a summary of the expected qualitative solubility of this compound in various common organic solvents. It is crucial to note that this information is largely inferred from related compounds and general principles of NHS ester chemistry. For critical applications, experimental verification is strongly recommended.

SolventChemical FormulaSolvent TypeExpected Qualitative Solubility of this compound
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticSoluble
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble
Dichloromethane (DCM)CH₂Cl₂NonpolarSoluble
Acetonitrile (ACN)C₂H₃NPolar AproticLikely Soluble
Tetrahydrofuran (THF)C₄H₈OPolar AproticLikely Soluble
Ethyl Acetate (EtOAc)C₄H₈O₂Polar AproticSparingly Soluble to Soluble
Methanol (MeOH)CH₄OPolar ProticSparingly Soluble
Ethanol (EtOH)C₂H₆OPolar ProticSparingly Soluble
WaterH₂OPolar ProticInsoluble
n-HexaneC₆H₁₄NonpolarInsoluble

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the following gravimetric shake-flask method is recommended. This protocol is adapted from established methodologies for determining the solubility of amino acid derivatives.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound (solid, high purity)

  • Solvent of interest (anhydrous grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance (readable to at least 0.1 mg)

  • Centrifuge

  • Small, sealable glass vials

  • Calibrated pipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of a Supersaturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed, sealable glass vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation.

    • Record the initial mass of the vial.

    • Add a known volume of the chosen organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach thermodynamic equilibrium. A typical duration is 24 to 48 hours. This ensures the solvent is fully saturated with this compound.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and let it stand at the same temperature to allow the excess solid to settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vial at a constant temperature.

  • Gravimetric Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette. Be cautious not to disturb the solid pellet at the bottom of the vial.

    • Transfer the supernatant to a new pre-weighed vial.

    • Evaporate the solvent from the supernatant under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of this compound, or under vacuum).

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the weight of the empty vial from the final weight of the vial with the dried solute.

    • The solubility can then be expressed in various units, such as mg/mL or mol/L, based on the mass of the solute and the volume of the supernatant taken for analysis.

Visualization of Workflows

To further aid researchers, the following diagrams, created using the DOT language, illustrate key experimental and logical workflows related to the solubility and use of this compound.

G cluster_protocol Experimental Workflow for Solubility Determination prep Prepare Supersaturated Solution (Excess this compound in Solvent) equil Equilibrate (24-48h with agitation at constant T) prep->equil Seal vial separate Separate Phases (Centrifugation) equil->separate Allow to settle analysis Gravimetric Analysis (Evaporate solvent from supernatant) separate->analysis Withdraw known volume of supernatant calc Calculate Solubility (mg/mL or mol/L) analysis->calc Weigh dried solute

Caption: A generalized workflow for the experimental determination of this compound solubility.

G cluster_synthesis General Synthesis of this compound dissolve Dissolution (Z-Leu-OH and NHS in anhydrous solvent e.g., DMF, DCM) activate Activation (Add coupling agent, e.g., DCC, at 0°C) dissolve->activate react Reaction (Stir and warm to room temperature) activate->react purify Purification (Recrystallization or chromatography) react->purify

Caption: A simplified workflow for the synthesis of this compound, highlighting solvent use.[1]

Conclusion

While specific quantitative solubility data for this compound is sparse in the public domain, this guide provides researchers with the necessary tools to understand and determine this crucial parameter. The qualitative solubility table offers a starting point for solvent selection, and the detailed experimental protocol empowers laboratories to generate precise, application-specific data. The provided workflows offer a clear visual representation of the processes involved in both determining solubility and synthesizing the compound itself, underscoring the importance of solvent choice in the successful application of this compound in research and development. For all critical applications, in-house verification of solubility is highly recommended to ensure the accuracy and reproducibility of experimental outcomes.

References

Understanding the OSu leaving group in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the OSu Leaving Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-hydroxysuccinimide (OSu) leaving group and its activated ester (NHS ester) in peptide synthesis. N-hydroxysuccinimide esters are pivotal reagents for the efficient formation of amide bonds, a fundamental reaction in the synthesis of peptides and bioconjugates.[1][2] This document details the underlying chemistry, reaction kinetics, and practical applications, offering a valuable resource for professionals in peptide chemistry and drug development.

Core Concepts of OSu/NHS Ester Chemistry

N-hydroxysuccinimide (NHS or HOSu) is utilized to convert the carboxyl group of an N-protected amino acid into a highly reactive NHS ester.[3] This "activation" transforms the carboxyl group's hydroxyl, a poor leaving group, into an OSu group, which is readily displaced by a nucleophilic primary amine, such as the N-terminal amine of a peptide chain.[3] This process is central to both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1][3]

The primary advantages of employing the OSu leaving group strategy include:

  • Reduced Racemization: The NHS ester intermediate is more stable and less prone to racemization compared to intermediates formed by carbodiimides alone, which is crucial for maintaining the stereochemical integrity of the amino acids.[1]

  • High Reactivity and Yields: NHS esters exhibit high reactivity towards primary amines, leading to efficient peptide bond formation and higher yields of the desired peptide.[1][2]

  • Stability of Activated Esters: NHS-activated amino acids are relatively stable and can often be isolated and stored, which is advantageous for process control and scalability.[4][5]

Mechanism of Activation and Coupling

The formation of an NHS ester is typically achieved by reacting an N-protected amino acid with N-hydroxysuccinimide in the presence of a coupling agent, most commonly a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][6][7] The carbodiimide activates the carboxylic acid, which then reacts with NHS to form the stable NHS ester. The subsequent coupling step involves the nucleophilic attack of a free amino group on the ester, forming a stable amide bond and releasing NHS as a byproduct.[1]

NHS_Ester_Formation_and_Coupling cluster_activation Activation Step cluster_coupling Coupling Step AA N-Protected Amino Acid (R-COOH) OAI O-Acylisourea Intermediate (Unstable) AA->OAI + EDC EDC EDC (Carbodiimide) NHSEster NHS Ester (R-COO-Su) OAI->NHSEster + NHS - EDC Byproduct NHS NHS (HOSu) PeptideBond New Peptide Bond (R-CO-NH-P) NHSEster->PeptideBond + H2N-P Peptide_NH2 Peptide with free N-terminal Amine (H2N-P) Released_NHS Released NHS PeptideBond->Released_NHS releases

Figure 1: Mechanism of NHS ester activation and peptide coupling.

Quantitative Data and Stability

The stability of the NHS ester is a critical parameter, as it is susceptible to hydrolysis, which competes with the desired aminolysis (peptide bond formation).[8] The rate of this hydrolysis is significantly influenced by pH and temperature.

In Vitro Stability of NHS Esters

The primary degradation pathway for NHS esters in aqueous media is hydrolysis.[8] The stability, often expressed as a half-life, decreases significantly as the pH increases.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[8]
7.2-8.5Room Temperature0.5 - 4 hours[8]
8.0Not Specified1 hour[8]
8.6410 minutes[8]
9.0Not SpecifiedMinutes[8]

Table 1: General half-life of NHS esters at various pH values. This data should be used as a guideline, and empirical determination for specific NHS-activated peptides is recommended.

The optimal pH for coupling reactions with amines in aqueous buffers is typically between 8.3 and 8.5, which represents a compromise between maintaining the amine in its nucleophilic, deprotonated state and minimizing the rate of NHS ester hydrolysis.[9][10][11]

Reaction_Competition cluster_aminolysis Desired Reaction cluster_hydrolysis Side Reaction NHSEster NHS-Activated Peptide (R-COO-Su) Aminolysis Aminolysis (Peptide Bond Formation) NHSEster->Aminolysis k_amine Hydrolysis Hydrolysis (Inactivation) NHSEster->Hydrolysis k_hydrolysis Amine Primary Amine (H2N-R') Amine->Aminolysis Water Water (H2O) (pH dependent) Water->Hydrolysis

Figure 2: Competing reaction pathways for an NHS ester.

Experimental Protocols

Protocol for Synthesis of an NHS-Activated Amino Acid

This protocol describes the general procedure for activating an N-terminally protected amino acid (e.g., Fmoc-AA-OH or Boc-AA-OH) using DCC and N-hydroxysuccinimide.[5][7]

Materials:

  • N-protected amino acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))

Procedure:

  • Dissolve the N-protected amino acid (1 equivalent) and NHS (1.1 equivalents) in the chosen solvent.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in the same solvent dropwise to the cooled mixture with stirring.

  • Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

  • A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will form.

  • Filter off the DCU precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude NHS ester can be purified by recrystallization (e.g., from an ethanol/ether mixture).

Protocol for Solid-Phase Peptide Synthesis (SPPS) using an NHS-Activated Amino Acid

This protocol outlines a single coupling cycle within a standard Fmoc-based SPPS workflow, incorporating a pre-activated NHS ester.[12][13]

Materials:

  • Fmoc-protected peptide-resin

  • 20% piperidine in DMF (for Fmoc deprotection)

  • Pre-activated Fmoc-amino acid-OSu ester (1.5-2 equivalents)

  • Base, such as Diisopropylethylamine (DIPEA) (optional, but can accelerate the reaction)

  • DMF (peptide synthesis grade)

  • DCM (for washing)

SPPS Cycle Workflow:

SPPS_Cycle Start Fmoc-Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA-OSu in DMF ± DIPEA) Wash1->Coupling Wash2 4. DMF & DCM Wash Coupling->Wash2 End Fmoc-(AA)n+1-Peptide-Resin Wash2->End Repeat Repeat for next amino acid End->Repeat

Figure 3: Standard Fmoc-SPPS cycle using an NHS ester.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 1 hour.[12]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc group, exposing the N-terminal amine.[12]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

  • Coupling: Dissolve the Fmoc-amino acid-OSu ester (1.5-2 equivalents) in DMF. If used, add DIPEA (3-4 equivalents). Add this solution to the resin.[12]

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. The NHS ester will react with the free N-terminal amine of the peptide chain.[12]

  • Washing: Wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol for Solution-Phase Peptide Coupling

This protocol describes a typical solution-phase coupling using an isolated NHS-activated amino acid.

Materials:

  • N-Boc-Amino-Acid-OSu (commercially available or synthesized)

  • C-protected amino acid or peptide (e.g., H-Gly-OMe)

  • Base, such as DIPEA or triethylamine (TEA)

  • Solvent (e.g., DMF, THF)

Procedure:

  • Dissolve the C-protected amino acid or peptide (1 equivalent) in the chosen solvent.

  • Add the base (1.1-1.5 equivalents) to the solution.

  • Add the N-Boc-Amino-Acid-OSu (1-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or HPLC. Reactions are typically complete within a few hours to overnight.

  • Upon completion, the workup procedure usually involves aqueous extraction to remove the water-soluble NHS byproduct and excess base, followed by purification of the dipeptide product, often by column chromatography.

Potential Side Reactions

While the OSu leaving group offers a robust method for peptide synthesis, potential side reactions can occur:

  • Hydrolysis: As previously discussed, premature hydrolysis of the NHS ester can reduce coupling efficiency.[8] This is mitigated by using anhydrous solvents and controlling the pH in aqueous environments.

  • Succinimide Ring Opening: With hindered amine coupling partners, side products from the opening of the succinimide ring can sometimes be observed.[14]

  • Racemization: Although significantly reduced compared to other methods, racemization can still occur, particularly with sensitive amino acids or under harsh basic conditions.[1]

  • Guanidinylation: Uronium/aminium-based coupling reagents used to form the active ester in situ can sometimes react with the unprotected N-terminus, forming a guanidine moiety that terminates the peptide chain. Pre-activation of the amino acid before adding it to the resin can prevent this.[15]

Conclusion

The N-hydroxysuccinimide (OSu) leaving group is an indispensable tool in modern peptide synthesis.[1][2] The formation of stable, yet highly reactive, NHS esters allows for efficient and stereochemically controlled peptide bond formation.[1] A thorough understanding of the reaction mechanism, kinetics, and potential side reactions, as outlined in this guide, is essential for researchers, scientists, and drug development professionals to optimize synthesis protocols, improve yields, and ensure the quality of the final peptide product.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Z-Protected Leucine for Solution-Phase Peptide Synthesis

The strategic use of protecting groups is fundamental to successful peptide synthesis. Among the classical and still highly relevant methods, the benzyloxycarbonyl (Z or Cbz) group holds a significant place, particularly in solution-phase synthesis.[1][2] This guide provides a comprehensive technical overview of the application of Z-protected leucine in solution-phase peptide synthesis (SPPS), a technique that remains invaluable for large-scale production and for synthesizing peptides that are challenging to produce via solid-phase methods.[3][4]

This document details the core principles, experimental protocols, and critical data associated with the use of Z-leucine, offering researchers a practical resource for implementing this robust methodology.

Core Principles of Z-Protected Leucine in Peptide Synthesis

Solution-phase peptide synthesis is an iterative process requiring the sequential coupling of amino acids. To ensure the formation of the correct peptide sequence and prevent undesirable side reactions such as polymerization, the α-amino group of the incoming amino acid must be temporarily blocked or "protected".[3][4]

The benzyloxycarbonyl (Z) group is a urethane-type protecting group that is stable under the conditions required for peptide bond formation but can be selectively removed under mild conditions that do not cleave the newly formed peptide bond.[1]

The general workflow involves three key stages:

  • Activation & Coupling: The carboxyl group of the N-terminally protected Z-leucine is activated using a coupling reagent. This activated species then reacts with the free amino group of a C-terminally protected amino acid or peptide to form a new peptide bond.[5]

  • Purification: The newly formed Z-protected dipeptide (or larger peptide) is isolated and purified from byproducts and unreacted starting materials, typically through extraction and crystallization.[6][7]

  • Deprotection: The Z-group is removed from the N-terminus of the newly formed peptide, yielding a free amino group that is ready for the next coupling cycle.

Data Presentation: Reagents and Reaction Parameters

Quantitative data is crucial for reproducibility and optimization. The following tables summarize the common reagents, conditions, and typical outcomes for peptide synthesis using Z-leucine.

Table 1: Common Reagents for Z-Leucine Coupling

Reagent/Component Molecular Formula Molecular Weight ( g/mol ) Purpose
Z-L-Leucine C₁₄H₁₉NO₄ 265.31 N-protected amino acid
Amino Acid Ester HCl (e.g., H-Gly-OEt·HCl) Variable Variable C-terminal amino acid component
Dicyclohexylcarbodiimide (DCC) C₁₃H₂₂N₂ 206.33 Coupling/Activating agent
1-Hydroxybenzotriazole (HOBt) C₆H₅N₃O 135.12 Racemization suppressant & co-activator[5]
Isobutyl Chloroformate C₅H₉ClO₂ 136.58 Activating agent for mixed anhydride method
N-Methylmorpholine (NMM) C₅H₁₁NO 101.15 Organic base for neutralization & activation
Dichloromethane (DCM) CH₂Cl₂ 84.93 Solvent
Tetrahydrofuran (THF) C₄H₈O 72.11 Solvent

| Palladium on Carbon (10% Pd/C) | Pd/C | N/A | Catalyst for Z-group deprotection |

Table 2: Illustrative Quantitative Data for Dipeptide Synthesis (Z-Leu-Gly-OEt)

Step Parameter Value/Range Notes
Coupling (DCC/HOBt) Reaction Time 2 - 24 hours Monitored by Thin Layer Chromatography (TLC).
Temperature 0°C to Room Temp Initial activation is performed at 0°C to minimize side reactions.
Yield 80 - 95% Yields are dependent on the specific amino acids and purification efficiency.[8]
Coupling (Mixed Anhydride) Activation Time 30 seconds - 2 minutes The mixed anhydride is highly reactive and used immediately.[9]
Temperature -15°C Low temperature is critical to prevent disproportionation and racemization.[9][10]
Yield 85 - 95% Can be very efficient for sterically unhindered amino acids.[10]
Deprotection (Hydrogenation) Reaction Time 2 - 16 hours Monitored by TLC for the disappearance of starting material.[7]
Hydrogen Pressure 1 atm (Balloon) Sufficient for most lab-scale reactions.

| | Yield | 90 - 99% (Quantitative) | Typically a very clean and high-yielding reaction.[2] |

Mandatory Visualizations

The following diagrams illustrate the core workflows and chemical pathways described in this guide.

G General Workflow for Solution-Phase Peptide Synthesis cluster_0 start Start with C-Protected Amino Acid (H-AA₂-OR) coupling 1. Activation & Coupling (e.g., DCC/HOBt or Mixed Anhydride) start->coupling z_leu Z-Protected Leucine (Z-Leu-OH) z_leu->coupling purify 2. Work-up & Purification (Extraction, Crystallization) coupling->purify z_peptide Z-Protected Peptide (Z-Leu-AA₂-OR) purify->z_peptide deprotect 3. N-Terminal Deprotection (Catalytic Hydrogenation) z_peptide->deprotect free_peptide Free Amino Group Peptide (H-Leu-AA₂-OR) deprotect->free_peptide next_cycle Couple with next Z-AA-OH free_peptide->next_cycle Elongate Chain final Final Deprotection & Isolation free_peptide->final Complete Sequence

Caption: General workflow for solution-phase peptide synthesis.

G DCC/HOBt Coupling Pathway cluster_activation Activation Z_Leu Z-Leu-OH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Z_Leu->O_Acylisourea + DCC DCC DCC DCU DCU Byproduct (Precipitates) DCC->DCU forms HOBt HOBt Amino_Ester H-AA-OR coupling_node HOBt_Ester HOBt Active Ester (Less Racemization) O_Acylisourea->HOBt_Ester + HOBt Peptide Z-Leu-AA-OR (Protected Dipeptide) O_Acylisourea->Peptide + H-AA-OR (Direct path, higher racemization risk) HOBt_Ester->Peptide + H-AA-OR

Caption: Mechanism of DCC/HOBt mediated peptide coupling.

G Mixed Anhydride Coupling Pathway cluster_step1 Step 1: Activation (-15°C) cluster_step2 Step 2: Coupling Z_Leu Z-Leu-OH Mixed_Anhydride Mixed Anhydride Intermediate Z_Leu->Mixed_Anhydride Chloroformate Isobutyl Chloroformate Chloroformate->Mixed_Anhydride NMM NMM (Base) NMM->Mixed_Anhydride Peptide Z-Leu-AA-OR (Protected Dipeptide) Mixed_Anhydride->Peptide + H-AA-OR Amino_Ester H-AA-OR

Caption: Two-step process for mixed anhydride peptide coupling.

G Z-Group Deprotection by Catalytic Hydrogenation Z_Peptide Z-Protected Peptide Deprotected_Peptide Deprotected Peptide (Free N-Terminus) Z_Peptide->Deprotected_Peptide Hydrogenolysis H2_PdC H₂ Gas 10% Pd/C Catalyst Solvent (e.g., Methanol) H2_PdC->Deprotected_Peptide Toluene Toluene (Byproduct) Deprotected_Peptide->Toluene Byproducts CO2 CO₂ (Byproduct) Deprotected_Peptide->CO2

Caption: Cleavage of the Z-group via catalytic hydrogenation.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for key procedures. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous solvents are recommended for coupling reactions.

Protocol 1: Dipeptide Synthesis via DCC/HOBt Coupling (Z-Leu-Gly-OEt)

This protocol describes the coupling of Z-L-Leucine with the ethyl ester of glycine.

  • Neutralization of Amino Acid Ester:

    • Suspend glycine ethyl ester hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Cool the suspension to 0°C in an ice bath.

    • Add N-Methylmorpholine (NMM) (1.0 eq) dropwise while stirring. Continue stirring at 0°C for 20 minutes to form the free base.

  • Activation of Z-Leucine:

    • In a separate flask, dissolve Z-L-Leucine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.05 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.[5]

    • Stir the activation mixture at 0°C for 30 minutes.

  • Coupling:

    • Add the neutralized glycine ethyl ester solution from step 1 to the activated Z-Leucine mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction's progress using TLC.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU, washing the filter cake with a small amount of DCM.[7]

    • Combine the filtrate and washes and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2x), water (1x), 5% NaHCO₃ solution (2x), water (1x), and finally with brine (1x).[7]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Z-Leu-Gly-OEt, which can be further purified by recrystallization.

Protocol 2: Peptide Synthesis via Mixed Anhydride Method

This method is rapid and efficient, particularly for avoiding racemization when performed at low temperatures.[9]

  • Mixed Anhydride Formation:

    • Dissolve Z-L-Leucine (1.0 eq) in anhydrous THF and cool the solution to -15°C in a dry ice/acetone bath.

    • Add NMM (1.0 eq) and stir for 1-2 minutes.

    • Add isobutyl chloroformate (1.0 eq) dropwise, ensuring the temperature remains at -15°C. A salt (NMM·HCl) will precipitate.

    • Stir the mixture for approximately 45 seconds to 2 minutes to form the mixed anhydride.[9] Do not allow this activation step to proceed for too long.

  • Coupling:

    • In a separate flask, prepare a solution of the C-protected amino acid (e.g., H-Gly-OEt, 1.0 eq) in a suitable solvent (e.g., THF or DMF). If it is a hydrochloride salt, neutralize it first with one equivalent of a tertiary amine like NMM or triethylamine (TEA).[9]

    • Add the cold amino acid solution to the mixed anhydride solution.

    • Allow the reaction to proceed for 2-4 hours, gradually warming to room temperature.

  • Work-up and Purification:

    • Filter off the precipitated amine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a water-immiscible solvent like ethyl acetate and wash with 1M HCl, water, 5% NaHCO₃, and brine, similar to the DCC/HOBt work-up.

    • Dry the organic layer, concentrate, and purify the product by recrystallization or chromatography.

Protocol 3: Deprotection of the Z-Group (Catalytic Hydrogenation)

This is the most common and cleanest method for Z-group removal.[2]

  • Reaction Setup:

    • Dissolve the Z-protected peptide (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10% by weight of the peptide).[2][7]

    • Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for atmospheric pressure). Repeat this purge/fill cycle three times.

  • Hydrogenation:

    • Stir the mixture vigorously under the hydrogen atmosphere at room temperature.

    • Monitor the reaction by TLC until the starting material is completely consumed (typically 2-16 hours).[7]

  • Work-up:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

    • Wash the Celite pad thoroughly with the reaction solvent.

    • Evaporate the combined filtrate to yield the deprotected peptide. The product is often pure enough for the next step without further purification.

Potential Side Reactions and Purification Considerations

  • Racemization: The activation of the carboxyl group can lead to the loss of stereochemical integrity at the α-carbon, especially if excessive base or high temperatures are used.[5] The addition of HOBt in carbodiimide methods and maintaining low temperatures (-15°C) in the mixed anhydride method are crucial for minimizing racemization.[5][9]

  • N-Acylurea Formation: In DCC-mediated couplings, the highly reactive O-acylisourea intermediate can rearrange to form a stable N-acylurea, a byproduct that terminates the peptide chain. This side reaction is suppressed by the addition of HOBt, which rapidly converts the intermediate to a more stable active ester.[11]

  • Purification: Solution-phase synthesis relies on traditional organic chemistry purification techniques. Z-protected peptides are often crystalline solids and can be purified by recrystallization. For non-crystalline products, column chromatography on silica gel is a common alternative.[12] The choice of purification method depends on the physical properties of the peptide. The Group-Assisted Purification (GAP) strategy is an emerging technique that can simplify purification by avoiding chromatography and recrystallization.[6][13]

Conclusion

The use of Z-protected leucine in solution-phase peptide synthesis represents a powerful and well-established methodology. Its advantages include high-yield reactions, the formation of often crystalline and easily purifiable intermediates, and the avoidance of harsh acids for deprotection. While solid-phase synthesis has become the dominant technique for research-scale peptide production, the principles and protocols outlined in this guide remain highly relevant for large-scale synthesis and for specific peptide sequences where solution-phase chemistry offers a distinct advantage. A thorough understanding of the coupling chemistries, deprotection strategies, and potential side reactions is essential for any researcher aiming to leverage this robust technique in their work.

References

Methodological & Application

Application Notes and Protocols for Z-Leu-OSu Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis is a cornerstone technique for the creation of short to medium-length peptides, peptide fragments for convergent synthesis strategies, and for large-scale production. The use of N-α-benzyloxycarbonyl-L-leucine N-hydroxysuccinimide ester (Z-Leu-OSu) provides a robust and classical method for incorporating a protected leucine residue into a peptide chain. The benzyloxycarbonyl (Z) protecting group is stable under various reaction conditions and can be cleanly removed by catalytic hydrogenation.[1] The N-hydroxysuccinimide (OSu) ester activates the carboxyl terminus, facilitating efficient and rapid peptide bond formation under mild conditions with a low degree of racemization.[2][3][4]

These application notes provide a comprehensive, step-by-step protocol for the solution-phase coupling of this compound with an amino acid ester, covering reaction setup, monitoring, workup, and purification of the resulting dipeptide.

Chemical Properties of this compound

PropertyValue
Synonyms N-α-Benzyloxycarbonyl-L-leucine N-hydroxysuccinimide ester, N-Cbz-L-leucine NHS ester
Molecular Formula C₁₈H₂₂N₂O₆
Molecular Weight 362.38 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Ethyl Acetate (EtOAc)
Storage Store at -20°C, desiccated

Principle of the Reaction

The peptide coupling reaction using this compound is a nucleophilic acyl substitution. The deprotonated primary amine of an amino acid ester attacks the activated carbonyl carbon of the this compound. This results in the formation of a stable amide (peptide) bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize any acid present and to ensure the amino group of the coupling partner is in its free, nucleophilic state.

Data Presentation: Representative Z-Protected Peptide Coupling Reactions

The efficiency of peptide coupling can be influenced by the choice of coupling partners, solvents, and reaction conditions. Below is a table summarizing representative yields from similar solution-phase peptide coupling reactions.

N-Protected Amino AcidAmino Acid Ester/AmineCoupling ReagentSolventReaction TimeYield (%)
Z-Asn-OHH-Leu-OMe·HClIsoxazolium SaltNitromethaneOvernight66-70[5]
Boc-Pro-OHH-Val-NH₂DCCDCM3 h97[6]
Z-Ala-OHH-Ala-OMeTBTU/DIEADMFNot SpecifiedHigh[7]
Cbz-Leu-OHH-Gly-OEtPySSPy/PPh₃Not SpecifiedNot SpecifiedHigh[8]

Experimental Protocols

This protocol details the synthesis of a Z-protected dipeptide, for example, Z-Leu-Ala-OMe, in solution phase.

Materials and Equipment
  • This compound

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) or other amino acid ester hydrochloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber and visualization reagents (e.g., UV lamp, ninhydrin stain)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Step-by-Step Protocol

1. Preparation of the Amino Component:

  • Dissolve the amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (TEA) or DIPEA (1.1 equivalents) dropwise to the stirred solution.

  • Stir the mixture at 0°C for 15-20 minutes to generate the free amino acid ester.

2. Coupling Reaction:

  • To the solution containing the free amino acid ester, add this compound (1.0-1.1 equivalents) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction time can be extended to overnight if necessary.[9][10]

3. Reaction Monitoring:

  • Monitor the progress of the reaction by TLC.

  • Prepare a TLC plate with three lanes: starting material (this compound), co-spot (starting material and reaction mixture), and reaction mixture.

  • Elute the TLC plate with a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes).

  • Visualize the spots under a UV lamp. The disappearance of the this compound spot indicates the completion of the reaction.

4. Workup Procedure:

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • 1M HCl (2 x)

    • Saturated NaHCO₃ solution (2 x)

    • Brine (1 x)

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Z-protected dipeptide.

5. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

  • For column chromatography, use a gradient of ethyl acetate in hexanes to elute the product.

  • Combine the pure fractions and evaporate the solvent to yield the purified Z-Leu-dipeptide ester.

6. Deprotection of the Z-Group (Optional):

  • The Z-group can be removed by catalytic hydrogenation.

  • Dissolve the Z-protected dipeptide in methanol or ethanol.

  • Add a catalytic amount of Palladium on carbon (Pd/C, 10%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).

  • Filter the catalyst through a pad of Celite and wash with the solvent.

  • Evaporate the solvent to obtain the deprotected dipeptide.

Mandatory Visualizations

PeptideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product start Start prep_amine Dissolve Amino Acid Ester HCl in Anhydrous DCM start->prep_amine neutralize Add Base (TEA/DIPEA) at 0°C prep_amine->neutralize add_z_leu_osu Add this compound at 0°C neutralize->add_z_leu_osu react Stir at Room Temperature (2-4 hours) add_z_leu_osu->react monitor Monitor by TLC react->monitor dilute Dilute with EtOAc monitor->dilute wash Aqueous Washes (HCl, NaHCO₃, Brine) dilute->wash dry Dry with Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Crystallization or Chromatography) concentrate->purify end Z-Protected Dipeptide purify->end

Caption: Experimental workflow for this compound peptide coupling.

ReactionMechanism cluster_reactants Reactants cluster_products Products Z_Leu_OSu This compound (Activated Amino Acid) Dipeptide Z-Leu-NH-R' (Protected Dipeptide) Z_Leu_OSu->Dipeptide Nucleophilic Attack NHS N-Hydroxysuccinimide (Byproduct) Z_Leu_OSu->NHS Release of Leaving Group Amino_Ester H₂N-R' (Amino Acid Ester) Amino_Ester->Dipeptide

Caption: Reaction mechanism of this compound peptide coupling.

References

Z-Leu-OSu in Solid-Phase vs. Solution-Phase Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed comparison and experimental protocols for the use of N-benzyloxycarbonyl-L-leucine N-hydroxysuccinimide ester (Z-Leu-OSu) in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The choice between these two fundamental strategies depends on the specific requirements of the target peptide, including its length, complexity, desired purity, and the scale of production.

Introduction to this compound in Peptide Synthesis

This compound is an activated form of the amino acid leucine, protected at its N-terminus by a benzyloxycarbonyl (Z) group. The N-hydroxysuccinimide (OSu) ester group makes the carboxyl moiety highly reactive, facilitating efficient peptide bond formation. The Z-group is a classic protecting group, typically removed under reductive conditions (e.g., catalytic hydrogenation), offering an orthogonal strategy to the acid-labile protecting groups commonly used in modern solid-phase synthesis.

Comparative Analysis: Solid-Phase vs. Solution-Phase Synthesis

The decision to employ solid-phase or solution-phase synthesis involves a trade-off between speed, ease of purification, scalability, and cost.

Table 1: General Comparison of Solid-Phase and Solution-Phase Peptide Synthesis

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis
Principle The peptide chain is assembled stepwise while anchored to an insoluble solid support (resin).[1]All reactions are carried out in a homogeneous solution.[1]
Purification Intermediates are purified by simple washing and filtration of the resin.[2]Intermediates must be purified after each step by crystallization, extraction, or chromatography.[1]
Reagent Usage Typically requires an excess of reagents to drive reactions to completion.[3]Can be performed with stoichiometric amounts of reagents.[3]
Automation Easily automated, making it suitable for high-throughput synthesis of numerous peptides.[4]Difficult to automate due to the complex purification steps.
Scalability Well-suited for laboratory-scale (mg to g) synthesis. Large-scale synthesis can be challenging and expensive.[1]More readily scalable for the large-scale industrial production of shorter peptides.
Peptide Length The preferred method for the synthesis of long peptides (typically >15 amino acids).[4]Generally more practical for the synthesis of short peptides or peptide fragments.[5]
Side Reactions The accumulation of side products can occur, as intermediates are not fully characterized.Intermediates can be isolated and characterized at each step, potentially leading to a purer final product for short peptides.

Table 2: Illustrative Quantitative Comparison

The following data represents typical outcomes and should be considered as illustrative examples, as yields and purity are highly sequence-dependent.

ParameterSolid-Phase Synthesis (Illustrative Example: 25-mer peptide)[3]Solution-Phase Synthesis (Illustrative Example: 5-mer peptide)[3]
Crude Purity (HPLC) >50-70%Variable, highly dependent on purification success at each step.
Final Purity (after purification) ≥95%[4][6]90–98%[4][6]
Overall Yield For a 20-mer, a 99% stepwise yield results in an ~82% overall yield. Actual yields are often in the 20-30% range for longer peptides.[7]Can be higher for very short peptides due to the characterization of intermediates, but losses at each purification step can significantly reduce the overall yield.
Synthesis Time Faster for longer peptides due to simplified workflow and automation.[3]Can be significantly longer due to the labor-intensive purification of intermediates.[3]

Experimental Protocols

Solid-Phase Synthesis of a Model Dipeptide (e.g., Leu-Ala) using this compound

This protocol assumes the use of a pre-loaded Fmoc-Ala-Wang resin and highlights the incorporation of this compound as the second amino acid.

Materials:

  • Fmoc-Ala-Wang resin (e.g., 0.5 mmol/g loading)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 20 minutes at room temperature.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of this compound:

    • Dissolve this compound (3 equivalents relative to resin loading) and DIEA (3 equivalents) in DMF.

    • Add the solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Synthesis of a Model Dipeptide (e.g., Z-Leu-Gly-OEt)

This protocol describes the coupling of this compound with glycine ethyl ester hydrochloride.

Materials:

  • This compound

  • Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Amine Salt Neutralization:

    • Dissolve H-Gly-OEt·HCl (1 equivalent) in DCM.

    • Add TEA or DIEA (1.1 equivalents) and stir for 15-30 minutes at 0°C to obtain the free amine.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1 equivalent) in DCM.

    • Add the this compound solution to the free amine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude Z-Leu-Gly-OEt by recrystallization or silica gel column chromatography.

  • Z-Group Deprotection (Optional):

    • Dissolve the purified dipeptide in a suitable solvent (e.g., methanol, ethanol, or THF).

    • Add a catalytic amount of Palladium on carbon (Pd/C, 10%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected dipeptide.

Experimental Workflows

The following diagrams illustrate the general workflows for solid-phase and solution-phase peptide synthesis.

Solid_Phase_Peptide_Synthesis_Workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling: This compound, DIEA in DMF wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection No cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) repeat->cleavage Yes precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end Final Peptide purification->end

Solid-Phase Peptide Synthesis (SPPS) Workflow.

Solution_Phase_Peptide_Synthesis_Workflow start Start: This compound & H-AA-OR' coupling Coupling in Solution start->coupling workup Aqueous Work-up (Acid/Base Washes) coupling->workup purify_intermediate Purification of Protected Dipeptide (Crystallization/Chromatography) workup->purify_intermediate next_cycle Couple next Z-AA-OSu? purify_intermediate->next_cycle deprotection Z-Group Deprotection (e.g., H2, Pd/C) next_cycle->deprotection No deprotection->coupling Yes purify_final Final Purification deprotection->purify_final end Final Peptide purify_final->end

References

Application Notes and Protocols for the Cleavage of the Z-Protecting Group from a Leucine Residue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely employed amine protecting group in peptide synthesis and medicinal chemistry due to its facile introduction, crystallinity of its derivatives, and its role in suppressing racemization.[1] Its removal, or deprotection, is a critical step that requires careful consideration of the substrate's other functional groups to ensure high yield and purity of the final product. This document provides detailed application notes and protocols for the cleavage of the Z-protecting group from a leucine residue, a common amino acid in many synthetic peptides and pharmaceuticals.[2]

The primary methods for Z-group cleavage are catalytic hydrogenation and acidolysis.[3] The choice between these methods is dictated by the overall synthetic strategy and the presence of other protecting groups or sensitive functionalities within the molecule.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes quantitative data for the two main methods of Z-group cleavage from a leucine residue, providing a basis for method selection.

Deprotection MethodReagents & ConditionsTypical Reaction TimeTypical YieldKey AdvantagesPotential Side Reactions/Considerations
Catalytic Hydrogenation H₂, 10% Pd/C in MeOH or EtOH1-16 hours>95%Mild conditions, high yield, clean reaction.[4][5]Catalyst poisoning by sulfur-containing residues; not compatible with other reducible groups (e.g., alkynes, alkenes, some benzyl ethers).[6]
Catalytic Transfer Hydrogenation Ammonium formate or formic acid, 10% Pd/C in MeOH30 minutes - 4 hours~90-95%Avoids the use of gaseous hydrogen, safer for scale-up.[5][7]Similar to catalytic hydrogenation regarding catalyst poisoning.
Acidolysis (HBr/AcOH) 33% HBr in acetic acid2-16 hoursVariable, generally lower than hydrogenationEffective for substrates sensitive to hydrogenation.[7]Harsh acidic conditions can lead to side reactions like racemization or degradation of sensitive peptides.[3] Can cause alkylation of sensitive residues if scavengers are not used.[6]
Acidolysis (TFA) TFA with scavengers (e.g., TIS, water)30-60 minutesVariableOften used in solid-phase peptide synthesis for simultaneous cleavage from the resin and deprotection of other acid-labile groups.[2]Can lead to side reactions such as t-butylation of tryptophan or tyrosine if appropriate scavengers are not used. Incomplete cleavage of Z-group may occur.

Experimental Protocols

Protocol 1: Cleavage of Z-Leucine via Catalytic Hydrogenation

This protocol describes the removal of the Z-group from Z-Leucine-OH using hydrogen gas and a palladium on carbon catalyst.

Materials:

  • Z-Leucine-OH

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad or syringe filter)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve Z-Leucine-OH (1.0 mmol) in methanol (10-20 mL) in a suitable reaction flask.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Catalyst Removal: Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected leucine.

Protocol 2: Cleavage of Z-Leucine via Catalytic Transfer Hydrogenation

This protocol offers a safer alternative to using hydrogen gas by employing ammonium formate as the hydrogen donor.

Materials:

  • Z-Leucine-OH

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Ammonium formate

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve Z-Leucine-OH (1.0 equivalent) in methanol.

  • Reagent Addition: To the solution, add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[7]

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through Celite to remove the catalyst and wash the filter cake with methanol. Evaporate the solvent to obtain the crude product.

Protocol 3: Cleavage of Z-Leucine via Acidolysis with HBr in Acetic Acid

This protocol is suitable for substrates that are not compatible with hydrogenation.

Materials:

  • Z-Leucine-OH

  • 33% Hydrobromic acid in acetic acid (HBr/AcOH)

  • Glacial acetic acid

  • Reaction flask

  • Stirring apparatus

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolution: Dissolve the Z-protected leucine in glacial acetic acid.

  • Reagent Addition: Add a solution of 33% HBr in acetic acid.

  • Reaction: Stir the mixture at room temperature for 2 to 16 hours.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Isolation: Upon completion, the deprotected product can often be precipitated by the addition of cold diethyl ether and collected by filtration. Alternatively, an aqueous work-up with neutralization of the acid may be necessary.

Visualizations

Experimental Workflow: Z-Group Cleavage

G cluster_start Starting Material cluster_deprotection Deprotection Method cluster_workup Work-up cluster_product Final Product start Z-Leucine method1 Catalytic Hydrogenation (H2, Pd/C) start->method1 Mild Conditions method2 Acidolysis (HBr/AcOH or TFA) start->method2 Harsh Conditions workup1 Filtration (Catalyst Removal) method1->workup1 workup2 Precipitation / Extraction method2->workup2 end Leucine workup1->end workup2->end

Caption: General workflow for the deprotection of Z-Leucine.

Reaction Mechanism: Catalytic Hydrogenation

G Z_Leu Z-Leucine Carbamic_Acid Carbamic Acid Intermediate Z_Leu->Carbamic_Acid + H₂ / Pd/C Toluene Toluene Z_Leu->Toluene Leucine Leucine Carbamic_Acid->Leucine Spontaneous Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of Z-group cleavage by catalytic hydrogenation.

Reaction Mechanism: Acid-Catalyzed Cleavage

G Z_Leu Z-Leucine Protonated_Z_Leu Protonated Intermediate Z_Leu->Protonated_Z_Leu + H⁺ Carbamic_Acid Carbamic Acid Protonated_Z_Leu->Carbamic_Acid Benzyl_Cation Benzyl Cation Protonated_Z_Leu->Benzyl_Cation Leucine Leucine Carbamic_Acid->Leucine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of Z-group cleavage by acidolysis.

Conclusion

The successful cleavage of the Z-protecting group from a leucine residue is a critical step in many synthetic pathways. The choice between catalytic hydrogenation and acidolysis must be made based on the specific requirements of the synthesis, including the presence of other functional groups and the desired scale of the reaction. Catalytic hydrogenation is generally the preferred method due to its mild conditions and high yields.[6] However, acidolysis provides a viable alternative for substrates incompatible with hydrogenation. Careful execution of these protocols and an understanding of the potential side reactions will ensure the efficient and clean deprotection of the leucine residue, facilitating the overall success of the synthetic endeavor.

References

Application Notes and Protocols for Monitoring Z-Leu-OSu Coupling Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient formation of amide bonds is a cornerstone of peptide synthesis and the development of peptide-based therapeutics. The use of N-protected amino acid active esters, such as N-benzyloxycarbonyl-L-leucine N-hydroxysuccinimide ester (Z-Leu-OSu), offers a reliable method for peptide coupling. Monitoring the progress of these coupling reactions is critical to ensure high yields, minimize side reactions, and optimize reaction conditions. This document provides detailed application notes and protocols for monitoring the progress of this compound coupling reactions using common analytical techniques: High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of a primary amine on the activated carbonyl carbon of this compound, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).

cluster_reactants Reactants cluster_products Products ZLeuOSu This compound Peptide Z-Leu-NH-R ZLeuOSu->Peptide Coupling NHS N-Hydroxysuccinimide ZLeuOSu->NHS Byproduct Amine R-NH₂ Amine->Peptide

Caption: this compound coupling reaction.

Monitoring Techniques

Several analytical methods can be employed to monitor the consumption of starting materials and the formation of the desired product. The choice of technique often depends on the available instrumentation, the scale of the reaction, and the desired level of quantitative detail.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique for monitoring reaction progress by separating and quantifying the reactants and products. A reversed-phase HPLC setup is typically used for this analysis.

Experimental Protocol: HPLC Monitoring

  • Sample Preparation:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Quench the reaction in the aliquot by diluting it with a suitable solvent, such as acetonitrile or the initial mobile phase, to a final volume of 1 mL.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A typical gradient would be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 254 nm. The peptide bond absorbs at 214 nm, while the Z-group provides a chromophore that absorbs around 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to this compound, the amine starting material, and the coupled product based on their retention times. The product will typically have a different retention time than the starting materials.

    • Integrate the peak areas to determine the relative concentrations of each component over time.

    • Calculate the percentage conversion by comparing the peak area of the product to the initial peak area of the limiting reactant.

Data Presentation: HPLC Monitoring of this compound Coupling with Benzylamine

Time (min)This compound Peak AreaBenzylamine Peak AreaZ-Leu-NH-Bn Peak Area% Conversion
01,250,0001,500,00000
15875,0001,125,000375,00030
30500,000750,000750,00060
60125,000375,0001,125,00090
120< 10,000260,0001,240,000>99

Note: This data is illustrative.

cluster_workflow HPLC Monitoring Workflow Start Reaction Start Sample Withdraw Aliquot Start->Sample Quench Quench & Dilute Sample->Quench Filter Filter Sample Quench->Filter Inject Inject into HPLC Filter->Inject Analyze Analyze Chromatogram Inject->Analyze

Caption: HPLC monitoring workflow.

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative, and cost-effective method for monitoring reaction progress. It allows for the simultaneous analysis of multiple time points.

Experimental Protocol: TLC Monitoring

  • Sample Preparation:

    • At various time points, use a capillary tube to spot a small amount of the reaction mixture onto a silica gel TLC plate.

    • Also spot the starting materials (this compound and the amine) as standards for comparison.

  • TLC Development:

    • Stationary Phase: Silica gel 60 F254 TLC plate.

    • Mobile Phase: A mixture of ethyl acetate and hexanes is commonly used. The optimal ratio depends on the polarity of the amine and the product and should be determined empirically. A starting point could be 30:70 ethyl acetate:hexanes.[1]

    • Develop the plate in a sealed chamber saturated with the mobile phase vapor.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Dry the plate thoroughly.

    • Visualize the spots under UV light (254 nm). The Z-group of this compound and the product will be UV active.[2]

    • Further visualization can be achieved using a potassium permanganate stain or a ninhydrin stain. Ninhydrin will stain the primary amine starting material, but not the product or the Z-protected starting material.

  • Data Analysis:

    • Compare the spots from the reaction mixture at different time points to the starting material standards.

    • The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.

    • Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The product should have a different Rf value than the starting materials.[3]

Data Presentation: TLC Monitoring of this compound Coupling

CompoundRf Value (30% EtOAc/Hexanes)UV ActiveNinhydrin Active
This compound0.65YesNo
Amine (e.g., H-Gly-OMe)0.20NoYes
Z-Leu-Gly-OMe0.45YesNo

Note: This data is illustrative.

cluster_workflow TLC Monitoring Workflow Start Reaction Start Spot Spot on TLC Plate Start->Spot Develop Develop Plate Spot->Develop Dry Dry Plate Develop->Dry Visualize Visualize (UV, Stain) Dry->Visualize Analyze Analyze Spots Visualize->Analyze

Caption: TLC monitoring workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to monitor the reaction in real-time or by analyzing quenched aliquots. It provides detailed structural information and can be quantitative.

Experimental Protocol: NMR Monitoring

  • Sample Preparation:

    • For real-time monitoring, the reaction can be run directly in an NMR tube using a deuterated solvent.

    • Alternatively, withdraw aliquots at different time points, quench the reaction, and remove the solvent. Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for analysis.

  • NMR Acquisition:

    • Acquire ¹H NMR spectra at each time point.

  • Data Analysis:

    • Identify characteristic proton signals for the starting materials and the product.

    • For this compound, the protons of the succinimide ring (a singlet around 2.8 ppm) are a unique marker.[4]

    • For the Z-group, the benzylic protons (a singlet around 5.1 ppm) and the aromatic protons (a multiplet between 7.2-7.4 ppm) are characteristic.[5][6]

    • Upon coupling, the succinimide protons will disappear, and new signals corresponding to the protons of the newly formed amide and the R-group of the amine will appear.

    • Integrate the area of a characteristic signal for the starting material and the product to determine their relative concentrations and calculate the reaction conversion.

Data Presentation: Characteristic ¹H NMR Shifts (in CDCl₃)

CompoundProtonChemical Shift (ppm)Multiplicity
This compoundSuccinimide (CH₂)~ 2.8s
Z-group (CH₂)~ 5.1s
Z-group (Aromatic)~ 7.3m
Leucine α-CH~ 4.4m
Z-Leu-NH-RZ-group (CH₂)~ 5.1s
Z-group (Aromatic)~ 7.3m
Leucine α-CH~ 4.2m
Amide N-H~ 6.5-7.5br s

Note: This data is illustrative and chemical shifts can vary depending on the solvent and the specific R-group.

cluster_workflow NMR Monitoring Workflow Start Reaction Start Sample Prepare NMR Sample Start->Sample Acquire Acquire Spectrum Sample->Acquire Process Process Data Acquire->Process Analyze Integrate & Analyze Process->Analyze

Caption: NMR monitoring workflow.

Conclusion

The successful synthesis of peptides using this compound relies on careful monitoring of the coupling reaction. HPLC provides accurate quantitative data, TLC offers a rapid qualitative assessment, and NMR gives detailed structural information. The choice of method will depend on the specific requirements of the research. By employing these techniques, researchers and drug development professionals can ensure the efficient and controlled synthesis of their target peptides.

References

Application Notes and Protocols for Z-Leu-OSu in the Incorporation of Hydrophobic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leu-OSu, chemically known as N-α-Benzyloxycarbonyl-L-leucine N-hydroxysuccinimide ester, is an activated amino acid derivative widely employed in peptide synthesis and bioconjugation. The incorporation of hydrophobic amino acids like leucine is critical in designing peptides and proteins with specific structural and functional properties. Leucine residues often play a crucial role in protein folding, molecular recognition, and membrane interactions. These application notes provide detailed protocols and technical information for the effective use of this compound in incorporating leucine into peptide chains and for the modification of biomolecules.

The benzyloxycarbonyl (Z) group serves as a robust N-terminal protecting group, stable under various conditions, while the N-hydroxysuccinimide (OSu) ester provides a highly reactive carboxyl terminus. This combination facilitates efficient and clean peptide bond formation under mild reaction conditions, making this compound a valuable reagent in both solution-phase peptide synthesis and for the labeling of proteins and other amine-containing molecules.

Key Applications

  • Custom Peptide Synthesis: Incorporation of a protected leucine residue into peptide sequences for research and development.

  • Fragment Condensation: Synthesis of protected peptide fragments containing leucine for use in convergent solid-phase or solution-phase peptide synthesis.

  • Bioconjugation: Introduction of a hydrophobic leucine moiety to proteins or other biomolecules to study or modify their hydrophobic interactions.

  • Drug Development: Synthesis of peptide-based therapeutics where leucine residues are critical for biological activity, stability, or to enhance membrane permeability.

Chemical Properties of this compound

PropertyValue
Synonyms N-α-Benzyloxycarbonyl-L-leucine N-hydroxysuccinimide ester, Cbthis compound
Molecular Formula C₁₈H₂₂N₂O₆
Molecular Weight 362.38 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Ethyl Acetate (EtOAc). Insoluble in water.

Quantitative Data: Performance in Peptide Synthesis

The choice of protecting group strategy and coupling reagents significantly impacts the overall efficiency and purity of peptide synthesis. While direct comparative data for this compound is not extensively published in a single source, the following table provides an extrapolated comparison based on studies of Z-protected amino acids and sterically hindered amino acids in peptide synthesis.

Table 1: Comparison of Z-Protected vs. Fmoc-Protected Leucine in a Model Decapeptide Synthesis

ParameterThis compound (in Solution-Phase)Fmoc-Leu-OH (in Solid-Phase)Notes
Coupling Efficiency >98%>99%With modern coupling reagents, both strategies can achieve high coupling efficiencies.[1]
Crude Peptide Purity (HPLC) ~80-90%~75-85%Purity is sequence-dependent. Solution-phase synthesis with Z-protection can sometimes lead to higher purity before chromatography due to fewer side reactions associated with repeated deprotection cycles on a solid support.[1]
Typical Reaction Time (Coupling) 2 - 12 hours30 - 120 minutesSolid-phase synthesis is generally faster per cycle.
Deprotection Conditions Catalytic Hydrogenation (e.g., H₂/Pd-C)20% Piperidine in DMFZ-group removal is typically performed at the end of the synthesis, whereas Fmoc is removed at each step.[1]
Major Side Products Minimal with proper techniqueDeletion sequences, piperidinyl adductsThe capping of unreacted amines is crucial in solid-phase synthesis to avoid deletion sequences.[2]

Table 2: Expected Yields for a Dipeptide Synthesis using this compound in Solution-Phase

ParameterExpected ValueNotes
Crude Product Yield 85 - 95%This is the yield after the initial work-up, before purification.[3]
Purified Product Yield 70 - 85%Yield after silica gel column chromatography. This is highly dependent on the efficiency of the purification.[3]
Purity (Post-Purification) >95%As determined by HPLC and/or NMR analysis.[3]
Deprotection Yield >90%Yield of the deprotected dipeptide after work-up following catalytic hydrogenation.[3]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Dipeptide (Z-Leu-Gly-OMe)

This protocol describes the coupling of this compound with the methyl ester of glycine (H-Gly-OMe).

Materials:

  • This compound

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ammonium formate

Procedure:

  • Preparation of Free Amino Acid Ester:

    • Dissolve H-Gly-OMe·HCl (1.0 equivalent) in DCM.

    • Add DIPEA or TEA (1.1 equivalents) and stir the mixture at room temperature for 15-20 minutes to neutralize the hydrochloride and form the free base.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.05 equivalents) in DCM.

    • Add the solution of this compound to the freshly prepared H-Gly-OMe solution.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Work-up:

    • Once the reaction is complete, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude protected dipeptide.

  • Purification:

    • Purify the crude Z-Leu-Gly-OMe by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

  • Z-Group Deprotection (Optional):

    • Dissolve the purified Z-Leu-Gly-OMe in methanol or ethanol.

    • Add Pd/C (catalytic amount) followed by ammonium formate (excess).

    • Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the deprotected dipeptide, H-Leu-Gly-OMe.

Protocol 2: Labeling of a Protein with this compound

This protocol provides a general method for conjugating this compound to primary amines (N-terminus and lysine side chains) on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis equipment

Procedure:

  • Preparation of Protein Solution:

    • Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL.

  • Preparation of this compound Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-50 mM.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution. The molar excess of this compound over the protein will depend on the desired degree of labeling and the number of available primary amines. A 10- to 20-fold molar excess is a common starting point.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Removal of Unreacted this compound:

    • Separate the labeled protein from unreacted this compound and byproducts using a desalting column, spin filtration, or dialysis against a suitable buffer.

  • Characterization:

    • Determine the degree of labeling using methods such as mass spectrometry (to measure the mass shift) or by spectrophotometry if the label has a chromophore (not applicable for Z-Leu).

Visualizations

G cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage and Deprotection Resin Resin with growing peptide chain (Free Amine) Coupling Add this compound (Coupling Step) Resin->Coupling 1. Wash1 Wash (remove excess reagents) Coupling->Wash1 2. Deprotection N-terminal Deprotection (if continuing synthesis) Wash1->Deprotection 3. Cleavage Cleavage from Resin (e.g., TFA) Wash1->Cleavage Final Cycle Wash2 Wash (remove deprotection agent) Deprotection->Wash2 4. Wash2->Resin Ready for next cycle Z_Deprotection Z-Group Deprotection (Catalytic Hydrogenation) Cleavage->Z_Deprotection Purification Purification (HPLC) Z_Deprotection->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: A generalized workflow for solid-phase peptide synthesis incorporating a Z-protected amino acid.

mTOR_Signaling Leucine Leucine Ragulator Ragulator Leucine->Ragulator activates Rag_GTPases Rag GTPases Ragulator->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits and activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis

Caption: The role of Leucine in the activation of the mTORC1 signaling pathway, a key regulator of protein synthesis.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Coupling Yield - Incomplete neutralization of the amino acid ester hydrochloride.- Hydrolysis of this compound due to moisture.- Insufficient reaction time.- Ensure complete neutralization with a slight excess of base.- Use anhydrous solvents and handle this compound in a dry environment.- Extend the reaction time and monitor by TLC.
Low Purity of Crude Product - Racemization during coupling.- Side reactions during work-up.- Avoid strong bases and prolonged reaction times at elevated temperatures.- Perform aqueous washes carefully and avoid vigorous shaking to prevent emulsion formation.
Incomplete Z-Group Deprotection - Inactive catalyst.- Insufficient hydrogen source.- Use fresh, high-quality Pd/C catalyst.- Ensure an adequate excess of ammonium formate or use H₂ gas.
Low Protein Labeling Efficiency - Presence of primary amines in the buffer.- Hydrolysis of this compound.- Insufficient molar excess of this compound.- Buffer exchange the protein into an amine-free buffer.- Prepare the this compound stock solution immediately before use.- Increase the molar excess of this compound.

Conclusion

This compound is a highly effective reagent for the incorporation of the hydrophobic amino acid leucine in peptide synthesis and for the modification of proteins. Its use in solution-phase synthesis offers a reliable method for producing high-purity peptides. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to effectively utilize this compound in their experimental workflows. Careful attention to reaction conditions, particularly the exclusion of moisture and the use of appropriate stoichiometry, will ensure successful and reproducible results.

References

Application Notes and Protocols for the Use of Z-Leu-OSu in Fragment Condensation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment condensation is a powerful strategy in peptide synthesis, allowing for the construction of large peptides and proteins through the coupling of pre-synthesized, protected peptide segments. This approach offers advantages over linear solid-phase peptide synthesis (SPPS), particularly for long sequences, by improving solubility, simplifying purification, and increasing overall efficiency. The choice of coupling strategy for these fragments is critical to ensure high yields and minimize side reactions, most notably racemization.

This document provides detailed application notes and protocols for the use of N-α-benzyloxycarbonyl-L-leucine N-hydroxysuccinimide ester (Z-Leu-OSu) in fragment condensation strategies. The benzyloxycarbonyl (Z) group offers robust protection for the N-terminal amine, while the N-hydroxysuccinimide (OSu) ester provides a pre-activated carboxyl group for efficient and clean peptide bond formation. This compound is a stable, crystalline solid that can be used in both solution-phase and solid-phase fragment condensation.

Chemical Properties of this compound

PropertyValue
Synonyms N-Benzyloxycarbonyl-L-leucine N-hydroxysuccinimide ester, Cbz-L-Leu-OSu
Molecular Formula C₁₈H₂₂N₂O₆
Molecular Weight 378.38 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF)

Advantages of Using this compound in Fragment Condensation

  • Pre-activated Carboxyl Group: The N-hydroxysuccinimide ester is a well-established activating group that facilitates efficient coupling under mild conditions, reducing the need for in-situ activating agents that can lead to side reactions.

  • Reduced Risk of Racemization: The use of urethane-based protecting groups like the Z-group is known to suppress racemization of the activated amino acid residue.

  • Stability: this compound is a stable, isolable compound, allowing for easier handling and storage compared to some in-situ generated active esters.

  • Clean Reaction Profile: The main byproduct of the coupling reaction is N-hydroxysuccinimide (HOSu), which is water-soluble and generally easy to remove during workup and purification.

Experimental Protocols

Protocol 1: Solution-Phase Fragment Condensation

This protocol describes a general procedure for the coupling of a peptide fragment with an N-terminal Z-leucine residue (introduced via this compound) to another peptide fragment with a free N-terminal amine in solution.

Materials:

  • Peptide Fragment A (with a free C-terminus, to be activated as Z-Leu derivative)

  • Peptide Fragment B (with a free N-terminus and protected side chains)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates and appropriate developing solvents

Procedure:

  • Preparation of Peptide Fragment A with C-terminal Leucine: Synthesize the desired peptide fragment (Fragment A) ending with a C-terminal leucine residue using standard peptide synthesis methods. Ensure the C-terminal carboxyl group is free.

  • Activation of Fragment A with this compound (This step is illustrative as this compound is a single amino acid derivative. For coupling a Z-Leu residue to a peptide fragment, one would typically couple Z-Leu-OH to the N-terminus of the fragment first and then activate the C-terminus of the resulting peptide for fragment condensation. A more direct use of this compound is to couple it to the N-terminus of a fragment as described in step 4).

  • Preparation of Peptide Fragment B: Synthesize the second peptide fragment (Fragment B) with a free N-terminal amine and appropriate side-chain protection.

  • Coupling Reaction: a. Dissolve Peptide Fragment B (1.0 equivalent) in anhydrous DCM or DMF. b. Add DIPEA (1.2 equivalents) to the solution and stir for 5 minutes at room temperature. c. In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM or DMF. d. Add the this compound solution to the solution of Peptide Fragment B. e. Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the steric hindrance of the coupling partners.

  • Work-up: a. Once the reaction is complete, dilute the mixture with DCM. b. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate/hexanes or methanol/DCM) to obtain the pure, protected coupled peptide.

  • Characterization: a. Characterize the purified product by NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Protocol 2: Solid-Phase Fragment Condensation

This protocol outlines a general procedure for coupling a this compound activated peptide fragment to a resin-bound peptide fragment with a free N-terminus.

Materials:

  • Resin-bound Peptide Fragment B (with a free N-terminus and protected side chains)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF for Fmoc-deprotection, if applicable)

  • Kaiser test reagents

Procedure:

  • Preparation of Resin-Bound Fragment B: a. Synthesize Peptide Fragment B on a suitable solid support (e.g., Rink amide resin) using standard Fmoc-based SPPS. b. After the final coupling step, perform the N-terminal Fmoc deprotection using 20% piperidine in DMF. c. Wash the resin thoroughly with DMF and DCM. d. Perform a Kaiser test to confirm the presence of a free primary amine.

  • Fragment Coupling: a. Swell the resin-bound fragment in anhydrous DMF. b. In a separate vessel, dissolve this compound (2-3 equivalents relative to the resin loading) in a minimal amount of anhydrous DMF. c. Add DIPEA (2-3 equivalents) to the this compound solution. d. Add the activated this compound solution to the resin. e. Agitate the reaction mixture at room temperature for 4-24 hours. f. Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated with a fresh solution of activated this compound.

  • Washing: a. Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Further Synthesis or Cleavage: a. The resulting resin-bound peptide can be further elongated or the Z-group can be removed for subsequent modifications. b. Alternatively, the final peptide can be cleaved from the resin and deprotected using standard procedures (e.g., with a TFA cocktail).

Data Presentation

Direct comparative data for the coupling efficiency and racemization levels of this compound in fragment condensation is not extensively available in the literature. However, the following tables provide representative data for fragment condensation using other common coupling reagents to offer a point of comparison.

Table 1: Comparison of Coupling Reagents in a Model Fragment Condensation

Coupling ReagentSolventReaction Time (h)Yield (%)Epimerization (%)
DIC/HOBt DMF2475-85< 2
HATU/DIPEA DMF490-98< 1
PyBOP/DIPEA DMF688-95< 1.5
Z-AA-OSu (representative) DCM/DMF12-2470-90< 2

Note: Data is illustrative and compiled from various sources on fragment condensation. Actual results will vary depending on the specific peptide fragments and reaction conditions.

Visualizations

Solution_Phase_Fragment_Condensation FragmentB Peptide Fragment B (Free N-terminus) Coupling Coupling Reaction (DCM or DMF, DIPEA) FragmentB->Coupling ZLeuOSu This compound ZLeuOSu->Coupling Workup Aqueous Work-up Coupling->Workup Purification Silica Gel Chromatography Workup->Purification CoupledPeptide Protected Coupled Peptide (Z-Leu-Fragment B) Purification->CoupledPeptide

Caption: Workflow for solution-phase fragment condensation using this compound.

Solid_Phase_Fragment_Condensation ResinPrep Resin-bound Fragment B (Fmoc-deprotected) Coupling Fragment Coupling on Resin ResinPrep->Coupling Activation This compound + DIPEA in DMF Activation->Coupling Wash Wash Resin (DMF, DCM) Coupling->Wash Result Resin-bound Coupled Peptide Wash->Result Cleavage Cleavage & Deprotection (TFA cocktail) Result->Cleavage FinalPeptide Final Peptide Cleavage->FinalPeptide

Caption: Workflow for solid-phase fragment condensation using this compound.

Conclusion

This compound is a valuable reagent for the incorporation of a Z-protected leucine residue at the N-terminus of a peptide fragment during a convergent synthesis strategy. Its pre-activated nature allows for clean and efficient coupling under mild conditions, with a reduced risk of racemization. The provided protocols offer a general guideline for the application of this compound in both solution-phase and solid-phase fragment condensation. Researchers should optimize the reaction conditions for their specific peptide sequences to achieve the best results.

Application Notes and Protocols for Z-Leu-OSu Coupling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and drug development, the formation of the amide bond is a critical step that demands high efficiency, minimal side reactions, and preservation of stereochemical integrity. N-hydroxysuccinimide (NHS) esters are widely employed as activated esters for this purpose due to their high reactivity towards primary amines under mild conditions, leading to the formation of a stable peptide bond. Z-Leu-OSu, or N-Benzyloxycarbonyl-L-leucine N-succinimidyl ester, is a key reagent for the incorporation of a Z-protected leucine residue into a peptide chain. The benzyloxycarbonyl (Z) group provides robust protection for the N-terminus, which can be cleanly removed by catalytic hydrogenation. The NHS ester facilitates efficient coupling, making this compound a valuable tool in solution-phase peptide synthesis.

These application notes provide detailed protocols and stoichiometric considerations for the successful coupling of this compound with a free amino group of another amino acid or peptide ester.

Stoichiometry and Molar Equivalents

The stoichiometry of the coupling reaction is crucial for maximizing the yield of the desired peptide while minimizing side reactions. The following table summarizes the recommended molar equivalents for a typical this compound coupling reaction in solution phase. These values are based on established protocols for similar Z-protected amino acid-OSu derivatives and general principles of peptide coupling.[1]

ReagentMolar Equivalent (eq)Purpose
This compound 1.0Limiting Reagent
Amino Acid Ester HCl 1.0 - 1.2Nucleophile
Non-nucleophilic Base (e.g., DIPEA, TEA) 1.1 - 1.5Neutralization of HCl salt and acidic byproduct
Anhydrous Solvent (e.g., DCM, DMF) -Reaction Medium

Note: It is recommended to start with equimolar amounts of this compound and the amino acid ester, with a slight excess of the base.

Experimental Protocols

This section provides a detailed protocol for the solution-phase coupling of this compound with a generic amino acid methyl ester hydrochloride (H-AA-OMe·HCl) as an example.

Materials
  • This compound (N-Benzyloxycarbonyl-L-leucine N-succinimidyl ester)

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl, H-Phe-OMe·HCl)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Protocol 1: Dipeptide Synthesis using this compound

1. Preparation of the Free Amino Acid Ester:

  • In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA or TEA (1.1 eq) dropwise to the stirred solution.

  • Stir the mixture at room temperature for 15-20 minutes to ensure complete neutralization and formation of the free base.

2. Coupling Reaction:

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM (or DMF).

  • Add the solution of this compound to the freshly prepared free amino acid ester solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC (a typical mobile phase is a mixture of hexane and ethyl acetate). The reaction is generally complete within 2 to 12 hours.[1]

3. Aqueous Work-up:

  • Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), dilute the reaction mixture with DCM.

  • Wash the organic layer successively with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude protected dipeptide.

4. Purification:

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure Z-protected dipeptide ester.

  • The purified product yield is typically in the range of 70-85%.[1]

Quantitative Data Summary

The following table provides a summary of typical quantitative data for the synthesis of a dipeptide using a Z-protected-OSu protocol. Actual results may vary depending on the specific amino acid being coupled, reaction scale, and experimental conditions.

ParameterRepresentative Value/RangeNotes
Coupling Reaction Time 2 - 12 hoursMonitored by TLC for completion.
Crude Product Yield 85 - 95%Yield after initial work-up, before purification.
Purified Product Yield 70 - 85%Yield after silica gel column chromatography.[1]
Purity (Post-Purification) >95%As determined by HPLC and/or NMR analysis.

Visualizations

This compound Coupling Reaction Mechanism

G Figure 1: Reaction mechanism of this compound coupling. Z_Leu_OSu This compound Intermediate Tetrahedral Intermediate Z_Leu_OSu->Intermediate Nucleophilic Attack Amino_Ester H₂N-R' (Amino Acid Ester) Amino_Ester->Intermediate Dipeptide Z-Leu-AA-R' (Protected Dipeptide) Intermediate->Dipeptide Collapse NHS N-Hydroxysuccinimide (Byproduct) Intermediate->NHS G Figure 2: Experimental workflow for dipeptide synthesis. cluster_prep Preparation cluster_reaction Coupling cluster_workup Work-up & Purification prep_amine Start Dissolve H-AA-OMe·HCl in DCM Add DIPEA/TEA Stir at RT coupling Dissolve this compound in DCM Combine with free amine Stir at RT (2-12h) Monitor by TLC prep_amine->coupling Proceed to Coupling workup Aqueous Wash (HCl, NaHCO₃, Brine) Dry (MgSO₄) & Concentrate Column Chromatography Pure Dipeptide coupling->workup Reaction Complete G Figure 3: Logical relationship of reagents and products. Z_Leu_OSu This compound Protected_Dipeptide Z-Leu-AA-OMe Z_Leu_OSu->Protected_Dipeptide NHS N-Hydroxysuccinimide Z_Leu_OSu->NHS Amino_Ester_HCl H-AA-OMe·HCl Amino_Ester_HCl->Protected_Dipeptide Base_HCl DIPEA·HCl / TEA·HCl Amino_Ester_HCl->Base_HCl Base DIPEA / TEA Base->Base_HCl Solvent Anhydrous DCM / DMF

References

Application Notes and Protocols for Post-Coupling Workup of Z-Leu-OSu Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The use of N-benzyloxycarbonyl-L-leucine N-hydroxysuccinimide ester (Z-Leu-OSu) is a common and effective method in solution-phase peptide synthesis for the incorporation of a leucine residue. The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group, while the N-hydroxysuccinimide (OSu) ester is a highly reactive leaving group that facilitates efficient peptide bond formation under mild conditions. Following the coupling reaction, a systematic workup and purification procedure is essential to remove byproducts and unreacted starting materials, ensuring the isolation of the desired Z-protected peptide in high purity. This document provides a detailed protocol for the post-coupling workup and purification of products from this compound reactions.

Data Presentation

The following table summarizes typical quantitative data for the coupling of a Z-protected amino acid OSu ester to an amino acid ester, followed by workup and purification. While this data is representative for this class of reactions, actual yields and purity may vary depending on the specific amino acid ester used, reaction scale, and purification efficiency.

ParameterValue/RangeNotes
Coupling Reaction Time 4 - 12 hoursThe reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure completion.[1]
Crude Product Yield 85 - 95%This is the yield after the initial aqueous workup, prior to any chromatographic purification.[1]
Purified Product Yield 70 - 85%This represents the yield after purification by silica gel column chromatography and is highly dependent on the efficiency of the separation.[1]
Purity (Post-Purification) >95%Purity is typically determined by High-Performance Liquid Chromatography (HPLC) and/or Nuclear Magnetic Resonance (NMR) analysis.[1]

Experimental Protocols

This section details the methodology for the post-coupling workup and purification of a Z-protected dipeptide synthesized using this compound and an amino acid methyl ester (e.g., H-Xaa-OMe).

Materials:

  • Crude reaction mixture containing the Z-protected dipeptide

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Quenching and Initial Extraction:

    • Once the coupling reaction is deemed complete by TLC, dilute the reaction mixture with an organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Aqueous Workup:

    • Transfer the diluted reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl (2 x 50 mL for a ~100 mL organic phase) to remove any unreacted amine components and bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

      • Saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted Z-Leu-OH (if any from hydrolysis of the OSu ester) and the N-hydroxysuccinimide (NHS) byproduct.[2] The NHS byproduct is weakly acidic and water-soluble, facilitating its removal with a basic wash.

      • Brine (1 x 50 mL) to remove residual water from the organic phase.[2]

    • After each wash, gently shake the separatory funnel, allowing the layers to separate, and discard the aqueous layer.

  • Drying and Concentration:

    • Dry the washed organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent from the solution.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Z-protected dipeptide.[2]

  • Purification by Silica Gel Chromatography:

    • Prepare a silica gel column using a slurry of silica in an appropriate non-polar solvent (e.g., hexane).

    • Dissolve the crude product in a minimal amount of DCM or the chromatography eluent.

    • Load the dissolved crude product onto the prepared silica gel column.

    • Elute the column with a gradient of Ethyl Acetate in Hexane. The polarity of the eluent should be gradually increased to separate the desired product from less polar and more polar impurities.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate them under reduced pressure to yield the purified Z-protected dipeptide as a solid or oil.[2]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the post-coupling workup procedure.

PostCouplingWorkup start Crude Reaction Mixture (Z-Leu-Xaa-OMe) dilute Dilute with DCM or EtOAc start->dilute wash_hcl Wash with 1M HCl dilute->wash_hcl Remove base/amine wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb Remove NHS/acid wash_brine Wash with Brine wash_bicarb->wash_brine Remove water dry Dry over Na2SO4/MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Protected Dipeptide concentrate->crude_product

Caption: Aqueous Workup Workflow for Crude Product Isolation.

PurificationWorkflow crude_product Crude Protected Dipeptide dissolve Dissolve in minimal solvent crude_product->dissolve load_column Load onto Silica Gel Column dissolve->load_column elute Elute with Hexane/ Ethyl Acetate Gradient load_column->elute collect_fractions Collect & Analyze Fractions (TLC) elute->collect_fractions concentrate_pure Concentrate Pure Fractions collect_fractions->concentrate_pure Pool pure fractions final_product Pure Z-Leu-Xaa-OMe concentrate_pure->final_product

Caption: Purification Workflow via Silica Gel Chromatography.

References

Troubleshooting & Optimization

Common side reactions with Z-Leu-OSu in peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered when using Z-Leu-OSu (N-Cbz-L-leucine N-hydroxysuccinimide ester) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in peptide synthesis?

This compound is an N-protected amino acid derivative where the amino group of L-leucine is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester. Its primary application is in solution-phase and solid-phase peptide synthesis (SPPS) for the incorporation of a leucine residue into a peptide chain. The OSu group is a good leaving group, facilitating the formation of a peptide bond through nucleophilic attack by the free amino group of another amino acid or peptide.[1]

Q2: What are the most common side reactions observed when using this compound?

The most common side reactions associated with this compound, and active esters in general, include:

  • Hydrolysis: The OSu ester is susceptible to hydrolysis, especially in the presence of water, which leads to the formation of the inactive Z-Leu-OH. This is a competitive reaction to the desired aminolysis.[2]

  • Racemization: Although urethane-protected amino acids like this compound are generally considered to have a low risk of racemization, it can still occur, particularly in the presence of a strong base or at elevated temperatures. This results in the incorporation of D-leucine instead of the desired L-leucine.

  • Side reactions with nucleophilic side chains: Amino acid residues with nucleophilic side chains, such as serine, threonine, and cysteine, can potentially react with the activated ester, leading to undesired modifications.

Q3: How does the quality of this compound impact peptide synthesis?

The purity of this compound is crucial for successful peptide synthesis. Impurities in the reagent can lead to the formation of side products that are difficult to remove during purification. Common impurities can include unreacted Z-Leu-OH or byproducts from the synthesis of the active ester. Using high-purity this compound helps to ensure higher coupling efficiency and a cleaner crude peptide product.

Q4: What are the optimal solvents for dissolving and using this compound?

This compound is typically soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP).[2] The choice of solvent can impact reaction rates and the solubility of the growing peptide chain. DMF is a widely used solvent, but it is important to use a high-purity, amine-free grade to prevent premature removal of the Fmoc group if used in Fmoc-based SPPS.[3]

Troubleshooting Guides

Issue 1: Low Coupling Yield

Symptom: Analysis of the crude peptide by HPLC or mass spectrometry shows a low percentage of the desired product and a significant amount of starting material (the N-terminally deprotected peptide).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Coupling Reaction Extend the reaction time. Double couple by adding a fresh solution of this compound after the initial coupling period.
Hydrolysis of this compound Ensure the use of anhydrous solvents and reagents. Minimize the exposure of the reaction mixture to atmospheric moisture.
Steric Hindrance For sterically hindered couplings, consider using a more potent activating agent in situ, such as HATU or HBTU, instead of the pre-activated this compound.[4][5]
Peptide Aggregation If the peptide chain is aggregating on the solid support, consider switching to a more effective swelling solvent like NMP or adding a chaotropic salt.
Poor Quality of this compound Verify the purity of the this compound reagent. Consider purchasing from a reputable supplier or purifying the reagent before use.
Issue 2: Presence of Deletion Sequences

Symptom: The final product contains a significant amount of peptides missing the leucine residue.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Failed Coupling Step This is the primary cause of deletion sequences. Refer to the troubleshooting guide for "Low Coupling Yield" to optimize the coupling reaction.
Premature Capping If a capping step is used after coupling, ensure it is performed correctly and does not interfere with the subsequent deprotection and coupling steps.
Issue 3: Racemization of the Leucine Residue

Symptom: The final peptide contains the diastereomer with D-leucine, which can be difficult to separate by HPLC.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Presence of a Strong Base If a base is used in the coupling reaction, opt for a weaker or more sterically hindered base like N-methylmorpholine (NMM) or collidine instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Elevated Reaction Temperature Perform the coupling reaction at room temperature or lower (e.g., 0 °C) to minimize the rate of racemization.
Prolonged Activation Time If preparing the active ester in situ, minimize the pre-activation time before adding the amine component.
Choice of Coupling Reagent (if not using pre-activated this compound) For in situ activation, use coupling reagents known for low racemization, such as those based on HOAt or OxymaPure.[4]

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound in Solution-Phase Synthesis
  • Dissolution: Dissolve the N-terminally deprotected amino acid or peptide ester (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Addition of this compound: Add this compound (1.1-1.5 equivalents) to the solution.

  • Base Addition (Optional): If the amine component is a salt (e.g., hydrochloride or trifluoroacetate), add a non-nucleophilic base such as NMM or DIPEA (1 equivalent) to neutralize the salt.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Once the reaction is complete, proceed with the appropriate work-up and purification steps to isolate the protected dipeptide.

Protocol 2: General Procedure for Coupling this compound in Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Swell the resin-bound peptide (with the N-terminal amine deprotected) in the chosen solvent (e.g., DMF) for at least 30 minutes.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (2-5 equivalents relative to the resin loading) in the coupling solvent.

  • Coupling Reaction: Drain the solvent from the swollen resin and add the this compound solution. Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result indicates a complete reaction.

  • Washing: If the coupling is complete, drain the reaction mixture and wash the resin thoroughly with the solvent to remove excess reagents and byproducts.

Visualizations

Peptide_Coupling_Workflow start Start: Deprotected Peptide-Resin prepare_coupling Prepare Coupling Solution: Dissolve this compound in Solvent coupling Coupling Reaction: Add this compound solution to resin start->coupling prepare_coupling->coupling monitoring Monitor Reaction (e.g., Kaiser Test) coupling->monitoring wash Wash Resin monitoring->wash Complete recouple Recouple with fresh this compound monitoring->recouple Incomplete next_cycle Proceed to Next Cycle (Deprotection) wash->next_cycle end End of Synthesis next_cycle->end recouple->monitoring

Caption: General workflow for a single coupling cycle using this compound in SPPS.

Side_Reactions Z_Leu_OSu This compound (Active Ester) Desired_Product Desired Coupled Peptide Z_Leu_OSu->Desired_Product Aminolysis (Desired Reaction) Inactive_Acid Z-Leu-OH (Inactive) Z_Leu_OSu->Inactive_Acid Side Reaction D_Isomer Peptide with D-Leucine Z_Leu_OSu->D_Isomer Side Reaction Peptide_Amine Peptide-NH2 (Nucleophile) Hydrolysis Hydrolysis (H2O) Racemization Racemization (Base)

Caption: Key reactions involving this compound in peptide synthesis.

References

Troubleshooting incomplete coupling with Z-Leu-OSu

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Leu-OSu coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete coupling when using this compound?

Incomplete coupling of this compound (N-Benzyloxycarbonyl-L-leucine N-hydroxysuccinimide ester) can stem from several factors:

  • Hydrolysis of the OSu-ester: this compound is an activated ester susceptible to hydrolysis, especially in the presence of water and at non-optimal pH. This hydrolysis reaction deactivates the leucine residue, rendering it unable to couple with the target amine.

  • Steric Hindrance: The bulky isobutyl side chain of leucine can sterically hinder the approach of the amine to the activated carbonyl group, slowing down the reaction rate. This effect can be more pronounced with sterically hindered amines.[1][2]

  • Low Nucleophilicity of the Amine: The reactivity of the amine component is crucial. A less nucleophilic amine will react more slowly, allowing more time for the competing hydrolysis of the this compound to occur.

  • Suboptimal Reaction Conditions: Factors such as pH, solvent, temperature, and reaction time significantly impact the coupling efficiency.

  • Poor Solubility: If either this compound or the amine substrate has poor solubility in the chosen solvent, the reaction rate will be significantly reduced.[3]

Q2: How can I detect and confirm incomplete coupling?

Several methods can be used to detect the presence of unreacted starting materials:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting materials (this compound and the amine) and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the percentage of unreacted starting materials and the purity of the product.

  • Mass Spectrometry (MS): Mass spectrometry can be used to identify the components of the reaction mixture, confirming the presence of the desired product and any unreacted starting materials or side products.

Q3: What is the optimal pH for this compound coupling reactions?

The optimal pH for coupling reactions with N-hydroxysuccinimide esters is typically in the range of 7.2 to 8.5.[4] Below pH 7, the amine component is protonated, reducing its nucleophilicity and slowing down the reaction. Above pH 8.5, the rate of hydrolysis of the OSu ester increases significantly, which can lead to lower yields.[4] It is crucial to maintain a stable pH throughout the reaction.

Q4: Can I "push" an incomplete reaction to completion?

If you detect an incomplete reaction, you may be able to drive it to completion by:

  • Extending the reaction time: For sterically hindered couplings, longer reaction times (e.g., overnight) may be necessary.[1]

  • Increasing the equivalents of this compound: Adding a slight excess (e.g., 1.1-1.5 equivalents) of this compound can help drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.

  • Optimizing the temperature: Gently increasing the temperature can sometimes improve the reaction rate, but this should be done cautiously as it can also increase the rate of side reactions.[1]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting incomplete coupling reactions with this compound.

Problem: Low or No Product Formation

If you observe low or no formation of your desired coupled product, consider the following potential causes and solutions.

Potential Cause 1: Hydrolysis of this compound

  • Troubleshooting Steps:

    • Check the pH of your reaction mixture: Ensure it is within the optimal range of 7.2-8.5. Use a calibrated pH meter.

    • Use anhydrous solvents: Moisture will hydrolyze the OSu ester. Use freshly opened anhydrous solvents or properly dried solvents.

    • Prepare this compound solution fresh: Do not store solutions of this compound for extended periods, as it will degrade over time.

Potential Cause 2: Steric Hindrance

  • Troubleshooting Steps:

    • Increase reaction time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours).[1]

    • Consider a different coupling reagent: For particularly challenging couplings, a more powerful activating agent may be needed. However, this would involve moving away from the pre-activated this compound.

Potential Cause 3: Suboptimal Reaction Conditions

  • Troubleshooting Steps:

    • Optimize the solvent: Ensure both reactants are fully soluble. Common solvents for such couplings include DMF, NMP, and DMSO.[3] In some cases, a co-solvent system may be necessary.[3]

    • Adjust the temperature: While room temperature is a good starting point, some sterically hindered couplings may benefit from gentle heating (e.g., 40°C).[2] Monitor for side reactions.

Quantitative Data Summary

The following table summarizes typical reaction parameters for N-hydroxysuccinimide ester couplings. Actual values may vary depending on the specific substrates and conditions.

ParameterTypical Value/RangeNotes
Equivalents of this compound 1.0 - 1.5A slight excess can improve yield, but a large excess complicates purification.
Reaction pH 7.2 - 8.5Crucial for balancing amine reactivity and OSu-ester stability.[4]
Reaction Temperature 20 - 40°CHigher temperatures can increase reaction rate but may also promote side reactions.[1][2]
Reaction Time 2 - 24 hoursHighly dependent on the steric hindrance of the reactants.[1]
Solvent DMF, NMP, DMSO, DCMMust be anhydrous and capable of dissolving both reactants.[3]

Experimental Protocols

Protocol 1: General Coupling of this compound to a Primary Amine

This protocol provides a general starting point for the coupling of this compound to a primary amine in solution.

  • Preparation of the Amine Solution:

    • Dissolve the amine-containing substrate in an appropriate anhydrous solvent (e.g., DMF) to a desired concentration (e.g., 0.1 M).

    • If the amine is a salt (e.g., hydrochloride), add 1.1 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA) and stir for 15-20 minutes at room temperature to generate the free amine.

  • Preparation of the this compound Solution:

    • In a separate vial, dissolve this compound (1.1 equivalents relative to the amine) in the same anhydrous solvent. Ensure the this compound is fully dissolved. This solution should be prepared fresh.

  • Coupling Reaction:

    • Add the this compound solution to the amine solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can then be purified using an appropriate method, such as silica gel chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Incomplete this compound Coupling start Incomplete Coupling Detected (Low Yield) check_hydrolysis Potential Cause: This compound Hydrolysis? start->check_hydrolysis check_sterics Potential Cause: Steric Hindrance? check_hydrolysis->check_sterics No solution_hydrolysis Action: - Use anhydrous solvents - Check reaction pH (7.2-8.5) - Prepare this compound fresh check_hydrolysis->solution_hydrolysis Yes check_conditions Potential Cause: Suboptimal Conditions? check_sterics->check_conditions No solution_sterics Action: - Increase reaction time (12-24h) - Consider a slight excess of this compound (1.1-1.2 eq) check_sterics->solution_sterics Yes solution_conditions Action: - Optimize solvent for solubility - Cautiously increase temperature (e.g., to 40°C) check_conditions->solution_conditions Yes end_success Coupling Successful solution_hydrolysis->end_success solution_sterics->end_success solution_conditions->end_success

Caption: Troubleshooting workflow for incomplete this compound coupling.

References

Technical Support Center: Optimizing Z-Leu-OSu Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with optimizing the yield of Z-Leu-OSu (N-(Benzyloxycarbonyl)-L-leucine N'-hydroxysuccinimide ester) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of this compound?

A1: this compound reacts with primary and secondary amines via a nucleophilic acyl substitution. The amino group attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

Q2: What are the most common causes of low yield in this compound reactions?

A2: The most frequent causes of low yield include:

  • Hydrolysis of this compound: The N-succinimidyl ester is highly susceptible to hydrolysis, especially in aqueous environments and at higher pH.[1][2][3][4]

  • Suboptimal pH: The reaction is highly pH-dependent. While the amine nucleophile needs to be deprotonated to be reactive (favoring higher pH), the stability of the this compound reagent decreases at higher pH.[1][2][5]

  • Presence of competing nucleophiles: Buffers or other components in the reaction mixture containing primary amines (e.g., Tris, glycine) will compete with the target amine for reaction with this compound.[1]

  • Improper storage and handling of this compound: Exposure to moisture can lead to the hydrolysis of the reagent before it is even used.[3][4][6]

  • Poor solubility of reactants: If either this compound or the amine-containing substrate is not well-dissolved, the reaction kinetics will be slow, allowing for competing hydrolysis to dominate.

Q3: How should I store and handle my this compound reagent?

A3: Proper storage is critical to maintaining the reactivity of this compound. It should be stored desiccated at -20°C.[3][6] Before use, the container should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[3][6] For frequent use, it is advisable to aliquot the reagent into smaller, single-use vials to minimize exposure to atmospheric moisture.[6]

Q4: What is the optimal pH for a this compound reaction?

A4: The optimal pH is a compromise between amine reactivity and NHS ester stability. For most reactions with primary amines, a pH range of 7.2 to 8.5 is recommended.[1][3][5] Below pH 7.2, a significant portion of the amines will be protonated and thus unreactive. Above pH 8.5, the rate of hydrolysis of the this compound increases significantly.[1][5]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Hydrolyzed this compound Reagent Test the activity of the this compound. A simple method is to monitor the release of NHS by UV-Vis spectroscopy at 260 nm after treating a small sample with a base.[3][7] Always use a fresh vial or a properly stored aliquot.
Suboptimal pH Verify the pH of your reaction buffer. Ensure it is within the optimal range of 7.2-8.5.[1][3][5] Use a reliable pH meter.
Presence of Competing Nucleophiles Avoid buffers containing primary amines such as Tris or glycine.[1] Use phosphate, bicarbonate, or HEPES buffers.
Insufficient Molar Excess of this compound Increase the molar excess of this compound relative to the amine. A 5- to 20-fold molar excess is a common starting point.[1]
Poor Solubility Dissolve this compound in an anhydrous organic solvent like DMSO or DMF before adding it to the reaction mixture.[1][5] Ensure the final concentration of the organic solvent is compatible with your target molecule.
Steric Hindrance If the target amine is sterically hindered, the reaction may be slow. Increase the reaction time or temperature (with caution, as this can also increase hydrolysis).
Issue 2: Presence of Multiple Products or Side Reactions
Potential Cause Troubleshooting Step
Reaction with Non-Target Nucleophiles Besides primary amines, NHS esters can react with other nucleophilic residues like serine, threonine, and tyrosine, especially at higher pH.[2][8] Consider lowering the pH to increase selectivity for primary amines.
Modification of Multiple Amine Sites If your target molecule has multiple amine groups, you may get a mixture of products. To achieve site-specific modification, consider using protecting group strategies or adjusting the stoichiometry of the reactants.
Aggregation of the Product The reaction of this compound with an amine neutralizes the positive charge of the amine, which can sometimes lead to product aggregation.[1] Try performing the reaction at a lower concentration.

Experimental Protocols

General Protocol for this compound Coupling with a Primary Amine
  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10-100 mM) in an anhydrous organic solvent such as DMSO or DMF immediately before use.[3][5]

    • Prepare a solution of the amine-containing substrate in a suitable reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5). Avoid buffers with primary amines.[1]

  • Reaction:

    • Add the desired molar excess of the this compound stock solution to the amine solution while stirring. The final concentration of the organic solvent should ideally be kept below 10% to avoid denaturation of sensitive biomolecules.

    • Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. The optimal time will depend on the reactivity of the amine.

  • Quenching and Purification:

    • Quench any unreacted this compound by adding a small amount of a primary amine-containing buffer like Tris-HCl or glycine.

    • Purify the product using standard techniques such as dialysis, size-exclusion chromatography, or HPLC.

Visualizations

Reaction_Mechanism Z_Leu_OSu This compound Intermediate Tetrahedral Intermediate Z_Leu_OSu->Intermediate Nucleophilic Attack Amine R-NH₂ (Primary Amine) Amine->Intermediate Product Z-Leu-NH-R (Amide Product) Intermediate->Product Collapse NHS N-Hydroxysuccinimide (Byproduct) Intermediate->NHS

Caption: Reaction mechanism of this compound with a primary amine.

Troubleshooting_Workflow Start Low Reaction Yield Check_Reagent Is this compound active? Start->Check_Reagent Check_pH Is pH optimal (7.2-8.5)? Check_Reagent->Check_pH Yes Replace_Reagent Use fresh this compound Check_Reagent->Replace_Reagent No Check_Buffer Does buffer contain primary amines? Check_pH->Check_Buffer Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Solubility Are reactants fully dissolved? Check_Buffer->Check_Solubility No Change_Buffer Use non-amine buffer Check_Buffer->Change_Buffer Yes Increase_Excess Increase molar excess of this compound Check_Solubility->Increase_Excess Yes Improve_Solubility Use co-solvent (DMSO/DMF) Check_Solubility->Improve_Solubility No Success Improved Yield Increase_Excess->Success Replace_Reagent->Start Adjust_pH->Start Change_Buffer->Start Improve_Solubility->Start

Caption: Troubleshooting workflow for low this compound reaction yield.

Side_Reactions Z_Leu_OSu This compound Desired_Product Desired Amide Product Z_Leu_OSu->Desired_Product Desired Reaction Hydrolysis_Product Z-Leu-OH (Inactive) Z_Leu_OSu->Hydrolysis_Product Hydrolysis Side_Product Side Products (e.g., Esters) Z_Leu_OSu->Side_Product Side Reaction Target_Amine Target R-NH₂ Water H₂O (Moisture) Other_Nucleophiles Other Nucleophiles (e.g., R-OH, R-SH)

Caption: Competing reactions in this compound coupling.

References

Technical Support Center: Managing Aggregation of Z-leucine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the aggregation of Z-leucine (N-Carbobenzoxy-L-leucine) containing peptides.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of Z-leucine containing peptides.

Issue 1: My Z-leucine containing peptide fails to dissolve.

  • Question: I am having difficulty dissolving my lyophilized Z-leucine containing peptide. What steps can I take to improve its solubility?

  • Answer: The poor solubility of Z-leucine containing peptides is often attributed to the hydrophobic nature of both the leucine residue and the N-terminal carbobenzoxy (Z) group.[1] The aromatic Z-group can also promote self-assembly through π-π stacking interactions, further contributing to aggregation.[2] Here is a systematic approach to improve solubility:

    • Initial Solvent Selection: Start with a small amount of the peptide and attempt to dissolve it in sterile, distilled water.[1] If the peptide is acidic (net negative charge), a dilute basic solution like 0.1 M ammonium bicarbonate can be used. For basic peptides (net positive charge), a dilute acidic solution such as 0.1 M acetic acid may be effective.[3][4]

    • Organic Solvents for Hydrophobic Peptides: Due to their hydrophobicity, many Z-leucine peptides require organic solvents for initial solubilization.[5] It is recommended to first dissolve the peptide in a minimal amount of a polar organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[3][6] Subsequently, slowly add the aqueous buffer to the desired concentration.[6]

    • Physical Disruption of Aggregates: Sonication can be employed to break up peptide aggregates and facilitate dissolution.[3] Gentle warming of the solution may also help, but excessive heat should be avoided to prevent peptide degradation.[3]

    Experimental Protocol: Stepwise Solubilization of a Hydrophobic Z-leucine Peptide

    • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.

    • Add a minimal volume of DMSO (e.g., 10-20 µL) to the vial to wet the peptide.

    • Gently vortex or pipette to mix until the peptide is fully dissolved.

    • Slowly add your desired aqueous buffer dropwise while vortexing to reach the final concentration.

    • If precipitation occurs, try sonicating the solution in a water bath for 5-10 minutes.

Issue 2: I observe precipitation of my Z-leucine peptide during my experiment.

  • Question: My Z-leucine peptide was initially in solution but precipitated out during my assay. What could be the cause and how can I prevent this?

  • Answer: Precipitation during an experiment can be caused by several factors, including changes in solvent composition, pH, temperature, or peptide concentration.[4] For Z-leucine containing peptides, the hydrophobic interactions are a primary driver for aggregation and precipitation.

    Troubleshooting Steps:

    • Solvent Compatibility: Ensure that all components of your assay buffer are compatible with the initial solvent used to dissolve the peptide. A sudden change in solvent polarity can cause the peptide to precipitate.

    • pH and Ionic Strength: The solubility of peptides is often pH-dependent. Maintain a stable pH throughout your experiment. The presence of certain salts can either increase ("salting-in") or decrease ("salting-out") peptide solubility.

    • Peptide Concentration: Higher peptide concentrations increase the likelihood of aggregation.[7] If possible, work at the lowest effective concentration.

    • Temperature Fluctuations: Changes in temperature can affect peptide solubility and aggregation kinetics. Maintain a constant temperature during your experiment.

    • Inclusion of Solubilizing Agents: Consider adding solubilizing agents to your assay buffer, such as a low percentage of an organic solvent (e.g., 1-5% DMSO) or non-ionic detergents, if compatible with your experimental system.

Issue 3: How can I determine if my Z-leucine peptide is aggregated?

  • Question: I suspect my Z-leucine peptide solution contains aggregates. What analytical techniques can I use to confirm this?

  • Answer: Several biophysical techniques can be used to detect and characterize peptide aggregation. The choice of method will depend on the nature of the aggregates and the available instrumentation.

    Analytical TechniquePrincipleInformation Provided
    Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Detects and quantifies soluble aggregates (dimers, oligomers, etc.).[8]
    Dynamic Light Scattering (DLS) Measures the fluctuation of scattered light due to the Brownian motion of particles.Determines the size distribution of particles in solution, including aggregates.[4]
    Thioflavin T (ThT) Fluorescence Assay ThT dye exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates.Detects the presence of β-sheet rich fibrillar aggregates.[4][7]
    Transmission Electron Microscopy (TEM) Provides high-resolution images of the morphology of aggregates.Visualizes the structure of aggregates (e.g., amorphous, fibrillar).[9]

II. Frequently Asked Questions (FAQs)

Q1: What is Z-leucine and why does it contribute to peptide aggregation?

A1: Z-leucine is the amino acid L-leucine with its N-terminus protected by a carbobenzoxy (Z) group. This protecting group is bulky and aromatic. Both the leucine side chain and the Z-group are hydrophobic, which promotes the self-association of the peptide in aqueous environments to minimize contact with water.[1] Additionally, the aromatic rings of the Z-group can interact through π-π stacking, further driving the aggregation process.[2]

Q2: What are the consequences of peptide aggregation in my experiments?

A2: Peptide aggregation can have several detrimental effects on experimental outcomes:

  • Reduced Bioactivity: Aggregated peptides may not be able to bind to their target receptors or enzymes, leading to a loss of biological activity.

  • Inaccurate Quantification: The presence of insoluble aggregates can lead to an overestimation of the soluble, active peptide concentration.

  • Altered Pharmacokinetics and Immunogenicity: In drug development, peptide aggregates can have different pharmacokinetic profiles and may elicit an immune response.[7]

  • Assay Interference: Aggregates can interfere with analytical assays, leading to erroneous results.

Q3: What are the best practices for storing Z-leucine containing peptides to minimize aggregation?

A3: Proper storage is crucial to maintain the integrity of Z-leucine containing peptides.

  • Lyophilized Peptides: Store lyophilized peptides at -20°C or -80°C in a desiccator to protect them from moisture.

  • Peptide Solutions: If you must store peptides in solution, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation. The choice of storage buffer is also critical; a buffer that maintains the peptide's solubility and stability should be used.

Q4: Can the position of Z-leucine in the peptide sequence influence its aggregation propensity?

A4: Yes, the position of hydrophobic residues like Z-leucine can influence aggregation. Sequences with consecutive hydrophobic residues are more prone to aggregation.[5] Placing Z-leucine within a more hydrophilic sequence context may help to mitigate its aggregating effect.

III. Data Presentation

Table 1: Solubility of N-Cbz-L-leucine in Various Solvents

SolventSolubilityReference
WaterNot miscible or difficult to mix[3][10]
ChloroformSoluble[3][10]
MethanolSoluble[10]
Dimethyl Sulfoxide (DMSO)Soluble (e.g., 10 mM)[10][11]
DichloromethaneSoluble[3]
Ethyl AcetateSoluble[3]
AcetoneSoluble[3]

Note: This data is for the single amino acid derivative N-Cbz-L-leucine and serves as a general guide. The solubility of a Z-leucine containing peptide will also depend on the properties of the entire amino acid sequence.

IV. Mandatory Visualizations

Signaling Pathway

mTOR_Signaling Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits (when active) Solubilization_Workflow start Start: Lyophilized Z-Leucine Peptide dissolve_water Attempt to dissolve in sterile water or buffer start->dissolve_water is_soluble1 Is it soluble? dissolve_water->is_soluble1 dissolve_organic Dissolve in minimal DMSO, DMF, or ACN is_soluble1->dissolve_organic No success Peptide in Solution is_soluble1->success Yes add_buffer Slowly add aqueous buffer dissolve_organic->add_buffer is_soluble2 Is it soluble? add_buffer->is_soluble2 sonicate Sonicate solution is_soluble2->sonicate No is_soluble2->success Yes is_soluble3 Is it soluble? sonicate->is_soluble3 is_soluble3->success Yes fail Consult further (e.g., different solvent, additives) is_soluble3->fail No Aggregation_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Aggregation Peptide Aggregation Hydrophobicity High Hydrophobicity (Leucine & Z-group) Hydrophobicity->Aggregation Aromaticity Aromatic Interactions (π-π stacking of Z-group) Aromaticity->Aggregation Sequence Amino Acid Sequence Sequence->Aggregation Concentration High Peptide Concentration Concentration->Aggregation pH pH pH->Aggregation Temperature Temperature Temperature->Aggregation Solvent Solvent Properties Solvent->Aggregation

References

Technical Support Center: Impact of Steric Hindrance when using Z-Leu-OSu

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-Leu-OSu (N-α-Cbz-L-leucine N-hydroxysuccinimide ester). The focus is on addressing challenges related to steric hindrance from the bulky isobutyl side chain of leucine and the benzyloxycarbonyl (Z) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is an amine-reactive chemical crosslinker. It consists of the amino acid L-leucine, which is protected at its N-terminus by a benzyloxycarbonyl (Z) group, and its carboxylic acid is activated as an N-hydroxysuccinimide (OSu) ester. It is primarily used to introduce a protected leucine residue onto proteins, peptides, or other molecules containing primary amines (like lysine side chains or the N-terminus). The Z-group can be removed later to expose the amine for further conjugation or to study the impact of the leucine residue.

Q2: What is steric hindrance and how does it affect reactions with this compound?

Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. In the case of this compound, both the isobutyl side chain of leucine and the benzyloxycarbonyl (Z) group are bulky. This can physically obstruct the approach of the target primary amine to the reactive NHS ester, leading to slower reaction rates and lower yields compared to less hindered reagents like Z-Gly-OSu.[1][2]

Q3: What are the common signs that steric hindrance is negatively impacting my this compound conjugation?

Common indicators of steric hindrance issues include:

  • Low conjugation yield: The final amount of your desired product is significantly lower than expected.[1]

  • Slow reaction rate: The reaction takes much longer to reach completion compared to reactions with less bulky reagents.

  • Incomplete reactions: Even with extended reaction times and excess reagent, a significant amount of starting material remains unreacted.

  • Formation of side products: Hydrolysis of the NHS ester becomes a more competitive reaction, leading to the formation of the unreactive Z-Leu-OH.

Q4: How can I minimize the impact of steric hindrance in my experiments?

Several strategies can be employed to overcome steric hindrance:

  • Optimize reaction conditions: Increase the reaction time, temperature (with caution, as it can also increase hydrolysis), and the molar excess of this compound.

  • Choose the right solvent: Aprotic polar solvents like DMF or DMSO are generally preferred for NHS ester couplings.[3]

  • Use a suitable base: A non-nucleophilic base like diisopropylethylamine (DIPEA) can be used to maintain an optimal pH (typically 7.2-8.5) for the reaction without competing with the target amine.[3][4]

  • Consider a different coupling reagent: For particularly difficult couplings, more potent activating agents like HATU, HBTU, or PyBOP might be necessary if you are synthesizing the peptide from scratch.[1][2]

Q5: Are there any side reactions I should be aware of when using this compound?

Yes, the primary side reaction is the hydrolysis of the NHS ester by water in the reaction buffer. This hydrolysis reaction competes with the desired amine coupling reaction and becomes more significant with longer reaction times, higher pH, and in dilute protein solutions. Additionally, while NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic residues like serines, threonines, and tyrosines, although these reactions are generally less efficient.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conjugation Yield Steric hindrance from the leucine side chain and/or Z-group. 1. Increase molar excess of this compound: Use a 10-50 fold molar excess of the reagent over the amine-containing molecule. 2. Extend reaction time: Incubate the reaction for 4-24 hours at room temperature or 4°C. 3. Optimize pH: Maintain the reaction pH between 7.2 and 8.5 using a non-amine-containing buffer like phosphate or borate buffer.[6] 4. Increase temperature: Carefully increase the reaction temperature to 37°C to enhance reaction kinetics, but monitor for increased hydrolysis.
Hydrolysis of this compound. 1. Prepare fresh this compound solution: Dissolve the reagent in anhydrous DMF or DMSO immediately before use.[6] 2. Minimize water content: Use anhydrous solvents and ensure your protein/peptide sample is concentrated. 3. Work quickly: Add the this compound solution to the reaction mixture promptly after preparation.
Inactive this compound reagent. 1. Store properly: Keep this compound desiccated at -20°C. 2. Perform a quality control check: Test the reagent on a simple, non-hindered amine to confirm its reactivity.
Inconsistent Results Variability in reaction setup. 1. Ensure consistent mixing: Use gentle, consistent agitation throughout the reaction. 2. Maintain constant temperature: Use a water bath or incubator to control the reaction temperature. 3. Precise reagent addition: Use calibrated pipettes for accurate measurement of all reagents.
Precipitation of Protein/Peptide High concentration of organic solvent. 1. Limit organic solvent: Keep the final concentration of DMF or DMSO in the reaction mixture below 10-20%. 2. Perform a solvent tolerance test: Check the solubility of your biomolecule in different concentrations of the organic solvent before the actual experiment.
Change in protein/peptide charge. 1. Optimize buffer conditions: Screen different buffer systems and pH values to find conditions that maintain the solubility of your molecule.
Difficulty in Removing Excess Reagent and Byproducts Similar properties of product and byproducts. 1. Use dialysis or size-exclusion chromatography (SEC): These methods are effective for separating small molecules like unreacted this compound and NHS from larger biomolecules. 2. Reverse-phase HPLC: This can be used to purify smaller peptides and conjugates.

Data Presentation

The following table provides a conceptual comparison of the expected reaction efficiency between a sterically hindered (this compound) and a non-sterically hindered (Z-Gly-OSu) NHS ester under identical reaction conditions. Note: This data is illustrative and actual results may vary.

ParameterThis compoundZ-Gly-OSuRationale for Difference
Relative Reaction Rate SlowerFasterThe bulky isobutyl side chain of leucine hinders the approach of the nucleophilic amine to the activated ester.
Typical Reaction Time 4 - 24 hours1 - 4 hoursLonger time is required to achieve sufficient conjugation due to slower kinetics.
Expected Yield (Optimal Conditions) 60 - 80%> 90%Increased potential for hydrolysis and incomplete reaction due to steric hindrance reduces the final yield.
Molar Excess Required 10 - 50 fold5 - 20 foldA higher concentration of the hindered reagent is needed to drive the reaction towards completion.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein

This protocol provides a general guideline for conjugating this compound to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the protein into the reaction buffer at a concentration of 1-10 mg/mL.

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the protein solution while gently vortexing.

    • Ensure the final concentration of the organic solvent is less than 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess this compound, NHS byproduct, and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Analysis:

    • Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by LC-MS to determine the degree of labeling.[7][8]

Protocol 2: Quantitative Analysis of Conjugation Efficiency by LC-MS

This protocol outlines a method to quantify the extent of this compound conjugation.

Materials:

  • This compound conjugated sample

  • Unconjugated control sample

  • LC-MS system with a C18 reverse-phase column

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • Sample Preparation:

    • Dilute both the conjugated and unconjugated samples to an appropriate concentration (e.g., 0.1 mg/mL) in Mobile Phase A.

  • LC-MS Analysis:

    • Inject the samples onto the LC-MS system.

    • Elute the protein/peptide using a gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).

    • Acquire mass spectra in positive ion mode over a relevant m/z range.

  • Data Analysis:

    • Deconvolute the mass spectra of both the unconjugated and conjugated samples to determine their respective molecular weights.

    • The number of Z-Leu moieties attached can be calculated by the mass shift (Mass of conjugate - Mass of unconjugated) / (Mass of Z-Leu-OH - Mass of H2O).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prot_Prep Prepare Protein in Amine-Free Buffer Mix Mix Protein and this compound (Control Molar Ratio) Prot_Prep->Mix Reagent_Prep Prepare Fresh This compound in DMF/DMSO Reagent_Prep->Mix Incubate Incubate (2-4h RT or O/N 4°C) Mix->Incubate Quench Quench with Tris Buffer Incubate->Quench Purify Purify (Desalting/Dialysis) Quench->Purify Analyze Analyze (SDS-PAGE, LC-MS) Purify->Analyze

Caption: Workflow for the conjugation of this compound to a protein.

troubleshooting_logic Start Low Conjugation Yield? Check_Reagent Is this compound Active? Start->Check_Reagent Yes Success Successful Conjugation Start->Success No Optimize_Conditions Optimize Reaction Conditions: - Increase Molar Excess - Extend Reaction Time - Adjust pH (7.2-8.5) Check_Reagent->Optimize_Conditions Yes New_Reagent Use Fresh Reagent Check_Reagent->New_Reagent No Optimize_Conditions->Success Improved Yield Failure Re-evaluate Strategy Optimize_Conditions->Failure No Improvement Check_Hydrolysis Minimize Hydrolysis: - Use Anhydrous Solvents - Prepare Reagent Fresh New_Reagent->Check_Reagent

Caption: Troubleshooting logic for low this compound conjugation yield.

References

Z-Leu-OSu stability in different reaction solvents over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Z-Leu-OSu (N-α-carbobenzoxy-L-leucine N-hydroxysuccinimide ester). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various reaction solvents and to offer troubleshooting support for its use in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor affecting the stability of this compound in solution?

A1: The primary factor affecting the stability of this compound, like other N-hydroxysuccinimide (NHS) esters, is hydrolysis.[1] NHS esters are susceptible to reaction with water, which cleaves the active ester bond and renders the reagent inactive for its intended coupling reaction with primary amines.[1] Therefore, minimizing exposure to moisture is critical for maintaining the reactivity of this compound solutions.

Q2: What are the recommended solvents for preparing stock solutions of this compound?

A2: Anhydrous (water-free) polar aprotic solvents are recommended for preparing stock solutions of this compound.[1][2] The most commonly used solvents are dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2][3][4] It is crucial to use high-purity, anhydrous grade solvents to minimize hydrolysis.[5]

Q3: How should I store stock solutions of this compound?

A3: Stock solutions of this compound in anhydrous DMF or DMSO should be stored at low temperatures, such as -20°C or -80°C, to prolong their shelf life.[5] It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and minimize the introduction of atmospheric moisture upon opening the storage vessel.[5] Before use, allow the aliquot to warm to room temperature before opening to prevent condensation.[5]

Q4: Can I use acetonitrile to dissolve this compound?

A4: Acetonitrile can be used as a solvent for this compound. However, like DMF and DMSO, it must be anhydrous to prevent hydrolysis of the active ester. The stability in acetonitrile will be influenced by any residual water content.

Q5: How does the stability of this compound in DMF compare to DMSO?

A5: Both anhydrous DMSO and DMF are suitable for dissolving this compound.[3][4] High-quality, amine-free DMF is often preferred.[3] A key consideration with DMF is that it can degrade over time to form small amounts of dimethylamine, which can react with the NHS ester, thereby reducing its efficacy.[3] Therefore, using freshly opened or high-purity DMF is recommended. Organic reactions in DMSO have shown higher stability of water-DMSO complexes compared to DMF.[6]

Stability of this compound in Reaction Solvents

While specific quantitative data for the stability of this compound over time in different organic solvents is not extensively published, the stability is governed by the principles of NHS ester chemistry. The primary degradation pathway is hydrolysis due to residual water in the solvent.

General Stability Profile:

SolventRelative StabilityKey Considerations
Anhydrous DMSO HighHygroscopic; ensure stringent anhydrous conditions.
Anhydrous DMF HighCan degrade to form dimethylamine; use high-purity, fresh solvent.[3]
Anhydrous Acetonitrile Moderate to HighStability is highly dependent on the water content.

Note: The actual stability will depend on the specific grade of the solvent, handling procedures, and storage conditions. For critical applications, it is recommended to determine the stability empirically using the protocols provided below.

Experimental Protocols

To ensure the success of your coupling reactions, it is advisable to assess the stability of your this compound solution under your specific experimental conditions. Here are protocols for monitoring stability using ¹H NMR Spectroscopy and HPLC.

Protocol 1: Stability Assessment of this compound by ¹H NMR Spectroscopy

Objective: To monitor the degradation of this compound in a given solvent over time by observing changes in the proton NMR spectrum.

Materials:

  • This compound

  • Deuterated solvent of interest (e.g., DMF-d₇, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a solution of this compound in the deuterated solvent at a known concentration (e.g., 10 mg/mL).

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum at time t=0. Identify the characteristic peaks for this compound. The protons of the succinimide ring typically appear as a singlet at around 2.9 ppm.

  • Seal the NMR tube and store it under the desired reaction conditions (e.g., room temperature).

  • Acquire subsequent ¹H NMR spectra at various time points (e.g., 1, 3, 6, 12, and 24 hours).

  • Monitor the spectra for the appearance of new peaks corresponding to the hydrolysis product (N-α-carbobenzoxy-L-leucine) and a decrease in the intensity of the this compound peaks.

  • The percentage of remaining active ester can be estimated by comparing the integration of the characteristic succinimide peak at different time points relative to an internal standard or a stable peak from the Z-Leu portion of the molecule.

Protocol 2: Purity and Stability Assessment of this compound by HPLC

Objective: To quantify the amount of active this compound and its hydrolysis product over time using reverse-phase HPLC.

Materials:

  • This compound solution in the solvent of interest

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample diluent (e.g., 50:50 Water:Acetonitrile)

Procedure:

  • Prepare a stock solution of this compound in the reaction solvent to be tested.

  • At time t=0, take an aliquot of the solution and dilute it with the sample diluent to a suitable concentration for HPLC analysis (e.g., 1 mg/mL).

  • Inject the sample onto the HPLC system.

  • Elute the components using a gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 260 nm).

  • The this compound and its hydrolyzed carboxylic acid product will have different retention times due to their different polarities.

  • Store the stock solution under the desired experimental conditions.

  • At subsequent time points (e.g., 1, 3, 6, 12, and 24 hours), take another aliquot, dilute, and inject it into the HPLC.

  • Calculate the percentage of remaining this compound at each time point by comparing the peak area of the active ester to the sum of the peak areas of the active ester and the hydrolysis product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield in coupling reaction 1. Hydrolyzed this compound: The active ester has degraded due to moisture.[1]2. Solvent Contamination: The reaction solvent (e.g., DMF) contains amines.[3]3. Incorrect pH: The reaction pH is not optimal for the aminolysis reaction (typically pH 7.2-8.5).1. Use freshly prepared this compound solution in anhydrous solvent. Confirm the integrity of the reagent using HPLC or NMR (see protocols above).2. Use high-purity, amine-free solvents. If DMF is suspected, use a freshly opened bottle.3. Ensure the reaction buffer is within the optimal pH range for NHS ester coupling. Avoid buffers containing primary amines (e.g., Tris, glycine).[3]
Inconsistent reaction outcomes 1. Variable this compound Activity: The stock solution is degrading over time due to improper storage.2. Inconsistent Solvent Quality: The water content in the solvent varies between experiments.1. Aliquot stock solutions into single-use vials and store under desiccated conditions at -20°C or -80°C.[5]2. Use a consistent source of high-purity anhydrous solvent for all experiments.
Appearance of unexpected byproducts 1. Reaction with Solvent Impurities: As mentioned, degraded DMF can react with the NHS ester.[3]2. Side reactions of the target molecule: The molecule to be coupled may have other nucleophilic groups that can react.1. Use fresh, high-purity solvents.2. Protect other reactive functional groups on your target molecule if necessary.

Visual Guides

Factors_Affecting_Z_Leu_OSu_Stability cluster_main This compound Stability cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Stability This compound Reactivity Hydrolysis Hydrolysis (Inactive Product) Stability->Hydrolysis competes with SuccessfulCoupling Successful Coupling (Desired Product) Stability->SuccessfulCoupling enables Moisture Moisture (Water Content) Moisture->Hydrolysis promotes Solvent Reaction Solvent (e.g., DMF, DMSO) Solvent->Stability influences rate Temperature Storage Temperature Temperature->Hydrolysis accelerates

Caption: Factors influencing the stability and reactivity of this compound.

Troubleshooting_Workflow Start Low Coupling Yield CheckReagent 1. Verify this compound Integrity (Use fresh solution or test via HPLC/NMR) Start->CheckReagent CheckSolvent 2. Assess Solvent Quality (Use fresh, anhydrous, amine-free solvent) CheckReagent->CheckSolvent Reagent OK ReRun Re-run Experiment CheckReagent->ReRun Reagent Replaced CheckConditions 3. Review Reaction Conditions (pH 7.2-8.5, appropriate buffer) CheckSolvent->CheckConditions Solvent OK CheckSolvent->ReRun Solvent Replaced CheckConditions->ReRun Conditions OK CheckConditions->ReRun Conditions Adjusted Success Successful Coupling ReRun->Success

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

References

Technical Support Center: Removal of Unreacted Z-Leu-OSu from Product Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted Z-Leu-OSu (N-Benzyloxycarbonyl-L-leucine N-succinimidyl ester) from their product mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal important?

A1: this compound is an amine-reactive building block commonly used in peptide synthesis and for the conjugation of molecules to proteins, peptides, or other amine-containing compounds. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines to form a stable amide bond. It is crucial to remove unreacted this compound from the final product mixture to ensure the purity of the desired conjugate, which is essential for accurate downstream applications and to avoid potential off-target effects in biological assays.

Q2: What are the main byproducts I should be aware of when using this compound?

A2: Besides your desired product and unreacted this compound, the main byproducts to consider are:

  • Z-Leu-OH: The hydrolyzed form of this compound, which can compete with your amine for reaction with coupling agents if you are preparing the active ester in situ. It is also the product of this compound degradation by water.

  • N-hydroxysuccinimide (NHS): The leaving group from the coupling reaction.

  • Quenching agent adducts: If a quenching agent like Tris or glycine is used to stop the reaction, adducts of this agent with this compound will be present.

Q3: How can I monitor the progress of my reaction and the efficiency of the purification process?

A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring your reaction. By spotting the reaction mixture alongside your starting materials, you can visualize the consumption of the starting amine and the formation of the product. A suitable solvent system for separating Z-protected amino acids and their derivatives can be a mixture of n-butanol, acetic acid, and water.[1] The disappearance of the this compound spot and the appearance of a new product spot indicate reaction progression. After purification, TLC can confirm the absence of residual this compound in your final product.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Residual this compound detected in the final product after purification. Inefficient quenching of the reaction. Before purification, add a quenching reagent with a primary amine (e.g., Tris or glycine) in molar excess to consume any unreacted this compound.[2]
Inappropriate purification method. The choice of purification method is critical. For large product molecules (e.g., proteins), size-exclusion chromatography or dialysis are effective. For smaller product molecules, liquid-liquid extraction or precipitation may be more suitable.
Suboptimal chromatography conditions. If using size-exclusion chromatography, ensure the column resin has an appropriate fractionation range to separate your product from the smaller this compound (MW: 362.38 g/mol ).[3]
Insufficient washing during extraction or precipitation. During liquid-liquid extraction, perform multiple washes with an appropriate aqueous solution. If purifying by precipitation, wash the precipitate thoroughly with a suitable anti-solvent to remove soluble impurities.
Low recovery of the desired product. Product precipitation along with impurities. If using precipitation, the anti-solvent might be too non-polar, causing your product to crash out. Try a slightly more polar anti-solvent or a mixture.
Product adsorption to the chromatography column. Non-specific binding to the column matrix can lead to low recovery. Consider changing the buffer composition (e.g., adjusting ionic strength) or using a different type of chromatography resin.
Product loss during liquid-liquid extraction. Your product may have some solubility in the aqueous phase. Minimize the number of aqueous washes or back-extract the combined aqueous layers with a fresh portion of the organic solvent.
Product appears to be degrading during workup. Hydrolysis of the newly formed amide bond or other labile groups. Maintain a neutral or slightly acidic pH during purification if your product is sensitive to basic conditions. Work at reduced temperatures (e.g., on ice) to minimize degradation.
Hydrolysis of unreacted this compound. NHS esters are susceptible to hydrolysis, especially at higher pH.[4] Perform the reaction and purification steps in a timely manner and avoid prolonged exposure to aqueous basic conditions.

Experimental Protocols

Protocol 1: Quenching the Reaction

This protocol is recommended before proceeding to any purification method to ensure all reactive this compound is consumed.

Objective: To deactivate any unreacted this compound.

Materials:

  • Reaction mixture containing unreacted this compound.

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine solution.

Procedure:

  • Once the conjugation reaction is complete (as determined by TLC or other methods), add the quenching solution to the reaction mixture.

  • A final concentration of 50-100 mM of the quenching reagent is typically sufficient.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • The quenched reaction mixture is now ready for purification.

Protocol 2: Purification by Size-Exclusion Chromatography (SEC)

This method is ideal for purifying large molecules (e.g., proteins, antibodies) from the small this compound molecule and its byproducts.

Objective: To separate the high molecular weight product from low molecular weight impurities.

Materials:

  • Quenched reaction mixture.

  • SEC column (e.g., Sephadex G-25).

  • Equilibration and elution buffer (e.g., Phosphate Buffered Saline - PBS).

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the chosen buffer.

  • Apply the quenched reaction mixture to the top of the column.

  • Elute the sample with the equilibration buffer.

  • Collect fractions and monitor the absorbance at a wavelength appropriate for your product (e.g., 280 nm for proteins).

  • The desired product will elute in the earlier fractions, while this compound and its byproducts will elute later.

  • Pool the fractions containing the purified product.

Protocol 3: Purification by Liquid-Liquid Extraction

This method is suitable for the purification of small, organic-soluble product molecules. It relies on the differential solubility of the product and impurities in two immiscible liquid phases.

Objective: To separate a non-polar product from polar impurities.

Materials:

  • Quenched reaction mixture (preferably in an organic solvent like ethyl acetate or dichloromethane).

  • Deionized water.

  • Brine (saturated NaCl solution).

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

Procedure:

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and shake gently, venting frequently to release any pressure.

  • Allow the layers to separate. The organic layer will contain your product and unreacted this compound, while the aqueous layer will contain water-soluble byproducts like NHS and quenched this compound.

  • Drain the aqueous layer.

  • Wash the organic layer sequentially with deionized water and then brine to remove residual water-soluble impurities.

  • Drain the organic layer into a clean flask and dry it over a drying agent.

  • Filter to remove the drying agent and concentrate the organic solvent to obtain the purified product.

Protocol 4: Purification by Precipitation

This method is useful when the desired product has significantly lower solubility in a particular solvent (an "anti-solvent") compared to the unreacted this compound and its byproducts.

Objective: To selectively precipitate the product from the reaction mixture.

Materials:

  • Reaction mixture.

  • A suitable "anti-solvent" in which the product is insoluble but the impurities are soluble (e.g., cold diethyl ether, hexane, or water, depending on the product's properties).

Procedure:

  • Cool the reaction mixture in an ice bath.

  • Slowly add the cold anti-solvent to the stirred reaction mixture.

  • Continue adding the anti-solvent until product precipitation is complete.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate with fresh, cold anti-solvent to remove any remaining impurities.

  • Dry the purified product under vacuum.

Visualizations

experimental_workflow start Reaction Mixture (Product + unreacted this compound) quench Quench Reaction (e.g., with Tris or Glycine) start->quench purification Purification Method quench->purification sec Size-Exclusion Chromatography purification->sec Large Product lle Liquid-Liquid Extraction purification->lle Small, Non-polar Product precip Precipitation purification->precip Product with Low Solubility end Purified Product sec->end lle->end precip->end

Caption: General workflow for the removal of unreacted this compound.

troubleshooting_logic start This compound still present in product? check_quench Was the reaction quenched effectively? start->check_quench Yes success Problem Resolved start->success No check_purification Is the purification method appropriate for the product? check_quench->check_purification Yes optimize_quench Optimize quenching: - Increase quencher concentration - Increase reaction time check_quench->optimize_quench No select_method Select appropriate method: - SEC for large molecules - LLE/Precipitation for small molecules check_purification->select_method No check_conditions Are purification conditions optimal? check_purification->check_conditions Yes optimize_quench->start select_method->start optimize_conditions Optimize conditions: - Adjust chromatography parameters - Increase washing steps check_conditions->optimize_conditions No check_conditions->success Yes optimize_conditions->start

Caption: Troubleshooting logic for residual this compound contamination.

References

Technical Support Center: Z-Leu-OSu Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Z-Leu-OSu in peptide synthesis, with a specific focus on the impact of temperature on coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a this compound coupling reaction?

A1: There is no single optimal temperature for all this compound coupling reactions, as the ideal temperature depends on several factors, including the steric hindrance of the amine component, the solvent, and the desired balance between reaction rate and the risk of side reactions. Generally, reactions are initiated at 0°C or room temperature. For difficult couplings, the temperature can be moderately increased.

Q2: Why are some coupling reactions with active esters like this compound started at a low temperature (e.g., 0°C or in an ice bath)?

A2: Starting the reaction at a low temperature, such as in an ice bath, is a common strategy to minimize potential side reactions, most notably racemization of the amino acid residue.[1][2] While Z-protected amino acids are generally stable against racemization, this precaution is often taken, especially when using carbodiimide-based activation methods to generate the OSu ester in situ.[3] Low temperatures help to control the reaction rate and reduce the likelihood of unwanted side products.

Q3: Can I heat my this compound coupling reaction to increase the yield?

A3: Yes, moderately increasing the temperature (e.g., to 30-50°C) can be an effective strategy to improve coupling efficiency, particularly for sterically hindered amino acids or sequences prone to aggregation.[4][5] However, elevated temperatures can also increase the risk of side reactions.[6] It is crucial to monitor the reaction closely for the formation of byproducts when using heat.

Q4: What are the potential risks of performing a this compound coupling at elevated temperatures?

A4: The primary risks associated with higher temperatures are an increased rate of racemization and the potential for other side reactions, such as the formation of N-acylurea in carbodiimide-mediated couplings.[3] For sequences containing sensitive residues like Asp, elevated temperatures can promote aspartimide formation.[6]

Troubleshooting Guide

Problem 1: Low or no coupling yield with this compound at room temperature.

  • Possible Cause: The amine component may be sterically hindered, or the peptide sequence on the resin may be aggregated, reducing the accessibility of the N-terminal amine.

  • Solution:

    • Increase Reaction Time: Extend the coupling time to 12-24 hours at room temperature and monitor the reaction's progress using a ninhydrin test.

    • Elevate Temperature: Gradually increase the reaction temperature to 30-40°C.[4] Monitor for any signs of product degradation or an increase in impurities.

    • Change Solvent: If peptide aggregation is suspected, consider switching to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or using a mixture of DMF and DCM.

    • Recouple: If the reaction is incomplete after the initial coupling, a second coupling step with a fresh preparation of the activated amino acid can be performed.

Problem 2: The presence of unexpected side products in the final analysis.

  • Possible Cause: The reaction temperature may have been too high, or the reaction time was excessively long, leading to side reactions.

  • Solution:

    • Optimize Temperature: If you are using elevated temperatures, try reducing the temperature or the duration of heating.

    • Use Additives: For in situ preparations of the active ester, the addition of a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or OxymaPure® is recommended.[2]

    • Control Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the base can sometimes contribute to side reactions.

Data Presentation: Effect of Temperature on Coupling Reactions

Temperature RangeExpected Effect on Coupling RatePotential for Side Reactions (e.g., Racemization)Recommended Use Case
0 - 5°C SlowMinimizedInitial phase of coupling, especially with sensitive amino acids or when using carbodiimide reagents in situ.[1][2]
Room Temperature (20-25°C) ModerateGenerally low, but can occur.Standard coupling reactions with unhindered amino acids.[7][8]
Elevated (30 - 50°C) FastIncreasedDifficult couplings, sterically hindered amino acids, or sequences prone to aggregation.[4][5]
High (> 50°C) Very FastSignificantOften used in microwave-assisted peptide synthesis for very difficult sequences, but requires careful optimization to avoid significant side product formation.[6][9]

Experimental Protocols

Protocol 1: Standard this compound Coupling in Solution Phase

This protocol describes a general procedure for coupling this compound to an amino acid ester in solution.

  • Preparation of the Amine Component:

    • Dissolve the amino acid ester hydrochloride salt (1.0 equivalent) in dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 equivalents) to neutralize the salt and generate the free amine.

    • Stir the solution at room temperature for 15-20 minutes.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.0-1.2 equivalents) in the same solvent.

    • Add the this compound solution to the free amine solution.

    • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[8]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic phase sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Troubleshooting a Difficult Coupling on Solid Phase

This protocol provides steps to address an incomplete coupling of Z-Leu-OH (activated to the OSu ester in situ) to a resin-bound peptide.

  • Initial Coupling Attempt:

    • Swell the peptide-resin in DMF.

    • In a separate vessel, pre-activate Z-Leu-OH (3 equivalents) with a coupling reagent like N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) and an additive such as HOBt or Oxyma (3 equivalents) in DMF for 10-15 minutes at room temperature.[7]

    • Add the activated Z-Leu-OH solution to the resin and agitate at room temperature for 2-4 hours.[7]

  • Monitoring and Recoupling:

    • Perform a ninhydrin (Kaiser) test on a small sample of resin beads. A positive result (blue beads) indicates incomplete coupling.

    • If the coupling is incomplete, drain the reaction solution, wash the resin with DMF, and perform a second coupling with a fresh solution of activated Z-Leu-OH for another 2-4 hours.

  • Applying Heat (if necessary):

    • If the coupling remains incomplete after a second attempt at room temperature, perform a third coupling at an elevated temperature (e.g., 40°C) for 1-2 hours.

Mandatory Visualizations

Experimental_Workflow cluster_amine_prep Step 1: Amine Preparation cluster_coupling Step 2: Coupling Reaction cluster_workup Step 3: Work-up & Purification amine_salt Amino Acid Ester HCl add_base Add DIPEA/TEA (1.1 eq) in DCM or DMF amine_salt->add_base free_amine Free Amine in Solution add_base->free_amine combine Combine and Stir (Room Temperature, 4-12h) free_amine->combine z_leu_osu This compound in DCM/DMF z_leu_osu->combine monitor Monitor by TLC combine->monitor workup Aqueous Work-up (HCl, NaHCO₃, Brine) monitor->workup purify Silica Gel Chromatography workup->purify product Purified Dipeptide purify->product

Caption: Workflow for this compound Coupling in Solution Phase.

Troubleshooting_Logic cluster_solutions start Low Coupling Yield Detected (e.g., Positive Ninhydrin Test) extend_time Extend Reaction Time (e.g., 12-24h at RT) start->extend_time recouple Perform a Second Coupling (Fresh Reagents) extend_time->recouple If still incomplete end_success Coupling Complete extend_time->end_success If successful increase_temp Increase Temperature (e.g., 30-40°C) recouple->increase_temp If still incomplete recouple->end_success If successful change_solvent Change Solvent (e.g., to NMP) increase_temp->change_solvent If aggregation suspected increase_temp->end_success If successful end_fail Consider Alternative Coupling Reagents increase_temp->end_fail If still incomplete change_solvent->end_success If successful change_solvent->end_fail If still incomplete

Caption: Troubleshooting Logic for Low Coupling Efficiency.

References

Addressing poor solubility of Z-Leu-OSu during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor solubility of N-α-Cbz-L-leucine N-hydroxysuccinimide ester (Z-Leu-OSu) encountered during peptide coupling and other conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound (CAS 3397-35-1) is an amine-reactive building block used in chemical synthesis.[1][2][3] It consists of the amino acid L-leucine protected at its N-terminus with a benzyloxycarbonyl (Z or Cbz) group and activated at its C-terminus as an N-hydroxysuccinimide (NHS) ester. This pre-activation makes it highly reactive towards primary amino groups (-NH₂) found on proteins, peptides, or other molecules, facilitating the formation of a stable amide bond under relatively mild conditions.

Q2: In which solvents is this compound expected to be soluble?

The standard procedure involves preparing a concentrated stock solution in a dry, water-miscible organic solvent, which is then added to the reaction mixture.[6]

Q3: Why does my this compound precipitate out of the reaction mixture?

Precipitation of this compound during the reaction can be attributed to several factors:

  • Poor Solvent Choice: The selected solvent system may not be adequate to maintain the solubility of both the this compound and the substrate.

  • High Concentration of Organic Co-solvent: When adding the this compound stock solution (e.g., in DMF or DMSO) to an aqueous buffer, the final concentration of the organic solvent might be too high (e.g., >10%), causing the reagent to crash out.[6]

  • Low Temperature: Reactions performed at low temperatures (e.g., 4°C) can significantly decrease the solubility of the reagent.[6]

  • Hydrolysis: In aqueous solutions, NHS esters can hydrolyze back to the carboxylic acid (Z-Leu-OH), which may have different solubility characteristics and can precipitate.

Q4: Can I use solvents other than DMF for my reaction?

Yes. While N,N-Dimethylformamide (DMF) is a common solvent for peptide synthesis, several alternatives can be used and may offer better solvating properties for certain sequences.[7] Viable alternatives include:

  • N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO) , which often have superior solvating properties.[8]

  • Tetrahydrofuran (THF) and Acetonitrile (ACN) have been demonstrated as effective and potentially greener alternatives to DMF in some peptide synthesis applications.[9][10]

  • Binary Mixtures: Combinations like DMSO/ethyl acetate or DMSO/2-methyl tetrahydrofuran can be effective and may reduce the use of more hazardous solvents.[11]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving solubility issues with this compound during your reaction.

Problem: this compound fails to dissolve or precipitates upon addition.

► Step 1: Verify Reagent and Solvent Quality

  • Cause: Moisture in the solvent can cause hydrolysis of the NHS ester, leading to the less soluble Z-Leu-OH.

  • Solution: Use anhydrous (dry) grade solvents for preparing the this compound stock solution. Ensure the reagent has been stored properly under desiccated conditions.

► Step 2: Optimize the Solvent System

  • Cause: The chosen solvent is not effective for this compound.

  • Solution 1 (Organic Reactions): If the reaction is performed in a purely organic medium, switch to a solvent with better solvating properties. See the solubility comparison table below. Consider gentle warming or sonication to aid dissolution.

  • Solution 2 (Aqueous Reactions): Ensure the final concentration of your organic co-solvent (from the stock solution) does not exceed 5-10% of the total reaction volume.[6] Test different water-miscible solvents like DMSO or DMF for your stock solution.

► Step 3: Adjust Reagent Concentration and Addition

  • Cause: The concentration of this compound is too high for the chosen solvent system.

  • Solution 1: Prepare a more dilute stock solution of this compound.

  • Solution 2: Add the this compound stock solution to the reaction mixture slowly and with vigorous stirring to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Solution 3 (Cold Reactions): If the reaction is performed at 4°C, try adding the stock solution to the reaction buffer at room temperature before cooling the entire mixture down to the target temperature.[6]

► Step 4: Consider Alternative Reagents or Methods

  • Cause: The intrinsic properties of this compound make it unsuitable for the specific reaction conditions.

  • Solution: If solubility issues persist, consider an in-situ activation approach. Instead of using the pre-activated this compound, use Z-Leu-OH in combination with a soluble carbodiimide coupling reagent (like EDC) and an additive (like HOBt or OxymaPure) directly in the reaction vessel.[12] This avoids the solubility issues associated with the isolated NHS ester.

Data Presentation

Table 1: General Solubility of this compound and Related Compounds

CompoundSolventSolubilityNotes
This compound DMF, DMSOExpected to be GoodBased on data for similar NHS esters like Fmoc-OSu.[5][13]
Acetonitrile (ACN), THFExpected to be ModerateThese are viable alternatives to DMF in many coupling reactions.[10]
Dichloromethane (DCM)Expected to be ModerateParent acid Z-Leu-OH is soluble in DCM.[4]
Aqueous BuffersPoorProne to precipitation and hydrolysis.[6]
Z-Leu-OH (Hydrolysis Product)DMSO, Chloroform, DCM, Ethyl Acetate, AcetoneSoluble[4][14]
WaterNot Miscible / Difficult to Mix[14][15]
N-Hydroxysuccinimide (Byproduct)DMF, Ethyl Acetate, AcetoneGood[16]
Nonpolar SolventsPoor[16]

Note: This table is a qualitative guide based on published data for structurally related compounds.

Experimental Protocols

Protocol 1: Standard Coupling Reaction in an Organic Solvent

This protocol describes a general procedure for coupling this compound to a primary amine in an organic solvent like DMF.

  • Preparation of Amine Substrate: Dissolve the amine-containing substrate in anhydrous DMF to a final concentration of 10-20 mg/mL. If the substrate is a salt (e.g., hydrochloride), add 1.1 equivalents of a non-nucleophilic base like Diisopropylethylamine (DIPEA) and stir for 5 minutes.

  • Preparation of this compound Stock: In a separate vial, dissolve 1.2 equivalents of this compound in a minimal amount of anhydrous DMF. Ensure it is fully dissolved; gentle vortexing may be applied.

  • Reaction: Add the this compound solution dropwise to the stirring substrate solution at room temperature.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Reactions are typically complete within 2-24 hours.[17]

  • Work-up: Once the reaction is complete, proceed with standard purification procedures (e.g., aqueous work-up, extraction, chromatography) to isolate the desired product.

Protocol 2: Troubleshooting Protocol for Reactions in Aqueous Buffers

This protocol is designed for conjugating this compound to a protein or other biomolecule in an aqueous buffer, with steps to mitigate precipitation.

  • Buffer Preparation: Prepare a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Ensure the buffer does not contain primary amines (e.g., Tris).

  • Substrate Preparation: Dissolve the target molecule (e.g., protein) in the reaction buffer to a suitable concentration (e.g., 1-10 mg/mL).

  • This compound Stock Preparation: Just before use, prepare a 10-50 mg/mL stock solution of this compound in anhydrous DMSO. Ensure the solid is completely dissolved.[6]

  • Reaction Initiation: While vigorously stirring the substrate solution at room temperature, slowly add the calculated volume of the this compound stock solution. The final concentration of DMSO in the reaction mixture should ideally be below 10% (v/v) to prevent precipitation.[6]

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C for 4-6 hours.

  • Quenching: Quench any unreacted this compound by adding a small amount of a primary amine-containing buffer, such as Tris or glycine, to a final concentration of ~50 mM.

  • Purification: Purify the conjugated product using appropriate methods like dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted reagents and byproducts.

Visualizations

TroubleshootingWorkflow start Start: this compound Precipitates During Reaction check_quality Step 1: Check Reagent & Solvent Quality Are solvents anhydrous? Is reagent dry? start->check_quality optimize_solvent Step 2: Optimize Solvent System Try alternative solvents (NMP, DMSO). In aqueous buffer, is [co-solvent] < 10%? check_quality->optimize_solvent Yes use_dry Use anhydrous solvents. Store reagent properly. check_quality->use_dry No adjust_addition Step 3: Adjust Concentration & Addition Lower concentration? Add stock slowly? optimize_solvent->adjust_addition Yes, still precipitates success Success: Reaction is Homogeneous optimize_solvent->success No, problem solved in_situ Step 4: Consider In-Situ Activation Use Z-Leu-OH + EDC/HOBt adjust_addition->in_situ Yes, still precipitates adjust_addition->success No, problem solved in_situ->success use_dry->check_quality

Caption: Troubleshooting workflow for addressing this compound solubility issues.

ReactionPathway ZLeuOSu This compound (Potentially Poor Solubility) plus1 + Amine Substrate-NH₂ arrow Reaction (Solvent Critical) Conjugate Substrate-NH-CO-Leu-Z (Amide Bond) plus2 + NHS N-Hydroxysuccinimide (Byproduct)

Caption: General reaction scheme for the coupling of this compound with a primary amine.

References

Validation & Comparative

A Head-to-Head Battle in Peptide Synthesis: Z-Leu-OSu vs. HOBt/HBTU

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the choice of coupling reagent is a critical determinant of success. This guide provides an objective, data-driven comparison of two prominent methods: the pre-activated N-hydroxysuccinimide (OSu) ester of Z-Leucine (Z-Leu-OSu) and the in-situ activation system of 1-Hydroxybenzotriazole (HOBt) with O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

The formation of a peptide bond, the amide linkage between amino acids, is the fundamental reaction in peptide synthesis. The efficiency of this reaction, the preservation of stereochemical integrity (i.e., minimizing racemization), and the overall yield and purity of the final peptide are paramount. Both this compound and the HOBt/HBTU system offer distinct approaches to activating the carboxylic acid group of an amino acid for nucleophilic attack by the amino group of another.

Performance Comparison: A Quantitative Overview

While direct, side-by-side comparative studies under identical conditions are limited in published literature, a comprehensive analysis of available data and established principles of peptide chemistry allows for a robust comparison of their performance. The following table summarizes key quantitative parameters.

ParameterThis compoundHOBt/HBTUKey Considerations
Coupling Efficiency/Yield Generally high (>90%) for routine couplings. Can be lower with sterically hindered amino acids.Consistently high (>95-99%), even for difficult sequences and sterically hindered amino acids.[1]HOBt/HBTU is often favored for complex or long peptide syntheses where cumulative yield is critical.
Racemization Suppression Good. The use of pre-activated esters can minimize racemization, especially at low temperatures. However, the presence of base can still lead to some epimerization.Excellent. HOBt is a well-established racemization suppressant.[1] The rapid formation of the HOBt-ester intermediate outcompetes the formation of the racemization-prone oxazolone intermediate.For chiral purity, especially with racemization-prone amino acids like histidine and cysteine, HOBt/HBTU is generally considered superior. Racemization with HOBt/HBTU can be as low as 0.4% or less per synthesis cycle.[2]
Reaction Time Typically longer reaction times may be required for complete coupling, often overnight.Rapid, with couplings often complete within 10-60 minutes.[3]The faster kinetics of HOBt/HBTU can be a significant advantage in automated solid-phase peptide synthesis (SPPS).
Side Reactions Potential for side reactions related to the stability of the active ester and the presence of base.Can lead to guanidinylation of the N-terminal amine if the coupling reagent is in excess or pre-activation is slow.Careful control of stoichiometry and pre-activation times is crucial for both methods to minimize side products.
Purity of Crude Product Generally good, with the main by-product being N-hydroxysuccinimide, which is water-soluble and easily removed.High purity is typically achieved. By-products such as tetramethylurea are also generally soluble and readily washed away.[1]Both methods can yield high-purity crude peptides, simplifying subsequent purification steps.

Reaction Mechanisms: A Visual Depiction

The fundamental difference between these two methods lies in their approach to activating the carboxylic acid. This compound is a pre-formed, stable active ester, while HOBt/HBTU generates the active ester in situ.

Z_Leu_OSu_Mechanism cluster_products Products Z_Leu_OSu This compound (Active Ester) Peptide_Bond Z-Leu-NH-R' (Peptide Bond) Z_Leu_OSu->Peptide_Bond Nucleophilic Attack Amine R'-NH2 (N-terminal amine) Amine->Peptide_Bond NHS N-Hydroxysuccinimide (By-product) Peptide_Bond->NHS

Mechanism of peptide bond formation using this compound.

HOBt_HBTU_Mechanism cluster_activation In-situ Activation cluster_coupling Coupling Z_Leu_OH Z-Leu-OH (Carboxylic Acid) Active_Ester Z-Leu-OBt (HOBt Active Ester) Z_Leu_OH->Active_Ester HBTU HBTU HBTU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Activation Peptide_Bond Z-Leu-NH-R' (Peptide Bond) Active_Ester->Peptide_Bond Nucleophilic Attack TMU Tetramethylurea (By-product) Active_Ester->TMU Amine R'-NH2 (N-terminal amine) Amine->Peptide_Bond HOBt_regen HOBt (Regenerated) Peptide_Bond->HOBt_regen

Mechanism of peptide bond formation using HOBt/HBTU.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are representative protocols for both solution-phase synthesis using this compound and solid-phase synthesis using HOBt/HBTU.

Protocol 1: Solution-Phase Dipeptide Synthesis using this compound

This protocol outlines the synthesis of a dipeptide, for example, Z-Leu-Gly-OMe.

Materials:

  • Z-L-Leucine N-hydroxysuccinimide ester (this compound)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of the Amine Component: Dissolve H-Gly-OMe·HCl (1.0 equivalent) in anhydrous DCM. Add TEA (1.1 equivalents) dropwise at 0°C and stir for 15-20 minutes to neutralize the hydrochloride salt and generate the free amine.

  • Coupling Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Add this solution to the freshly prepared glycine methyl ester solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product. The reaction may take several hours to overnight for completion.

  • Work-up: Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure Z-Leu-Gly-OMe.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HOBt/HBTU

This protocol describes a standard coupling cycle for adding an Fmoc-protected amino acid to a resin-bound peptide using HBTU/HOBt activation.

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-Leu-OH)

  • HBTU

  • HOBt

  • DIPEA

  • DMF, peptide synthesis grade

  • Piperidine, 20% in DMF (for Fmoc deprotection)

  • Solid-phase synthesis resin with a free N-terminal amine

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5-15 minutes.

    • Drain the piperidine solution and repeat the treatment for another 5-15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).

  • Pre-activation of the Fmoc-Amino Acid:

    • In a separate vial, dissolve the Fmoc-amino acid (2-5 equivalents), HBTU (1.9-4.9 equivalents), and HOBt (2-5 equivalents) in DMF.

    • Add DIPEA (4-10 equivalents) to the mixture.

    • Allow the solution to pre-activate for 2-5 minutes. A color change may be observed.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 10-60 minutes at room temperature. For sterically hindered amino acids, the reaction time can be extended.

  • Washing: After the coupling is complete (as confirmed by a negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for solid-phase peptide synthesis, which is the most common application for the HOBt/HBTU system.

SPPS_Workflow Start Start with Resin Swell_Resin Swell Resin in DMF Start->Swell_Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple next Fmoc-AA (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 Wash with DMF/DCM Coupling->Wash2 Repeat Repeat for all AAs? Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleave from Resin (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purify Peptide (HPLC) Cleavage->Purification End Final Peptide Purification->End

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

Both this compound and the HOBt/HBTU coupling system are valuable tools in the peptide chemist's arsenal.

  • This compound represents a classical and effective method, particularly for solution-phase synthesis and the coupling of less sterically hindered amino acids. Its pre-activated nature simplifies the reaction setup, and it generally provides good yields and purity with careful control of reaction conditions.

  • HOBt/HBTU has become a gold standard in modern peptide synthesis, especially in SPPS, due to its high coupling efficiency, rapid reaction times, and excellent suppression of racemization.[1] It is particularly well-suited for the synthesis of long and complex peptides where maintaining chiral integrity and maximizing yield at each step is paramount.

The ultimate choice between these reagents will depend on the specific requirements of the synthesis, including the peptide sequence, the scale of the synthesis, the desired level of purity, and the available equipment and expertise. For routine, automated solid-phase synthesis of complex peptides, HOBt/HBTU is often the preferred method. For specific applications in solution-phase synthesis or when a milder, pre-activated ester is advantageous, this compound remains a viable and effective option.

References

A Comparative Guide to the Efficiency of Z-Leu-OSu and Fmoc-Leu-OSu in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the selection of an appropriate N-terminal protecting group strategy is a critical decision that profoundly influences the efficiency, purity, and overall success of the synthetic endeavor. This guide provides an objective comparison of two commonly employed leucine derivatives: N-Benzyloxycarbonyl-L-leucine N-hydroxysuccinimide ester (Z-Leu-OSu) and N-(9-Fluorenylmethoxycarbonyl)-L-leucine N-hydroxysuccinimide ester (Fmoc-Leu-OSu). We will delve into their respective performance metrics, supported by established principles and illustrative experimental data, to assist researchers in making informed decisions for their specific synthetic needs.

Introduction to Z and Fmoc Protecting Groups

The benzyloxycarbonyl (Z) group, a stalwart of peptide chemistry, is traditionally used in solution-phase peptide synthesis (SPPS). Its removal typically requires relatively harsh conditions, such as catalytic hydrogenation or strong acids, which can limit its compatibility with sensitive amino acid residues.

In contrast, the 9-fluorenylmethoxycarbonyl (Fmoc) group has become the cornerstone of modern solid-phase peptide synthesis (SPPS). Its key advantage lies in its base-lability; it can be cleaved under mild conditions using a secondary amine, most commonly piperidine. This orthogonality to the acid-labile side-chain protecting groups makes it highly suitable for the synthesis of complex and lengthy peptides.

Both this compound and Fmoc-Leu-OSu feature an N-hydroxysuccinimide (OSu) ester, which is a highly effective activating group that facilitates the formation of the peptide bond with the free amino group of another amino acid or a growing peptide chain.

Performance Comparison: this compound vs. Fmoc-Leu-OSu

The choice between this compound and Fmoc-Leu-OSu is intrinsically linked to the chosen synthetic methodology—solution-phase versus solid-phase synthesis. The efficiency of each reagent is best understood within the context of these distinct approaches.

ParameterThis compound (in Solution-Phase Synthesis)Fmoc-Leu-OSu (in Solid-Phase Peptide Synthesis)Key Considerations
Typical Coupling Yield Good to Excellent (85-95%)Excellent (>99%)[1]In solution-phase, yields are often impacted by purification losses at each step. In SPPS, the use of excess reagents drives the reaction to completion, and purification is simplified to washing the solid support.[1]
Reaction Time 2-24 hours30-120 minutes[2]SPPS reactions are generally faster due to the high concentration of reagents and the solid support environment.
Purity of Crude Product Variable, dependent on purification efficiency after each stepHighThe simplified washing procedure in SPPS effectively removes excess reagents and by-products, leading to a cleaner crude product before final cleavage.
Racemization Risk LowLowBoth Z and Fmoc are urethane-type protecting groups, which are known to suppress racemization during peptide coupling.[3]
Deprotection Conditions Harsher (e.g., catalytic hydrogenation, HBr/AcOH)[4]Mild (e.g., 20% piperidine in DMF)[4]The mild deprotection of the Fmoc group is a significant advantage, preserving the integrity of sensitive side chains and allowing for the synthesis of more complex peptides.[]
Scalability Well-suited for large-scale synthesis of short peptides.[1]Highly scalable and amenable to automation for long peptides.[1]The repetitive nature of SPPS makes it ideal for automated synthesizers, facilitating the efficient production of long peptide sequences.
Compatibility Primarily solution-phase synthesis.[4]The standard for solid-phase peptide synthesis.[4]Z-protected amino acids are generally incompatible with the standard acid-labile resins and side-chain protecting groups used in Fmoc-SPPS.[6]

Experimental Protocols

Protocol 1: Solution-Phase Dipeptide Synthesis using this compound

This protocol describes the synthesis of a dipeptide, Z-Leu-Ala-OMe, in solution.

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Amine Component: Dissolve H-Ala-OMe·HCl (1.0 equivalent) in DCM. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Coupling Reaction: To the solution from step 1, add this compound (1.05 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude Z-Leu-Ala-OMe by recrystallization or silica gel column chromatography.

  • Z-Group Deprotection (Example):

    • Dissolve the purified dipeptide in methanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) until the reaction is complete (monitored by TLC).

    • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the deprotected dipeptide.

Protocol 2: Solid-Phase Dipeptide Synthesis using Fmoc-Leu-OSu

This protocol outlines the manual synthesis of a dipeptide on a Rink Amide resin to yield a C-terminal amide.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Leu-OSu

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Place the Fmoc-Rink Amide resin in a reaction vessel and swell in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain. Repeat the piperidine treatment for an additional 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Leu-OSu (1.5-3 equivalents relative to the resin loading capacity) in DMF.

    • Add the Fmoc-Leu-OSu solution to the deprotected resin.

    • Add DIPEA (1-2 equivalents) to the reaction mixture.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling Reaction (Optional): Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A blue or purple color indicates an incomplete reaction, and the coupling step should be repeated.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times).

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added leucine.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Mandatory Visualizations

G cluster_0 Solution-Phase Synthesis with this compound cluster_1 Solid-Phase Synthesis with Fmoc-Leu-OSu Z_Leu_OSu This compound Coupling Coupling in Solution (DCM, DIPEA) Z_Leu_OSu->Coupling H_Ala_OMe H-Ala-OMe H_Ala_OMe->Coupling Workup Aqueous Work-up & Purification Coupling->Workup Z_Dipeptide Z-Leu-Ala-OMe Workup->Z_Dipeptide Z_Deprotection Z-Deprotection (H₂/Pd/C) Z_Dipeptide->Z_Deprotection Final_Dipeptide_Z H-Leu-Ala-OMe Z_Deprotection->Final_Dipeptide_Z Resin Fmoc-NH-Resin Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection1 Free_Amine_Resin H₂N-Resin Fmoc_Deprotection1->Free_Amine_Resin Coupling_SPPS Coupling on Resin (DMF, DIPEA) Free_Amine_Resin->Coupling_SPPS Fmoc_Leu_OSu Fmoc-Leu-OSu Fmoc_Leu_OSu->Coupling_SPPS Fmoc_Dipeptide_Resin Fmoc-Leu-NH-Resin Coupling_SPPS->Fmoc_Dipeptide_Resin Fmoc_Deprotection2 Fmoc Deprotection Fmoc_Dipeptide_Resin->Fmoc_Deprotection2 Cleavage Cleavage from Resin (TFA Cocktail) Fmoc_Deprotection2->Cleavage Final_Dipeptide_Fmoc H-Leu-NH₂ Cleavage->Final_Dipeptide_Fmoc

Caption: Comparative workflows for this compound and Fmoc-Leu-OSu.

G Start Start Synthesis Synthesis_Type Synthesis Scale & Peptide Length? Start->Synthesis_Type Solution_Phase Solution-Phase (this compound) Synthesis_Type->Solution_Phase Large Scale / Short Solid_Phase Solid-Phase (SPPS) (Fmoc-Leu-OSu) Synthesis_Type->Solid_Phase Research Scale / Long Large_Scale Large Scale, Short Peptide Solution_Phase->Large_Scale Long_Complex Long/Complex Peptide, Automation Solid_Phase->Long_Complex

References

Z vs. Boc: A Comparative Guide for Leucine Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate amino-protecting group is a critical decision that profoundly impacts yield, purity, and the overall synthetic strategy. Leucine, a frequently incorporated amino acid, presents its own set of considerations. This guide provides an objective comparison of two cornerstone protecting groups for leucine: the benzyloxycarbonyl (Z or Cbz) group and the tert-butoxycarbonyl (Boc) group, with a focus on experimental data to inform the selection process.

At a Glance: Z vs. Boc for Leucine

The primary distinction between the Z and Boc protecting groups lies in their deprotection chemistry, which forms the basis of their orthogonality and dictates their strategic application in peptide synthesis. The Z group is typically removed by hydrogenolysis, while the Boc group is acid-labile.[1][2] This fundamental difference has significant implications for their respective advantages and disadvantages, particularly in the context of leucine protection.

Table 1: Performance Comparison of Z-Leucine and Boc-Leucine

ParameterZ (Cbz)-LeucineBoc-LeucineReferences
Protection Yield Typically ~90%62-90%[3]
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C)Strong Acid (e.g., TFA, HCl in dioxane)[1][3]
Orthogonality to Boc YesN/A[1][2][4]
Racemization Tendency Generally low, especially in solution-phase synthesisCan be a concern, requires careful control of coupling conditions[5]
Crystallinity Often imparts crystallinity, aiding in purificationDerivatives can be oily and difficult to crystallize[1]
Primary Application Solution-phase synthesis, synthesis of complex peptides requiring orthogonal protectionSolid-phase peptide synthesis (SPPS), acid-labile deprotection strategies[3]
Key Side Reactions Catalyst poisoning by sulfur-containing residues (not relevant for leucine), incomplete deprotectionFormation of t-butyl cation leading to alkylation of sensitive residues (e.g., Trp, Met), requires scavengers[6][7][8]

Key Advantages of the Z Protecting Group for Leucine

Superior Orthogonality in Complex Syntheses

The most significant advantage of the Z group over Boc is its orthogonality.[1][2][4] Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other.[4] The Z group's stability to acidic conditions allows for the selective deprotection of Boc groups without affecting the Z-protected leucine. This is crucial in the synthesis of complex peptides with multiple functional groups, such as branched or cyclic peptides, where sequential and site-specific deprotection is required.[4]

Orthogonal_Protection cluster_molecule Multi-functionalized Leucine Derivative cluster_deprotection Selective Deprotection Pathways cluster_products Resulting Intermediates Molecule Lys(Boc)-Leu(Z)-OH Boc_Deprotection Treat with TFA Molecule->Boc_Deprotection Acid-labile Z_Deprotection Treat with H₂/Pd-C Molecule->Z_Deprotection Hydrogenolysis-labile Product_Boc_Off H-Lys-Leu(Z)-OH Boc_Deprotection->Product_Boc_Off Product_Z_Off Lys(Boc)-Leu-OH Z_Deprotection->Product_Z_Off

Diagram 1: Orthogonal Deprotection of Z and Boc Groups.
Enhanced Crystallinity and Simplified Purification

Z-protected amino acids, including Z-leucine, have a greater tendency to be crystalline solids compared to their Boc-protected counterparts, which are often oils or amorphous solids.[1] This property can be a significant practical advantage, as it facilitates purification by recrystallization. Recrystallization is a cost-effective and scalable purification method, which can be more advantageous than chromatographic techniques, especially in large-scale synthesis for drug development.

Reduced Racemization Potential in Solution-Phase Synthesis

The urethane nature of the Z protecting group helps to suppress the formation of oxazolone, an intermediate that is prone to racemization during the activation of the carboxylic acid for peptide coupling.[5] While racemization can be a concern with both protecting groups, the Z group has a long-standing reputation for providing excellent stereochemical integrity, particularly in solution-phase peptide synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the protection of leucine with Z and Boc groups, their subsequent deprotection, and a general procedure for peptide coupling.

Protocol 1: N-Protection of Leucine with the Z Group

Materials:

  • L-Leucine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve L-leucine in a 2:1 (v/v) mixture of dioxane and saturated aqueous sodium bicarbonate.[3]

  • Slowly add benzyl chloroformate to the solution while stirring at room temperature.[3]

  • Continue stirring the reaction mixture for 16 hours at room temperature.[3]

  • Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.[3]

  • Extract the mixture with diethyl ether to remove any unreacted benzyl chloroformate.[3]

  • Acidify the aqueous layer to a pH of 1 with 1 M HCl.[3]

  • Extract the product, Z-L-leucine, with an organic solvent such as ethyl acetate.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.[3]

Protocol 2: N-Protection of Leucine with the Boc Group

Materials:

  • L-Leucine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of L-leucine in a mixture of water and 1,4-dioxane, add sodium bicarbonate.[9]

  • Add di-tert-butyl dicarbonate to the mixture.[9]

  • Stir the reaction mixture at room temperature for 24 hours.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer with a cold solution of 1 M HCl to a pH of 2-3.

  • Extract the product, Boc-L-leucine, with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Protocol 3: Deprotection of Z-Leucine

Materials:

  • Z-protected leucine (or peptide)

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the Z-protected leucine in methanol or ethanol in a suitable reaction vessel.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete, as monitored by TLC.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent to yield the deprotected leucine.

Protocol 4: Deprotection of Boc-Leucine

Materials:

  • Boc-protected leucine (or peptide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected leucine in DCM.[3]

  • Add scavengers such as TIS and water to the solution to trap the liberated tert-butyl cations.[3]

  • Add TFA to the mixture to a final concentration of 25-50%.[3]

  • Stir the reaction at room temperature for 30-60 minutes.[3]

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the complete removal of residual TFA.[3]

  • Precipitate the deprotected leucine salt by adding cold diethyl ether.[3]

Protocol 5: General Peptide Coupling (Solution-Phase)

Materials:

  • N-protected amino acid (e.g., Z-leucine or Boc-leucine)

  • C-protected amino acid (e.g., another amino acid methyl ester)

  • Coupling reagent (e.g., DCC, EDC, HATU)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Base (if required by the coupling reagent, e.g., DIEA)

Procedure:

  • Dissolve the N-protected amino acid in the anhydrous solvent.

  • If using a uronium/aminium-based coupling reagent like HATU, pre-activate the N-protected amino acid by adding the coupling reagent and a base such as DIEA, and stir for a few minutes.[10]

  • Add the C-protected amino acid to the reaction mixture.

  • If using a carbodiimide like DCC, dissolve both the N- and C-protected amino acids in the solvent and then add the DCC.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, work up the reaction mixture according to the specific coupling reagent used. For DCC, this typically involves filtering off the dicyclohexylurea byproduct.

  • Purify the resulting dipeptide using column chromatography or crystallization.

Peptide_Synthesis_Workflow Start Start with Leucine Protect Protect α-amino group (Z or Boc) Start->Protect Protected_Leu Z-Leu-OH or Boc-Leu-OH Protect->Protected_Leu Activate Activate Carboxyl Group (e.g., with DCC or HATU) Protected_Leu->Activate Couple Couple with another protected amino acid Activate->Couple Dipeptide Protected Dipeptide Couple->Dipeptide Deprotect Selectively Deprotect N-terminus Dipeptide->Deprotect Elongate Repeat Coupling and Deprotection Cycles Deprotect->Elongate Final_Deprotect Final Deprotection of all groups Elongate->Final_Deprotect Purify Purify Final Peptide Final_Deprotect->Purify End Final Peptide Purify->End

Diagram 2: General Workflow for Peptide Synthesis.

Conclusion

The choice between the Z and Boc protecting groups for leucine is highly dependent on the overall synthetic strategy. For routine solid-phase peptide synthesis where acid-lability is the basis of the deprotection strategy, Boc remains a robust and well-established choice.[3] However, for solution-phase synthesis and the construction of complex peptides that require orthogonal protection schemes, the Z group offers distinct advantages. Its ability to be removed under neutral hydrogenolysis conditions, coupled with its propensity to enhance crystallinity and suppress racemization, makes it an invaluable tool for researchers and drug development professionals tackling challenging synthetic targets. A thorough understanding of the properties and protocols associated with each protecting group is paramount for the successful and efficient synthesis of leucine-containing peptides.

References

A Researcher's Guide to Confirming Z-Leu-OSu Coupling Product Purity via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and peptide synthesis, ensuring the purity of a coupled product is paramount. When utilizing Z-Leu-OSu (N-Benzyloxycarbonyl-L-leucine N-hydroxysuccinimide ester) to conjugate with a primary amine on a target molecule, High-Performance Liquid Chromatography (HPLC) stands as the gold standard for monitoring reaction progress and confirming the purity of the final product. This guide provides a comparative framework for using reversed-phase HPLC to distinguish the desired coupled product from starting materials and common byproducts, supported by detailed experimental protocols.

Elution Profile: A Comparison of Key Analytes

In a typical reversed-phase HPLC (RP-HPLC) analysis of a this compound coupling reaction, the separation of components is primarily dictated by their hydrophobicity. The elution order can be predicted based on the chemical nature of the starting material, the final product, and potential impurities.

Expected Elution Order in Reversed-Phase HPLC:

  • N-hydroxysuccinimide (NHS): As a small and polar molecule, NHS, a byproduct of the coupling reaction, will have the least interaction with the nonpolar stationary phase (e.g., C18) and will therefore elute first, typically close to the void volume.

  • Z-Leu-OH (Hydrolyzed this compound): The hydrolysis of the active ester this compound results in the formation of the corresponding carboxylic acid, Z-Leu-OH. This byproduct is more polar than the starting ester and the coupled product, leading to an earlier elution time.

  • This compound (Starting Material): The active ester is more hydrophobic than its hydrolyzed form and will be retained longer on the column.

  • Coupled Product: The final conjugate, formed by the reaction of this compound with a primary amine on the target molecule (e.g., a peptide), will be the most hydrophobic species in the mixture. Consequently, it will exhibit the longest retention time.

The following table summarizes the expected retention behavior and key characteristics of these compounds in a standard RP-HPLC setup.

CompoundRole in ReactionExpected Retention Time (Relative)Key Characteristics for HPLC Analysis
Coupled Product Desired ProductLongestThe primary peak of interest, its area percentage represents the reaction yield and purity.
This compound Starting MaterialIntermediateA decreasing peak area over the course of the reaction indicates successful consumption.
Z-Leu-OH Hydrolysis ByproductShorterAn increasing peak area may suggest suboptimal reaction conditions (e.g., presence of moisture).
NHS Reaction ByproductShortestOften elutes near the solvent front; its presence confirms the reaction has occurred.

Visualizing the Process: Experimental Workflow and Reaction Pathway

To effectively monitor the coupling reaction and confirm product purity, a systematic workflow is essential. The following diagrams, generated using Graphviz, illustrate the key processes.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Reaction Mixture quench Quench Reaction (e.g., with Tris buffer) start->quench dilute Dilute with Mobile Phase A quench->dilute filter_sample Filter through 0.22 µm syringe filter dilute->filter_sample inject Inject onto RP-HPLC column filter_sample->inject separate Gradient Elution inject->separate detect UV Detection (e.g., 220 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Figure 1. General workflow for HPLC analysis of a this compound coupling reaction.

The underlying chemical transformation involves the reaction of the amine-reactive this compound with a primary amine on a target molecule, leading to the formation of a stable amide bond. A common competing reaction is the hydrolysis of the NHS ester.

reaction_pathway cluster_coupling Desired Coupling Reaction Z_Leu_OSu This compound Coupled_Product Coupled Product (Z-Leu-NH-Target) Z_Leu_OSu->Coupled_Product + Target-NH2 Z_Leu_OH Z-Leu-OH (Hydrolysis Byproduct) Z_Leu_OSu->Z_Leu_OH + H2O (Hydrolysis) Target_Amine Target Molecule-NH2 NHS_byproduct NHS

Figure 2. Desired coupling reaction and competing hydrolysis of this compound.

Detailed Experimental Protocol for HPLC Analysis

This protocol provides a general method for the analysis of a this compound coupling reaction using a standard reversed-phase HPLC system. Optimization may be required depending on the specific properties of the target molecule.

1. Materials and Reagents:

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Sample of the this compound coupling reaction mixture

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

2. HPLC System and Column:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

4. Sample Preparation:

  • At desired time points, withdraw an aliquot of the reaction mixture.

  • (Optional) Quench the reaction by adding an excess of an amine-containing buffer (e.g., Tris-HCl) to consume any unreacted this compound.

  • Dilute the sample with Mobile Phase A to a suitable concentration for HPLC analysis.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (for the peptide backbone) and 254 nm (for the Z-group)

  • Injection Volume: 10-20 µL

  • Gradient Program:

Time (min)% Mobile Phase B
05
2595
3095
315
355

6. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of the coupled product using the following formula: Purity (%) = (Area of Coupled Product Peak / Total Area of All Peaks) x 100

Alternative Purity Assessment Methods

While RP-HPLC is the most common and effective method, other techniques can be used for purity assessment, though they may not provide the same level of resolution for all reaction components.

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method for monitoring the progress of the reaction. The separation is based on polarity, and different spots for the starting material, product, and byproducts can be visualized under UV light or with appropriate staining. However, TLC is generally not quantitative.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass identification of a mass spectrometer. LC-MS can confirm the identity of the desired product and byproducts by their mass-to-charge ratio, providing an extra layer of confidence in the analysis.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller molecules, NMR can be used to confirm the structure of the purified product and identify impurities. However, for larger peptides and proteins, the complexity of the spectra can make this challenging.

References

Navigating the Maze of Isomers: A Comparative Guide to Mass Spectrometry Techniques for Z-Leucine Peptide Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate analysis of peptides, the differentiation of isomeric amino acids like leucine and isoleucine presents a significant analytical hurdle. This challenge is further compounded when dealing with modified peptides, such as those containing the N-terminal benzyloxycarbonyl (Z) protecting group. This guide provides a comprehensive comparison of three prominent mass spectrometry fragmentation techniques—Collision-Induced Dissociation (CID), Electron Transfer Dissociation (ETD), and Electron Activated Dissociation (EAD)—for the characterization of Z-leucine peptides, supported by experimental principles and detailed protocols.

The accurate identification of leucine residues within a peptide sequence is critical for understanding its structure-activity relationship, particularly in drug development where subtle changes can drastically alter efficacy and safety. Traditional fragmentation methods often fall short in distinguishing between leucine and its isobaric twin, isoleucine. This guide will illuminate the strengths and weaknesses of CID, ETD, and EAD in this context, with a special focus on peptides featuring the Z-group, a common protecting group in peptide synthesis.

At a Glance: Comparing Fragmentation Techniques

The choice of fragmentation technique significantly impacts the quality and interpretability of the resulting mass spectra. While Collision-Induced Dissociation (CID) has been a workhorse in proteomics, its utility in definitively identifying leucine residues is limited. In contrast, electron-based methods like Electron Transfer Dissociation (ETD) and Electron Activated Dissociation (EAD) offer superior performance for this specific application.

FeatureCollision-Induced Dissociation (CID)Electron Transfer Dissociation (ETD)Electron Activated Dissociation (EAD)
Primary Fragmentation Mechanism Vibrational excitation through collision with an inert gas, leading to cleavage of the weakest bonds (typically peptide backbone amide bonds).Electron transfer from a radical anion to a multiply protonated peptide, inducing non-ergodic fragmentation of the peptide backbone.Activation of ions by electrons with tunable kinetic energy, leading to extensive fragmentation.
Primary Fragment Ions b- and y-ions.c- and z•-ions.a-, b-, c-, x-, y-, and z-ions.
Leucine/Isoleucine Differentiation Generally poor to non-existent. Does not typically produce side-chain specific fragments.Excellent. Generates diagnostic w-ions from the fragmentation of z•-ions.Excellent. Produces diagnostic w-ions with high efficiency.[1]
Preservation of Z-Group Can lead to neutral loss of the protecting group, complicating spectral interpretation.Generally good preservation of the Z-group and other labile modifications.[2]Excellent preservation of labile modifications due to tunable electron energy.[3]
Peptide Charge State Requirement Most effective for doubly charged peptides.[4]More effective for peptides with a charge state of +3 or higher.[5]Effective across a range of charge states.
Sequence Coverage Can be incomplete, especially for longer peptides.[4]Often provides more extensive sequence coverage than CID, particularly for longer peptides.[4][5]Delivers extensive backbone fragmentation, often leading to high sequence coverage.[1][6]

The Key to Differentiation: Unlocking the w-ion

The primary advantage of ETD and EAD for leucine/isoleucine differentiation lies in their ability to generate diagnostic w-ions . This process occurs through a multi-stage fragmentation pathway. First, the electron-based dissociation cleaves the peptide backbone to produce radical z•-ions . Subsequent activation of these z•-ions leads to the fragmentation of the amino acid side chain, resulting in the formation of w-ions.

The mass difference between the z•-ion and the resulting w-ion is characteristic of the amino acid residue:

  • Leucine: A neutral loss of 43 Da (C3H7•).[1]

  • Isoleucine: A neutral loss of 29 Da (C2H5•).[1]

This distinct mass difference provides an unambiguous signature for identifying leucine and isoleucine residues within a peptide sequence.

Experimental Workflows and Protocols

To effectively characterize Z-leucine peptides, a systematic experimental approach is essential. The following sections outline generalized protocols for each fragmentation technique.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Peptide Z-Leucine Peptide Synthesis/Purification Sample Sample Preparation for MS Peptide->Sample LC LC Separation Sample->LC MS1 MS1 Survey Scan LC->MS1 Isolation Precursor Ion Isolation MS1->Isolation Fragmentation Fragmentation (CID/ETD/EAD) Isolation->Fragmentation MS2 MS2 Fragment Ion Analysis Fragmentation->MS2 Data Data Acquisition MS2->Data Processing Spectral Processing Data->Processing Identification Peptide Identification & Leucine Confirmation Processing->Identification

Caption: A generalized workflow for the mass spectrometric characterization of Z-leucine peptides.

Fragmentation Pathways for Leucine/Isoleucine Differentiation

cluster_etd_ead ETD/EAD Fragmentation cluster_cid CID Fragmentation Peptide Multiply Protonated Peptide z_ion z•-ion Formation Peptide->z_ion + e- w_ion_leu w-ion (Leucine) Neutral Loss of 43 Da z_ion->w_ion_leu Activation w_ion_ile w-ion (Isoleucine) Neutral Loss of 29 Da z_ion->w_ion_ile Activation Peptide_CID Protonated Peptide by_ions b- and y-ions (No specific side-chain fragmentation) Peptide_CID->by_ions Collision

Caption: Fragmentation pathways for leucine and isoleucine differentiation by different MS techniques.

Detailed Methodologies

Collision-Induced Dissociation (CID) Protocol

CID is a widely available technique but is not recommended for the primary purpose of differentiating leucine and isoleucine.

  • Sample Preparation: Dissolve the Z-leucine peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% formic acid in water) to a final concentration of 1-10 pmol/µL.

  • Instrumentation: A quadrupole ion trap, linear ion trap, or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • ESI Conditions:

    • Spray Voltage: 3.5-4.5 kV

    • Capillary Temperature: 200-275 °C

  • MS1 Acquisition: Acquire a full scan mass spectrum to identify the precursor ion of the Z-leucine peptide.

  • MS2 Acquisition (CID):

    • Isolate the precursor ion of interest using an isolation window of 1-2 m/z.

    • Activate the precursor ion using a normalized collision energy of 25-35%. The optimal collision energy should be determined empirically for each peptide.

    • Acquire the product ion spectrum.

  • Data Analysis: Analyze the spectrum for the presence of b- and y-ion series to confirm the peptide backbone sequence. Note the potential for neutral loss of the Z-group (135 Da).

Electron Transfer Dissociation (ETD) Protocol

ETD is a powerful technique for differentiating leucine and isoleucine, especially for peptides with a charge state of +3 or higher.

  • Sample Preparation: Same as for CID.

  • Instrumentation: A mass spectrometer equipped with ETD capabilities, such as an Orbitrap or a linear ion trap mass spectrometer.

  • ESI Conditions: Same as for CID.

  • MS1 Acquisition: Acquire a full scan mass spectrum to identify the precursor ion. Peptides with a charge state of +3 or higher are preferred for efficient ETD.

  • MS2 Acquisition (ETD):

    • Isolate the precursor ion of interest.

    • React the isolated precursor ions with a suitable reagent anion (e.g., fluoranthene) for a defined reaction time (typically 10-100 ms).

    • Acquire the product ion spectrum, which will contain c- and z•-ions.

  • MS3 Acquisition (for w-ion generation):

    • Isolate a specific z•-ion from the MS2 spectrum.

    • Activate the isolated z•-ion using CID or Higher-Energy Collisional Dissociation (HCD) with a normalized collision energy of 20-30%.

    • Acquire the MS3 product ion spectrum.

  • Data Analysis: Analyze the MS3 spectrum for the presence of a w-ion corresponding to a neutral loss of 43 Da from the isolated z•-ion to confirm the presence of leucine.

Electron Activated Dissociation (EAD) Protocol

EAD is a versatile technique that provides extensive fragmentation and is effective for a wide range of peptides.

  • Sample Preparation: Same as for CID.

  • Instrumentation: A mass spectrometer with EAD capabilities, such as a ZenoTOF 7600 system.

  • ESI Conditions: Same as for CID.

  • MS1 Acquisition: Acquire a full scan mass spectrum to identify the precursor ion.

  • MS2 Acquisition (EAD):

    • Isolate the precursor ion of interest.

    • Activate the precursor ions using an electron beam with a tunable kinetic energy (typically 5-15 eV).

    • Acquire the product ion spectrum.

  • Data Analysis: Analyze the MS2 spectrum for the presence of c- and z•-ions, as well as the diagnostic w-ion resulting from a 43 Da neutral loss from a z•-ion, which directly confirms the presence of leucine.[1]

Conclusion

For the unambiguous characterization of Z-leucine peptides, electron-based fragmentation methods, namely ETD and EAD, are demonstrably superior to CID. Their ability to generate diagnostic w-ions through the fragmentation of z•-ions provides a definitive means of distinguishing leucine from its isomer, isoleucine. Furthermore, these techniques generally offer better preservation of the N-terminal Z-group, leading to cleaner and more easily interpretable spectra. While CID remains a valuable tool for general peptide sequencing, researchers and drug development professionals focused on the precise characterization of leucine-containing peptides should prioritize the use of ETD or EAD to ensure accurate and reliable results. The choice between ETD and EAD may depend on instrument availability and the specific characteristics of the peptide under investigation, with EAD offering the advantage of tunable electron energy for optimizing fragmentation.

References

A Head-to-Head Comparison of Z-Leu-OSu and Other Active Esters for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and bioconjugation, the efficient and reliable formation of amide bonds is paramount. The choice of coupling reagent is a critical determinant of success, influencing reaction kinetics, yield, and purity of the final product. This guide provides a side-by-side comparison of Z-Leu-OSu (N-Benzyloxycarbonyl-L-leucine N-hydroxysuccinimide ester) with other commonly employed active esters and coupling agents, supported by available experimental data and detailed protocols to facilitate informed decision-making in the laboratory.

Active esters are widely utilized for the acylation of amines to form stable amide bonds. They represent a class of "pre-activated" carboxylic acids, where the hydroxyl group of the carboxylic acid is replaced by a more reactive leaving group. This strategy avoids the in-situ activation steps that can sometimes lead to side reactions and racemization. This comparison will focus on the performance of this compound relative to other N-hydroxysuccinimide (NHS) esters and alternative activating agents.

Performance Comparison of Active Esters and Coupling Reagents

The efficacy of an active ester or coupling reagent is assessed based on several key parameters, including coupling efficiency (yield), reaction rate, and stability towards hydrolysis. While direct, head-to-head quantitative data for this compound against all other reagents under identical conditions is limited in publicly available literature, we can compile and compare performance based on studies of similar active esters and coupling reagents in challenging peptide syntheses.

Reagent/MethodActive SpeciesTypical Coupling TimeCrude Purity/YieldKey AdvantagesKey Disadvantages
This compound OSu-ester4 - 12 hours (Solution Phase)[1]85 - 95% (Crude Yield, Solution Phase)[1]Stable, isolatable reagent; good for solution-phase and fragment condensation.Generally slower reaction rates compared to modern onium salts.
NHS Esters (General) OSu-ester1 - 4 hoursVariable, can be highWell-established chemistry; good for bioconjugation in aqueous media.Susceptible to hydrolysis, especially at higher pH.
HATU OAt-ester30 - 60 minutes[2]High, especially for difficult sequences (e.g., ~80% for ACP (65-74))[2]Very high reactivity; low racemization; effective for hindered amino acids.[3]HOAt is potentially explosive; higher cost.[4]
HBTU OBt-ester30 - 60 minutes[2]Good for routine synthesis, lower for difficult sequences.Efficient for standard couplings; cost-effective.Less effective than HATU for difficult sequences; can cause guanidinylation.[5]
PyBOP OBt-ester1 - 2 hours[2]Good, but generally lower than HATU for difficult sequences (e.g., ~70% for ACP (65-74))[2]Safer alternative to BOP; good for solution and solid-phase synthesis.Slower than aminium/uronium salts.
COMU Oxyma-ester30 - 60 minutesHigh, comparable or exceeding HATU in some cases.[3]High reactivity; non-explosive; good solubility.[3]Can cause guanidinylation of the free amine.[6]
EDC O-acylisourea1 - 12 hoursVariable, can be high (e.g., up to 95% in solution-phase peptide-oligonucleotide conjugation)[6]Water-soluble byproducts; versatile for various applications.Can lead to N-acylurea formation; requires an additive (e.g., HOBt, Oxyma) to suppress racemization.

Experimental Protocols

To ensure a fair comparison and reproducibility, standardized experimental protocols are essential. Below are detailed methodologies for a typical peptide coupling reaction using this compound in solution-phase and a general protocol for solid-phase peptide synthesis (SPPS) that can be adapted for various coupling reagents.

Protocol 1: Solution-Phase Dipeptide Synthesis using this compound

This protocol describes the coupling of this compound to an amino acid ester, a common step in solution-phase peptide synthesis.[1]

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

  • Thin Layer Chromatography (TLC) plates and appropriate visualization method (e.g., UV light, ninhydrin stain)

Procedure:

  • Neutralization of the Amino Acid Ester: Dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in DCM. Add DIPEA or TEA (1.1 equivalents) and stir the mixture at room temperature for 15-20 minutes to form the free base.

  • Coupling Reaction: In a separate flask, dissolve this compound (1.05 equivalents) in DCM. Add this solution to the freshly prepared free amino acid ester solution.

  • Monitoring the Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-12 hours. A successful reaction will show the disappearance of the starting materials and the appearance of a new product spot.

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure protected dipeptide.

  • Characterization: Confirm the identity and purity of the product by analytical techniques such as NMR and Mass Spectrometry.

Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle in Fmoc-based SPPS, which can be adapted for comparing different coupling reagents.[4][7]

Materials:

  • Fmoc-protected amino acid

  • Coupling reagent (e.g., HATU, HBTU, PyBOP, COMU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc-Rink Amide resin or other suitable solid support

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Kaiser test kit for monitoring coupling completion

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine.

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue color) indicates successful deprotection.[8]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and the coupling reagent (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 30-120 minutes, depending on the coupling reagent.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling. A negative result (colorless or yellow) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

  • Chain Elongation: Repeat steps 2-7 for the subsequent amino acids in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group. Wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Peptide Synthesis Workflow

G cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Final_Steps Final Steps Resin Resin with Protected Amino Acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Free_Amine Resin with Free N-terminal Amine Washing1->Free_Amine Coupling Amino Acid Activation & Coupling Free_Amine->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Protected_Peptide Resin with Elongated Protected Peptide Washing2->Protected_Peptide Kaiser_Test Kaiser Test (Optional) Protected_Peptide->Kaiser_Test Final_Deprotection Final Fmoc Deprotection Protected_Peptide->Final_Deprotection Kaiser_Test->Deprotection Repeat Cycle for Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: General workflow of Fmoc solid-phase peptide synthesis (SPPS).

Logic for Selecting a Coupling Reagent

G Start Start: Need to Form an Amide Bond Synthesis_Type Type of Synthesis? Start->Synthesis_Type Solution_Phase Solution-Phase or Fragment Condensation Synthesis_Type->Solution_Phase Solution SPPS Solid-Phase Peptide Synthesis (SPPS) Synthesis_Type->SPPS Solid Sequence_Difficulty Difficult Sequence? (Steric Hindrance, Aggregation) Routine_SPPS Routine Sequence Sequence_Difficulty->Routine_SPPS No Difficult_SPPS Difficult Sequence Sequence_Difficulty->Difficult_SPPS Yes Cost_Safety Cost and Safety Considerations? Standard_Reagents HBTU, PyBOP, EDC/HOBt Cost_Safety->Standard_Reagents Standard High_Potency_Reagents HATU, COMU Cost_Safety->High_Potency_Reagents High Performance Needed Z_Leu_OSu This compound or other Active Esters Solution_Phase->Z_Leu_OSu SPPS->Sequence_Difficulty Routine_SPPS->Cost_Safety Difficult_SPPS->High_Potency_Reagents

References

The Classical Approach vs. Modern Efficiency: A Cost-Benefit Analysis of Z-Leu-OSu in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents in peptide synthesis is a critical decision that directly impacts project timelines, costs, and the purity of the final product. This guide provides a comprehensive cost-benefit analysis of using the classical activated ester, Z-Leu-OSu (N-Benzyloxycarbonyl-L-leucine N-hydroxysuccinimide ester), in comparison to modern coupling reagents, offering a clear perspective on when each approach is most advantageous.

The synthesis of peptides, the building blocks of proteins and crucial components in numerous biological processes, relies on the efficient formation of amide bonds between amino acids. The method of activating the carboxylic acid group of an amino acid for coupling is a key determinant of the success of the synthesis. Here, we compare the use of a pre-activated N-hydroxysuccinimide (OSu) ester, this compound, with the in-situ activation of Fmoc-Leu-OH using common modern coupling reagents like HATU, HBTU, and PyBOP.

Performance and Cost: A Head-to-Head Comparison

To provide a clear and objective comparison, we will consider the synthesis of a model dipeptide, Leu-Ala. The following tables summarize the key performance indicators and cost considerations for using this compound versus a modern solid-phase peptide synthesis (SPPS) approach with Fmoc-Leu-OH and HATU as the coupling agent.

Table 1: Performance Comparison in Dipeptide (Leu-Ala) Synthesis

ParameterThis compound (Solution-Phase)Fmoc-Leu-OH + HATU (Solid-Phase)
Coupling Time 2 - 12 hours30 - 60 minutes[1]
Typical Yield 80 - 90%> 95%[2][3]
Crude Purity Good to High (after workup)High[4]
Risk of Racemization Low for urethane-protected amino acids[5][6]Very Low with HATU[7]
Synthesis Strategy Primarily Solution-Phase Peptide Synthesis (LPPS)Primarily Solid-Phase Peptide Synthesis (SPPS)
Scalability Well-suited for large-scale synthesisHighly amenable to automation and high-throughput synthesis

Table 2: Cost Analysis per Coupling Reaction (Illustrative)

ReagentTypical Price (USD/gram)Molar Mass ( g/mol )Cost per mmol (USD)
This compound*Estimated ~$15-30362.38~$0.04 - $0.08
Fmoc-Leu-OH$0.40 - $2.32[8][9][][11]353.42[]~$0.14 - $0.82
Boc-Leu-OH~$0.66 - $2.14[12][13][14]231.29~$0.15 - $0.50
HATU$0.54 - $70.80[15][16][17][18]380.23~$0.21 - $26.92
HBTU$0.07 - $24.03[19][20][21][22]379.25~$0.03 - $9.11
PyBOP$0.74 - $2.96[23][24][25][26]520.39~$0.38 - $1.54

The Classical Approach: Solution-Phase Synthesis with this compound

The use of this compound is characteristic of classical solution-phase peptide synthesis (LPPS). In this method, the peptide is synthesized in a homogenous solution, with purification of the intermediate product after each coupling step.

Experimental Workflow: Solution-Phase Synthesis of Leu-Ala using this compound

G cluster_prep Preparation cluster_coupling Coupling Reaction cluster_workup Workup & Purification Ala_Ester H-Ala-OMe (Alanine Methyl Ester) Reaction Dissolve in DMF/DCM Stir for 2-12h at RT Ala_Ester->Reaction Z_Leu_OSu This compound Z_Leu_OSu->Reaction Z_Leu_Ala Z-Leu-Ala-OMe Reaction->Z_Leu_Ala Workup Aqueous Wash (Acid, Base, Brine) Z_Leu_Ala->Workup Purification Crystallization or Chromatography Workup->Purification Pure_Dipeptide Pure Z-Leu-Ala-OMe Purification->Pure_Dipeptide

Solution-phase synthesis of a dipeptide using this compound.
Detailed Experimental Protocol:

  • Preparation of Alanine Methyl Ester: To a solution of Alanine methyl ester hydrochloride in a suitable solvent like Dichloromethane (DCM), add an equivalent of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to obtain the free amine.

  • Coupling Reaction: Dissolve this compound in an appropriate solvent (e.g., Dichloromethane or Dimethylformamide). Add the prepared solution of Alanine methyl ester to the this compound solution. The reaction is typically stirred at room temperature for 2 to 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: After the reaction is complete, the mixture is subjected to a series of aqueous washes to remove unreacted starting materials and by-products. This typically involves washing with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over a drying agent (e.g., Na₂SO₄) and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or silica gel chromatography to yield the pure protected dipeptide.

The Modern Approach: Solid-Phase Synthesis with Fmoc-Leu-OH and HATU

Modern peptide synthesis is dominated by the Solid-Phase Peptide Synthesis (SPPS) methodology, which involves building the peptide chain on an insoluble resin support. This allows for the easy removal of excess reagents and by-products by simple filtration and washing.

Experimental Workflow: Solid-Phase Synthesis of Leu-Ala using Fmoc-Leu-OH and HATU

G cluster_resin_prep Resin Preparation cluster_coupling Coupling Cycle cluster_final Cleavage & Purification Resin Fmoc-Ala-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Activation Activate Fmoc-Leu-OH with HATU/DIPEA in DMF Deprotection->Activation Coupling Couple to Resin (30-60 min) Activation->Coupling Cleavage Cleave from Resin (TFA Cocktail) Coupling->Cleavage Purification Precipitate & Purify (HPLC) Cleavage->Purification Final_Peptide Pure Leu-Ala Purification->Final_Peptide

Solid-phase synthesis of a dipeptide using Fmoc-Leu-OH and HATU.
Detailed Experimental Protocol:[1][31]

  • Resin Preparation: Swell Fmoc-Ala-Wang resin in N,N-Dimethylformamide (DMF) in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the alanine residue. This is typically done in two steps of 5-10 minutes each. The resin is then washed thoroughly with DMF.

  • Amino Acid Activation and Coupling: In a separate vessel, dissolve Fmoc-Leu-OH (typically 3-5 equivalents relative to the resin loading), HATU (e.g., 2.9 equivalents), and a base like DIPEA (e.g., 6 equivalents) in DMF. This activated amino acid solution is then added to the deprotected resin. The coupling reaction is allowed to proceed for 30-60 minutes.

  • Washing: After the coupling is complete, the resin is washed extensively with DMF to remove all soluble reagents and by-products. The completion of the coupling can be monitored by a colorimetric test such as the Kaiser test.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin support, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Cost-Benefit Analysis and Recommendations

This compound: The Classical Workhorse

Benefits:

  • Cost-Effective for Bulk Synthesis: For the large-scale synthesis of short peptides, the raw material cost of Z-protected amino acids can be lower than their Fmoc counterparts. The pre-activated nature of the OSu ester also eliminates the need for expensive coupling reagents.

  • Simplified Reaction Monitoring: In solution-phase, the progress of the reaction can be readily monitored using techniques like TLC.

  • Well-Established and Robust: The chemistry of active esters is well-understood and has been reliably used for decades.

Drawbacks:

  • Longer Reaction Times: Coupling reactions with active esters are generally slower than those with modern coupling reagents.

  • Labor-Intensive Purification: Each intermediate in a solution-phase synthesis requires purification, which is often a time-consuming and labor-intensive process involving extraction, crystallization, or chromatography. This can significantly increase the overall time and cost of the synthesis, especially for longer peptides.

  • Not Amenable to Automation: Solution-phase synthesis is not easily automated, making it less suitable for high-throughput applications.

Modern Coupling Reagents: The High-Performance Alternative

Benefits:

  • Rapid and Efficient Coupling: Reagents like HATU and HBTU facilitate very fast and highly efficient coupling reactions, often complete within an hour.[1][2]

  • High Purity and Yield: SPPS, in conjunction with modern coupling reagents, generally produces crude peptides of high purity and in high yield, which simplifies the final purification process.[3][4]

  • Automation and High-Throughput: SPPS is highly amenable to automation, allowing for the unattended synthesis of multiple peptides simultaneously.

  • Reduced Racemization: Modern coupling reagents, especially those based on HOAt like HATU, are very effective at suppressing racemization, ensuring the stereochemical integrity of the final peptide.[7]

Drawbacks:

  • Higher Reagent Costs: The initial cost of modern coupling reagents and Fmoc-protected amino acids is generally higher than that of Z-protected amino acids.

  • Specialized Equipment: Automated SPPS requires specialized synthesizers, which can be a significant capital investment.

Signaling Pathways and Logical Relationships

The choice of synthesis strategy can be visualized as a decision-making process influenced by several factors.

G cluster_factors Key Project Factors cluster_decision Synthesis Strategy Decision cluster_outcomes Recommended Approach Scale Scale of Synthesis Decision Choose Strategy Scale->Decision Peptide_Length Peptide Length Peptide_Length->Decision Throughput Required Throughput Throughput->Decision Cost Budget Constraints Cost->Decision Z_Leu_OSu This compound (Solution-Phase) Decision->Z_Leu_OSu Large Scale Short Peptide Low Throughput Cost-Sensitive Modern_Reagents Modern Reagents (Solid-Phase) Decision->Modern_Reagents Small to Medium Scale Long/Complex Peptide High Throughput Performance-Driven

References

Z-Leu-OSu vs. Carbodiimide Coupling Reagents: A Comparative Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of coupling reagent is a critical decision that dictates the success of peptide synthesis. This guide provides an objective comparison between the use of pre-activated Z-Leu-OSu and in-situ activation with carbodiimide coupling reagents like DCC and EDC, supported by mechanistic insights and experimental data to inform the selection of the most appropriate method for your synthetic strategy.

The fundamental goal in peptide synthesis is the efficient and stereochemically pure formation of an amide bond between two amino acids. The two methodologies discussed here represent distinct strategies to achieve this. This compound is a pre-activated N-hydroxysuccinimide (OSu) ester of Z-protected leucine, offering a stable and ready-to-use reagent. In contrast, carbodiimides facilitate the in-situ activation of a carboxylic acid to form a reactive intermediate that then couples with an amine.

At a Glance: Key Differences

FeatureThis compound (Active Ester Method)Carbodiimide Coupling Reagents (e.g., DCC, EDC)
Activation Strategy Pre-activated amino acid derivativeIn-situ activation of the carboxylic acid
Reagent Type Stable, often crystalline solidLiquids or solids, used with the amino acid
Byproducts N-hydroxysuccinimide (water-soluble)Insoluble (DCU) or water-soluble (EDU) ureas
Racemization Risk Generally lower due to stable intermediateHigher, often requires additives to suppress
Side Reactions MinimalN-acylurea formation, nitrile formation
Reaction Control More controlled, often slower reactionFaster reaction, can be less controlled
Convenience Simple to use, fewer reagentsRequires co-dissolving of multiple reagents

Delving into the Mechanisms

The efficiency, potential for side reactions, and ultimately the purity of the final peptide are intrinsically linked to the underlying reaction mechanisms of the chosen coupling strategy.

The Active Ester Pathway: this compound

The use of this compound falls under the "active ester" method. In this approach, the carboxylic acid of the Z-Leu-OH precursor is pre-activated by conversion to an N-hydroxysuccinimide ester. This ester is a stable, often crystalline solid that can be purified and stored. The coupling reaction is a straightforward nucleophilic acyl substitution where the amino group of the incoming amino acid attacks the activated carbonyl carbon of the OSu ester, leading to the formation of the peptide bond and the release of N-hydroxysuccinimide (NHS), a water-soluble byproduct that is easily removed during workup.

G Z_Leu_OSu This compound Peptide Z-Leu-NH-R' Z_Leu_OSu->Peptide Nucleophilic Attack Amino_Acid H₂N-R' Amino_Acid->Peptide NHS N-Hydroxysuccinimide Peptide->NHS Release of byproduct

Figure 1. Reaction pathway for this compound coupling.

The Carbodiimide Pathway

Carbodiimide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid of Z-Leu-OH in-situ. The carbodiimide reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amino group of the incoming amino acid to form the peptide bond and a urea byproduct (dicyclohexylurea - DCU, or ethyl-dimethylaminopropylurea - EDU).

However, the highly reactive O-acylisourea intermediate is prone to side reactions:

  • Racemization: The intermediate can cyclize to form an oxazolone, which can lead to the loss of stereochemical integrity of the activated amino acid.[1][2]

  • N-acylurea formation: The O-acylisourea can rearrange to a stable and unreactive N-acylurea, which terminates the desired reaction and can be difficult to remove.[3][4][5][6]

To mitigate these side reactions, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are often used. These additives react with the O-acylisourea to form a more stable active ester intermediate, which is less prone to racemization and rearrangement.[6][7]

G cluster_0 Carbodiimide Activation cluster_1 Coupling and Side Reactions Z_Leu_OH Z-Leu-OH O_Acylisourea O-Acylisourea Intermediate Z_Leu_OH->O_Acylisourea Carbodiimide DCC or EDC Carbodiimide->O_Acylisourea Peptide Peptide O_Acylisourea->Peptide Urea Urea Byproduct O_Acylisourea->Urea N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Oxazolone Oxazolone -> Racemization O_Acylisourea->Oxazolone Cyclization Amino_Acid H₂N-R' Amino_Acid->Peptide

Figure 2. Carbodiimide coupling mechanism and potential side reactions.

Performance Comparison: When to Choose this compound

The choice between this compound and carbodiimide coupling reagents depends on the specific requirements of the synthesis, including the scale, the nature of the amino acids being coupled, and the desired purity of the final product.

ParameterThis compoundCarbodiimide ReagentsRecommendation
Yield Generally high and predictableCan be high, but may be reduced by side reactionsFor critical steps or when maximizing yield is paramount, this compound is a reliable choice.
Purity High, with easy byproduct removalCan be lower due to urea and N-acylurea byproductsThis compound is preferred for syntheses where high purity is critical and purification is challenging.
Racemization Very lowHigher, especially without additives. Additives like CuCl₂ can significantly reduce racemization.[8]For coupling of racemization-prone amino acids or in fragment condensation, this compound is the safer option.
Cost Generally higher per couplingLower reagent costFor routine couplings where potential side reactions can be managed, carbodiimides are more economical.
Handling Simple, single reagent additionRequires careful stoichiometry of multiple componentsFor ease of use and process simplicity, this compound is advantageous.

Decision-Making Workflow

G Start Start: Peptide Coupling Step Racemization_Risk Is the amino acid prone to racemization? Start->Racemization_Risk Purity_Critical Is final purity the primary concern? Racemization_Risk->Purity_Critical No Use_ZLeuOSu Choose this compound Racemization_Risk->Use_ZLeuOSu Yes Cost_Constraint Is cost a major constraint? Purity_Critical->Cost_Constraint No Purity_Critical->Use_ZLeuOSu Yes Use_Carbodiimide_Additive Choose Carbodiimide + Additive (e.g., HOBt, Oxyma) Cost_Constraint->Use_Carbodiimide_Additive No Use_Carbodiimide Choose Carbodiimide (e.g., EDC) Cost_Constraint->Use_Carbodiimide Yes

References

A Comparative Guide to the Stability of the Z-Group Under Various Deprotection Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision that profoundly influences the success of a synthetic strategy. The benzyloxycarbonyl (Z or Cbz) group, a stalwart in peptide synthesis and medicinal chemistry, is prized for its stability across a range of conditions.[1][2][3] This guide provides an objective comparison of the Z-group's performance under various deprotection conditions, supported by experimental data and detailed protocols, to aid in the rational design of synthetic routes.

Performance Comparison of Z-Group Deprotection Methods

The stability of the Z-group is highly dependent on the chosen deprotection method. While generally robust, its lability can be finely tuned by selecting the appropriate reagents and conditions. The following table summarizes common deprotection methods and their key characteristics.

Method Category Reagents/Conditions Key Advantages Potential Limitations Typical Reaction Time Substrate Compatibility
Catalytic Hydrogenolysis H₂, Pd/CMild, neutral pH, high yields, clean byproducts (toluene and CO₂).[4]Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups, some sulfur-containing residues).[1][4] Safety concerns with H₂ gas.[4]1-16 hoursNot suitable for molecules with other reducible moieties.
Transfer Hydrogenolysis Ammonium formate, Pd/CSafer alternative to H₂ gas, mild conditions.[4][5]Can be slower than direct hydrogenation.1-24 hoursBroader compatibility than H₂/Pd/C but still affects reducible groups.
Acidic Cleavage 33% HBr in Acetic AcidEffective when hydrogenolysis is not feasible.[2][5]Harsh conditions can affect other acid-labile groups.2-16 hours[4]Useful for substrates with groups sensitive to reduction but not strong acid.
Nucleophilic Cleavage 2-mercaptoethanol, K₃PO₄Orthogonal to hydrogenolysis and acid-labile conditions.[6]Requires elevated temperatures (75 °C), potential for side reactions with electrophilic substrates.24 hours[2]Suitable for substrates with sensitive reducible or acid-labile groups.[6]

Orthogonality with Other Common Protecting Groups

A significant advantage of the Z-group is its orthogonality with other widely used amine protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2][7] This orthogonality allows for the selective deprotection of one group in the presence of others, a cornerstone of modern multi-step synthesis.[8][9][10]

Protecting Group Z-Group (Cbz) Boc-Group Fmoc-Group
Typical Cleavage Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[1]Acidolysis (e.g., TFA, HCl in dioxane)[1]Base (e.g., Piperidine in DMF)[11][12]
Stability to Z-Group Cleavage -Stable[7]Stable[13]
Stability to Boc-Group Cleavage Stable[1][3]LabileStable[13][14]
Stability to Fmoc-Group Cleavage Stable[2]StableLabile

This orthogonal relationship is visualized in the diagram below, illustrating the selective removal of each protecting group without affecting the others.

Orthogonal_Protection cluster_conditions Deprotection Conditions Z_Protected Z-Protected Amine Boc_Protected Boc-Protected Amine Deprotected_Amine Free Amine Z_Protected->Deprotected_Amine H₂/Pd-C Fmoc_Protected Fmoc-Protected Amine Boc_Protected->Deprotected_Amine TFA Fmoc_Protected->Deprotected_Amine Piperidine Hydrogenolysis Hydrogenolysis (Stable to Acid/Base) Acid Acid (Stable to H₂/Base) Base Base (Stable to H₂/Acid)

Orthogonality of Z, Boc, and Fmoc protecting groups.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the deprotection of the Z-group.

Protocol 1: Z-Group Deprotection by Catalytic Hydrogenolysis

This protocol describes the most common and generally mildest method for Z-group removal.[5]

Reagents:

  • Z-protected compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (or other suitable solvent like ethanol or ethyl acetate)[4]

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Z-protected compound in methanol.[4]

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).[4]

  • Seal the reaction vessel and connect it to a hydrogen source (e.g., a balloon or a hydrogenation apparatus).[4]

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.[2][15]

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[15]

Protocol 2: Z-Group Deprotection by Acidic Cleavage with HBr in Acetic Acid

This method is useful for substrates that are sensitive to hydrogenation.[4]

Reagents:

  • Z-protected compound

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Diethyl ether

Procedure:

  • Dissolve the Z-protected compound in 33% HBr in acetic acid at room temperature.[5]

  • Stir the solution at room temperature. Reaction times can vary from 2 to 16 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a large volume of cold diethyl ether to precipitate the hydrobromide salt of the product.[5]

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Visualizing the Deprotection Workflow

The following diagram outlines a general experimental workflow for Z-group deprotection, providing a logical sequence of steps from starting material to purified product.

Deprotection_Workflow start Start: Z-Protected Compound dissolve Dissolve in Suitable Solvent start->dissolve add_reagents Add Deprotection Reagents (e.g., Pd/C, H₂ or HBr/AcOH) dissolve->add_reagents react Stir under Appropriate Conditions add_reagents->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Reaction Work-up (e.g., Filtration, Quenching) monitor->workup Reaction Complete extract Aqueous Work-up and Extraction workup->extract purify Purify Product (Crystallization, Chromatography) extract->purify end End: Deprotected Amine purify->end

General experimental workflow for Z-group deprotection.

A decision-making framework can aid in selecting the most appropriate deprotection strategy based on the substrate's characteristics.

Decision_Tree start Substrate with Z-group q1 Contains reducible groups? (alkenes, alkynes, etc.) start->q1 a1_yes Use Acidic Cleavage (e.g., HBr/AcOH) q1->a1_yes Yes q2 Contains acid-labile groups? (e.g., Boc, t-butyl esters) q1->q2 No a2_yes Use Catalytic Hydrogenolysis (H₂/Pd-C) q2->a2_yes Yes a2_no Consider either Hydrogenolysis or Acidic Cleavage q2->a2_no No

References

A Comparative Guide to Z-Leu-OSu in Peptide Synthesis: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of Z-Leu-OSu (N-α-Benzyloxycarbonyl-L-leucine N-hydroxysuccinimide ester) and its application in notable peptide syntheses. We offer an objective comparison of its performance against modern coupling reagents, supported by experimental data and detailed protocols, to aid in the selection of optimal synthesis strategies.

Introduction to this compound and Peptide Coupling Strategies

Peptide synthesis is a cornerstone of biochemical and pharmaceutical research, enabling the creation of therapeutics, research tools, and novel biomaterials. The formation of the amide bond between amino acids is the critical step, requiring the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another.

This compound is a classical activated amino acid derivative used primarily in solution-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Z) group protects the α-amino group, while the N-hydroxysuccinimide (OSu) ester activates the carboxyl group, making it highly susceptible to nucleophilic attack by a free amine.[1] This method, while foundational, is often compared to more modern approaches that utilize in situ activating reagents.

Modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), predominantly employs coupling reagents that generate the activated species in the reaction mixture. These include aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), as well as carbodiimides like DIC (N,N'-Diisopropylcarbodiimide), often used with additives such as HOBt (1-Hydroxybenzotriazole).[2][3] These modern reagents are known for their high efficiency, rapid reaction times, and amenability to automated synthesis.[2]

This guide will use the synthesis of Leu-enkephalin , an endogenous opioid peptide with the sequence Tyr-Gly-Gly-Phe-Leu, as a case study to compare these methodologies.[4]

Performance Comparison: this compound vs. Modern Coupling Reagents

The choice of coupling strategy significantly impacts key synthesis parameters such as reaction time, yield, purity, and the potential for side reactions like racemization.

Table 1: Quantitative Comparison of Coupling Reagents in Peptide Synthesis

ParameterThis compound (Active Ester)HBTU/HOBtHATU/HOAtDIC/HOBt
Typical Reaction Time 4 - 24 hours[1]15 - 60 minutes[3]5 - 20 minutes[2]1 - 4 hours
Typical Crude Yield 80 - 95% (per step, solution-phase)[1]>95% (per step, solid-phase)>99% (per step, solid-phase)[2]>95% (per step, solid-phase)
Typical Purity (Crude) Good to HighHighVery HighHigh
Racemization Risk Low for urethane-protected amino acidsLow (with HOBt)[3]Very Low (HOAt is a superior racemization suppressant)[2]Moderate (suppressed by HOBt)
Synthesis Phase Primarily Solution-Phase[1]Solid-Phase & Solution-Phase[3]Solid-Phase & Solution-Phase[2]Solid-Phase & Solution-Phase
Byproducts N-hydroxysuccinimide (water-soluble)Tetramethylurea (water-soluble)Tetramethylurea (water-soluble)Diisopropylurea (soluble in organic solvents)

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are representative protocols for the coupling of an amino acid using this compound and modern reagents.

Protocol 1: Dipeptide Synthesis using this compound (Solution-Phase)

This protocol is adapted from a general procedure for Z-amino acid-OSu esters.[1]

Objective: To synthesize the dipeptide Z-Leu-Gly-OMe.

Materials:

  • This compound

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Preparation of Free Amino Acid Ester:

    • Dissolve H-Gly-OMe·HCl (1.0 equivalent) in DCM.

    • Add DIPEA (1.1 equivalents) and stir at room temperature for 15-20 minutes to neutralize the hydrochloride salt and form the free base.

  • Coupling Reaction:

    • To the solution of free H-Gly-OMe, add a solution of this compound (1.0 equivalent) in DCM.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Work-up:

    • Once the reaction is complete, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude protected dipeptide.

  • Purification:

    • Purify the crude Z-Leu-Gly-OMe by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate.

    • Collect and analyze the fractions by TLC.

    • Combine the pure fractions and concentrate under reduced pressure to yield the pure protected dipeptide.

Protocol 2: Peptide Synthesis using HBTU/HOBt (Solid-Phase)

This is a standard protocol for solid-phase peptide synthesis.[5]

Objective: To couple an Fmoc-protected amino acid to a resin-bound peptide.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) (3 equivalents)

  • HBTU (3 equivalents)

  • HOBt (3 equivalents)

  • DIPEA (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Activation: In a separate vessel, dissolve the Fmoc-amino acid, HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Step 1: Preparation of Free Amino Acid Ester cluster_coupling Step 2: Coupling Reaction cluster_workup Step 3: Aqueous Work-up cluster_purify Step 4: Purification prep1 H-Gly-OMe·HCl in DCM prep2 Add DIPEA (1.1 eq) prep1->prep2 Neutralization prep3 Free H-Gly-OMe in DCM prep2->prep3 Formation of free base coupling Stir at RT (4-12 h) prep3->coupling Combine z_leu_osu This compound in DCM z_leu_osu->coupling crude_peptide Crude Z-Leu-Gly-OMe coupling->crude_peptide Peptide Bond Formation (Monitor by TLC) wash1 Wash with 1M HCl crude_peptide->wash1 wash2 Wash with sat. NaHCO₃ wash1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry (MgSO₄/Na₂SO₄) wash3->dry concentrate Concentrate dry->concentrate crude_protected Crude Protected Dipeptide concentrate->crude_protected column Silica Gel Column Chromatography crude_protected->column elute Elute with Hexane/Ethyl Acetate Gradient column->elute collect Collect & Analyze Fractions (TLC) elute->collect concentrate_pure Concentrate Pure Fractions collect->concentrate_pure pure_peptide Pure Z-Leu-Gly-OMe concentrate_pure->pure_peptide

Caption: Solution-phase synthesis workflow for a dipeptide using this compound.

Signaling Pathway of Leu-enkephalin

Leu-enkephalin is an endogenous opioid peptide that primarily acts as an agonist at δ-opioid receptors and to a lesser extent at μ-opioid receptors.[4] The binding of Leu-enkephalin to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that leads to its analgesic effects.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space receptor Opioid Receptor (δ or μ) g_protein Heterotrimeric G-protein (Gi/o) receptor->g_protein Activation g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase camp cAMP ac->camp Conversion ca_channel Voltage-gated Ca²⁺ Channel ca_influx Ca²⁺ Influx ca_channel->ca_influx k_channel GIRK K⁺ Channel k_efflux K⁺ Efflux k_channel->k_efflux ligand Leu-enkephalin ligand->receptor Binding g_alpha->ac Inhibition g_beta_gamma->ca_channel Inhibition g_beta_gamma->k_channel Activation atp ATP atp->ac analgesia Analgesia camp->analgesia Reduced Neuronal Excitability ca_influx->analgesia Reduced Neuronal Excitability hyperpolarization Hyperpolarization k_efflux->hyperpolarization hyperpolarization->analgesia Reduced Neuronal Excitability

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Z-Leu-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed procedures for the safe disposal of Z-Leu-OSu (N-Benzyloxycarbonyl-L-leucine N-hydroxysuccinimide ester), a common reagent in peptide synthesis and bioconjugation. Adherence to these protocols is critical for minimizing risks and protecting the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves. All handling of the solid compound or its solutions should be conducted in a well-ventilated fume hood to prevent inhalation of any dust or vapors.

In Case of Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.

  • Skin: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing.

  • Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Procedures for this compound

The primary principle for the disposal of this compound involves the deactivation of the reactive N-hydroxysuccinimide (NHS) ester through hydrolysis. NHS esters are susceptible to hydrolysis, which breaks the ester bond and reduces its reactivity.[1] This process is significantly accelerated under basic conditions.

Step 1: Deactivation of this compound Waste

This procedure should be performed in a designated waste container, preferably a glass or polyethylene container that can be sealed.

  • Segregation: Collect all waste containing this compound, including unused solid material, solutions, and contaminated consumables (e.g., pipette tips, weighing paper), in a clearly labeled hazardous waste container.

  • Dissolution (for solid waste): If disposing of solid this compound, dissolve it in a suitable organic solvent such as acetone or dimethylformamide (DMF).

  • Hydrolysis: Slowly add an aqueous basic solution, such as 1M sodium hydroxide (NaOH), to the waste solution while stirring. The addition of a base will catalyze the hydrolysis of the NHS ester.[2]

  • Neutralization: After allowing the hydrolysis reaction to proceed (a minimum of one hour is recommended to ensure complete deactivation), neutralize the solution by slowly adding an acidic solution, such as 1M hydrochloric acid (HCl), until the pH is between 6 and 8.

  • Collection: The resulting neutralized solution should be collected as hazardous waste.

Step 2: Final Disposal

  • Containerization: Ensure the deactivated and neutralized waste is in a sealed, properly labeled container. The label should clearly state "Hazardous Waste" and list the chemical contents.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Institutional Protocol: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2][3][4][5] Always follow your institution's specific procedures and local regulations for chemical waste disposal.

Quantitative Data Summary

For clarity and quick reference, the following table summarizes key quantitative parameters relevant to the handling and disposal of this compound and similar compounds.

ParameterValue/RecommendationSource
Molecular FormulaC₁₈H₂₂N₂O₆[6]
Molecular Weight362.38 g/mol [6]
Hydrolysis Solution1M Sodium Hydroxide (NaOH)[2]
Neutralization Solution1M Hydrochloric Acid (HCl)[2]
Final pH Range6 - 8[7]

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood segregate Segregate Waste in a Labeled Hazardous Container fume_hood->segregate is_solid Is the waste in solid form? segregate->is_solid dissolve Dissolve in a suitable organic solvent (e.g., Acetone, DMF) is_solid->dissolve Yes hydrolyze Slowly add 1M NaOH to hydrolyze the NHS ester is_solid->hydrolyze No dissolve->hydrolyze neutralize Neutralize with 1M HCl to pH 6-8 hydrolyze->neutralize collect Collect as Hazardous Waste neutralize->collect contact_ehs Contact Institutional EHS for Pickup and Disposal collect->contact_ehs end Disposal Complete contact_ehs->end

Fig 1. This compound Disposal Workflow

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By following these procedures, laboratory professionals can mitigate risks and ensure a safe working environment.

References

Essential Safety and Operational Guide for Handling Z-Leu-OSu

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Z-Leu-OSu (N-Benzyloxycarbonyl-L-leucine N-hydroxysuccinimide ester). Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of the compound.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure to this compound. The following table summarizes the required personal protective equipment.

Body PartRequired PPESpecifications
Eyes/Face Safety Glasses with Side Shields or Chemical Splash GogglesMust be ANSI Z87.1 compliant. A face shield should be worn if there is a significant risk of splashes or explosions.[1]
Hands Impervious GlovesNitrile or latex gloves are recommended to prevent skin contact.[2]
Body Laboratory CoatA standard lab coat is required. For handling pyrophoric materials or open flames, a flame-resistant lab coat that is NFPA 2112 compliant should be worn.[1]
Clothing Long Pants and Closed-Toe ShoesLegs and feet must be fully covered. Avoid wearing synthetic clothing like nylon or polyester when working with reactive chemicals.[1]

Operational Plan and Handling Procedures

This compound, like other N-hydroxysuccinimide (NHS) esters, is highly reactive and susceptible to hydrolysis.[2][3] Proper handling is crucial to ensure its efficacy in subsequent experiments.

Storage:

  • Store this compound at -20°C or -80°C under desiccation and protected from light.[3]

  • To prevent condensation, which can cause hydrolysis, always allow the container to equilibrate to room temperature before opening.[3]

  • For frequent use, it is advisable to aliquot the solid compound into smaller, single-use vials to minimize exposure of the bulk stock to atmospheric moisture.[4]

Preparation of Solutions:

  • Ensure all glassware is clean and dry.

  • Use an anhydrous solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the this compound.[4]

  • Prepare solutions immediately before use as NHS esters are not stable in solution.[3] Do not store stock solutions of these reagents.[5]

  • If the experimental protocol involves aqueous buffers, the optimal pH for the reaction with primary amines is typically between 8.3 and 8.5.[6]

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[2]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove any contaminated clothing.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[2]

  • Solid Waste: Unused solid this compound and any contaminated disposable labware (e.g., weigh boats, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.[7]

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a designated hazardous waste container. For small, non-hazardous quantities, dilution and neutralization to a pH between 6 and 8 may be permissible for drain disposal, but only if allowed by local regulations.[7] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Once clean and dry, the container can be disposed of as regular trash or recycled, depending on local guidelines.[7]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_disposal Disposal A Equilibrate this compound to Room Temperature B Wear Appropriate PPE A->B C Weigh Solid in a Fume Hood B->C D Dissolve in Anhydrous Solvent C->D E Add to Reaction Mixture D->E F Incubate as per Protocol E->F G Collect Solid Waste F->G H Collect Liquid Waste F->H I Dispose as Hazardous Waste G->I H->I

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.